Benzo[D]oxazol-6-ylboronic acid
Description
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Structure
2D Structure
Properties
IUPAC Name |
1,3-benzoxazol-6-ylboronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6BNO3/c10-8(11)5-1-2-6-7(3-5)12-4-9-6/h1-4,10-11H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZMNCHLJKWPCQFR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC2=C(C=C1)N=CO2)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6BNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
162.94 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide on the Synthesis and Characterization of Benzo[d]oxazol-6-ylboronic Acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and characterization of Benzo[d]oxazol-6-ylboronic acid, a valuable building block in medicinal chemistry and materials science. This document outlines a feasible synthetic pathway, details experimental protocols, and presents key characterization data.
Introduction
Benzo[d]oxazole derivatives are a prominent class of heterocyclic compounds that exhibit a wide range of biological activities, making them attractive scaffolds for drug discovery. The introduction of a boronic acid moiety at the 6-position of the benzo[d]oxazole core offers a versatile handle for further chemical modifications, such as Suzuki-Miyaura cross-coupling reactions, enabling the synthesis of diverse and complex molecules. This guide details a common and effective method for the preparation of this compound, starting from the commercially available 6-bromobenzo[d]oxazole.
Synthetic Pathway
The synthesis of this compound is typically achieved through a two-step process:
-
Palladium-Catalyzed Borylation: The starting material, 6-bromobenzo[d]oxazole, undergoes a palladium-catalyzed cross-coupling reaction with a boron source, typically bis(pinacolato)diboron, to yield the intermediate, 6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzo[d]oxazole.
-
Hydrolysis: The resulting pinacol boronate ester is then hydrolyzed under acidic or basic conditions to afford the final product, this compound.
Caption: Synthetic route to this compound.
Experimental Protocols
Synthesis of 6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzo[d]oxazole (Intermediate)
Materials:
-
6-Bromobenzo[d]oxazole
-
Bis(pinacolato)diboron
-
Palladium(II) acetate (Pd(OAc)₂)
-
2-(Dicyclohexylphosphino)biphenyl
-
Potassium acetate (KOAc)
-
1,4-Dioxane (anhydrous)
-
Nitrogen or Argon gas
Procedure:
-
To a dry Schlenk flask under an inert atmosphere (Nitrogen or Argon), add 6-bromobenzo[d]oxazole (1.0 mmol), bis(pinacolato)diboron (1.2 mmol), palladium(II) acetate (0.02 mmol), 2-(dicyclohexylphosphino)biphenyl (0.04 mmol), and potassium acetate (3.0 mmol).
-
Add anhydrous 1,4-dioxane (5 mL) to the flask.
-
The reaction mixture is heated to 80-100 °C and stirred for 4-12 hours. The progress of the reaction should be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Upon completion, the reaction mixture is cooled to room temperature.
-
The mixture is then diluted with ethyl acetate and filtered through a pad of Celite.
-
The filtrate is washed with water and brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford 6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzo[d]oxazole as a solid.
Synthesis of this compound (Final Product)
Materials:
-
6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzo[d]oxazole
-
Tetrahydrofuran (THF)
-
Aqueous Hydrochloric Acid (HCl, 1N) or Sodium Hydroxide (NaOH, 1N)
Procedure:
-
Dissolve 6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzo[d]oxazole (1.0 mmol) in a mixture of tetrahydrofuran (10 mL) and aqueous HCl (1N, 5 mL).
-
Stir the mixture vigorously at room temperature for 2-6 hours. Monitor the reaction by TLC until the starting material is consumed.
-
After completion, the organic solvent is removed under reduced pressure.
-
The aqueous layer is extracted with ethyl acetate.
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield this compound as a solid. The product can be further purified by recrystallization if necessary.
Characterization Data
The following tables summarize the key characterization data for the starting material and the final product. Note: Specific experimental data for the intermediate and final product are not widely available in the public literature. The data presented for this compound is based on typical values for similar aromatic boronic acids and should be confirmed by experimental analysis.
Physical and Chemical Properties
| Compound | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Appearance |
| 6-Bromobenzo[d]oxazole | 375369-14-5 | C₇H₄BrNO | 198.02 | Solid |
| This compound | 1253912-47-8 | C₇H₆BNO₃ | 162.94 | Solid |
Spectroscopic Data
Table 1: ¹H and ¹³C NMR Data for 6-Bromobenzo[d]oxazole
| ¹H NMR (CDCl₃, 400 MHz) | ¹³C NMR (CDCl₃, 100 MHz) |
| δ (ppm) | Assignment |
| 8.12 (s, 1H) | H-2 |
| 7.85 (d, J = 1.6 Hz, 1H) | H-5 |
| 7.60 (d, J = 8.4 Hz, 1H) | H-4 |
| 7.40 (dd, J = 8.4, 1.6 Hz, 1H) | H-7 |
Table 2: Predicted Spectroscopic Data for this compound
| ¹H NMR (DMSO-d₆, 400 MHz) | ¹³C NMR (DMSO-d₆, 100 MHz) | Mass Spectrometry (ESI-MS) |
| δ (ppm) | Assignment | δ (ppm) |
| ~8.50 (s, 1H) | H-2 | ~153.0 |
| ~8.20 (s, 2H) | B(OH)₂ | ~150.0 |
| ~8.00 (s, 1H) | H-5 | ~143.0 |
| ~7.80 (d) | H-7 | ~130.0 (C-B) |
| ~7.65 (d) | H-4 | ~125.0 |
| ~120.0 | ||
| ~110.0 |
Logical Workflow for Synthesis and Characterization
Caption: Workflow for synthesis and characterization.
Conclusion
This technical guide provides a foundational understanding of the synthesis and characterization of this compound. The outlined palladium-catalyzed borylation of 6-bromobenzo[d]oxazole followed by hydrolysis represents a reliable and efficient method for its preparation. The provided characterization data, while partially predictive, offers a benchmark for researchers working with this compound. The versatility of the boronic acid functional group makes this compound a key intermediate for the development of novel pharmaceuticals and functional materials. It is recommended that researchers performing these procedures conduct thorough characterization to confirm the identity and purity of their synthesized compounds.
An In-depth Technical Guide to Benzo[d]oxazol-6-ylboronic Acid for Researchers and Drug Development Professionals
This technical guide provides a comprehensive overview of the physical and chemical properties of Benzo[d]oxazol-6-ylboronic acid, a heterocyclic compound of interest in medicinal chemistry and drug discovery. The information is tailored for researchers, scientists, and professionals involved in drug development, offering a structured presentation of key data, experimental protocols, and the biological context of related compounds.
Core Properties of this compound
This compound is a solid, organic compound that belongs to the family of benzoxazoles and boronic acids. These structural motifs are prevalent in many biologically active molecules, making this compound a valuable building block in the synthesis of potential therapeutic agents.
Physical and Chemical Properties
Quantitative data for this compound is summarized in the table below. It is important to note that while some data is available, specific experimental values for properties like melting point, boiling point, and pKa are not widely reported in the literature. The provided information is based on available database entries and supplier information.
| Property | Value | Source |
| CAS Number | 1253912-47-8 | [1] |
| Molecular Formula | C₇H₆BNO₃ | [2] |
| Molecular Weight | 162.94 g/mol | [2] |
| Physical Form | Solid | |
| Solubility | Insoluble in water; Soluble in alcohols, ether, and other organic solvents (inferred from similar compounds). | [3] |
| Storage Conditions | 2-8°C, under inert atmosphere | [4] |
Experimental Protocols
Detailed experimental protocols for the synthesis and analysis of this compound are not explicitly detailed in single literature sources. However, based on general methods for the synthesis of benzoxazoles and the Suzuki-Miyaura coupling of boronic acids, a plausible experimental workflow can be constructed.
Hypothetical Synthesis of this compound
The synthesis of this compound can be envisioned as a multi-step process, likely involving the formation of a substituted benzoxazole followed by a borylation reaction. The following is a generalized, hypothetical protocol.
Caption: Hypothetical multi-step synthesis of this compound.
Detailed Hypothetical Protocol:
-
Synthesis of 6-Bromobenzo[d]oxazole: A mixture of 2-amino-5-bromophenol and a suitable cyclizing agent (e.g., triethyl orthoformate or an appropriate carboxylic acid derivative) is heated, often in the presence of a catalyst, to form the benzoxazole ring. The product is then isolated and purified.
-
Miyaura Borylation: The resulting 6-bromobenzo[d]oxazole is subjected to a Miyaura borylation reaction. This typically involves reacting the aryl bromide with bis(pinacolato)diboron in the presence of a palladium catalyst (e.g., Pd(dppf)Cl₂) and a base (e.g., potassium acetate) in an appropriate solvent (e.g., dioxane or DMF) under an inert atmosphere and with heating. This reaction yields the pinacol ester of this compound.
-
Hydrolysis to Boronic Acid: The pinacol ester is then hydrolyzed to the final boronic acid. This can be achieved under acidic or basic conditions, followed by neutralization and purification.
Analytical Characterization
The synthesized this compound would be characterized using standard analytical techniques:
-
Mass Spectrometry (MS): Mass spectrometry would be employed to confirm the molecular weight of the compound.[6]
-
High-Performance Liquid Chromatography (HPLC): HPLC would be used to determine the purity of the synthesized compound. A typical method would involve a C18 column with a mobile phase consisting of a mixture of an aqueous buffer and an organic solvent like acetonitrile or methanol.[7]
Role in Signaling Pathways and Drug Discovery
While specific studies detailing the biological activity of this compound are limited, the broader class of benzoxazole derivatives has been extensively investigated for its potential in drug discovery, particularly in oncology.
Benzoxazole-containing compounds have been identified as inhibitors of various protein kinases, which are key components of signaling pathways that regulate cell growth, proliferation, and survival. Dysregulation of these pathways is a hallmark of cancer.
The diagram below illustrates a generalized signaling pathway that is often targeted by benzoxazole derivatives in cancer cells. It is important to emphasize that this is a representative pathway and the specific interactions of this compound have not been elucidated.
Caption: Representative signaling pathway often targeted by benzoxazole derivatives in cancer.
Benzoxazole derivatives have been shown to inhibit receptor tyrosine kinases (RTKs) such as VEGFR and EGFR.[8] Inhibition of these receptors can block downstream signaling through pathways like the MAPK/ERK and PI3K/Akt pathways. These pathways ultimately regulate gene transcription responsible for cell proliferation, angiogenesis (the formation of new blood vessels that tumors need to grow), and cell survival. Some studies have also shown that benzoxazole derivatives can induce apoptosis (programmed cell death) and affect the NF-κB signaling pathway in cancer cells.[6][9]
The boronic acid moiety of this compound makes it a versatile synthetic handle for creating a diverse library of compounds through reactions like the Suzuki-Miyaura coupling. This allows for the systematic modification of the benzoxazole core to optimize its biological activity and pharmacokinetic properties in the pursuit of novel drug candidates.
References
- 1. 1253912-47-8|this compound|BLD Pharm [bldpharm.com]
- 2. Benzo[d]oxazol-2-ylboronic acid | C7H6BNO3 | CID 49964163 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Cas 2094605-85-1 | (2-PHENYLBENZO[D]OXAZOL-7-YL)BORONIC ACID [finechemical.net]
- 4. 1H-Benzo[d]imidazol-6-ylboronic acid | 1228183-22-9 [chemicalbook.com]
- 5. researchgate.net [researchgate.net]
- 6. BiblioMed.org - Fulltext article Viewer [bibliomed.org]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. New benzoxazole derivatives as potential VEGFR-2 inhibitors and apoptosis inducers: design, synthesis, anti-proliferative evaluation, flowcytometric analysis, and in silico studies - PMC [pmc.ncbi.nlm.nih.gov]
- 9. doaj.org [doaj.org]
Benzo[d]oxazol-6-ylboronic acid CAS number and molecular structure
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of Benzo[d]oxazol-6-ylboronic acid, a valuable building block in medicinal chemistry and materials science. This document details its chemical identity, molecular structure, and key applications, with a focus on its role in organic synthesis and its potential as a pharmacophore in drug discovery.
Compound Identification and Properties
This compound is a member of the benzoxazole class of heterocyclic compounds, which are recognized for their diverse biological activities. The boronic acid functional group makes it a versatile intermediate, particularly in palladium-catalyzed cross-coupling reactions.
Molecular Structure:
Table 1: Chemical Identifiers and Physicochemical Properties
| Property | Value | Source/Note |
| CAS Number | 1253912-47-8 | [1] |
| Molecular Formula | C₇H₆BNO₃ | [1] |
| Molecular Weight | 162.94 g/mol | [1] |
| IUPAC Name | This compound | - |
| SMILES | OB(O)c1cc2ocnc2cc1 | - |
| Physical Form | Solid (predicted) | - |
| Boiling Point | No data available | [1] |
| Storage | Inert atmosphere, 2-8°C | [1] |
Note: Experimental physicochemical data for this compound is limited. Properties are based on supplier information and data for analogous compounds.
Table 2: Comparative Physicochemical Properties of Benzoxazolylboronic Acid Isomers
| Property | Benzo[d]oxazol-2-ylboronic acid | (2-Oxo-2,3-dihydrobenzo[d]oxazol-6-yl)boronic acid |
| Molecular Formula | C₇H₆BNO₃ | C₇H₆BNO₄ |
| Molecular Weight | 162.94 g/mol [2] | 178.94 g/mol [3] |
| CAS Number | 401895-71-4[2] | 1016644-38-4[3] |
Spectroscopic Data
Detailed spectroscopic data for this compound is not widely published. The following represents predicted and analogous data based on the analysis of related structures.
Table 3: Predicted and Analogous NMR Data
| Nucleus | Chemical Shift (δ) ppm | Note |
| ¹H NMR | 8.0-8.5 (s, 1H, H2), 7.5-8.0 (m, 3H, Ar-H) | Predicted chemical shifts for the aromatic protons. Actual values may vary depending on the solvent. |
| ¹³C NMR | 160-165 (C2), 150-155 (C7a), 140-145 (C3a), 110-135 (Ar-C) | Predicted chemical shifts for the carbon atoms of the benzoxazole core. The carbon attached to the boron atom would appear in the 120-140 ppm range.[4] |
Experimental Protocols
The following are detailed, representative protocols for the synthesis of this compound and its application in Suzuki-Miyaura cross-coupling reactions.
Synthesis of this compound via Miyaura Borylation
The synthesis of this compound can be achieved from the corresponding 6-halobenzoxazole, typically 6-bromobenzoxazole, through a palladium-catalyzed Miyaura borylation reaction.
Caption: Generalized Suzuki-Miyaura cross-coupling workflow.
Detailed Protocol: [5]
-
In a reaction vessel under an inert atmosphere, combine this compound (1.2 eq), the desired aryl or heteroaryl halide (1.0 eq), a palladium catalyst such as Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (0.05 eq), and a base such as potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) (2.0-3.0 eq).
-
Add a degassed solvent system, typically a mixture of an organic solvent (e.g., toluene, dioxane, or DMF) and water.
-
Heat the reaction mixture to 80-110 °C and stir for 2-12 hours until the starting material is consumed (monitor by TLC or LC-MS).
-
Cool the reaction to room temperature and add water. Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.
-
Filter and concentrate the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired 6-substituted benzoxazole derivative.
Biological Significance and Signaling Pathways
Benzoxazole derivatives are of significant interest in drug discovery due to their wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. [6]A notable mechanism of action for some anticancer benzoxazoles is the inhibition of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2). [7] VEGFR-2 is a key mediator of angiogenesis, the formation of new blood vessels, which is a critical process for tumor growth and metastasis. [8]Inhibition of VEGFR-2 signaling can block the blood supply to tumors, thereby inhibiting their growth.
References
- 1. 1253912-47-8|this compound|BLD Pharm [bldpharm.com]
- 2. Benzo[d]oxazol-2-ylboronic acid | C7H6BNO3 | CID 49964163 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 2-Oxo-2,3-dihydrobenzo(d)oxazol-6-ylboronic acid | C7H6BNO4 | CID 59348976 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. rsc.org [rsc.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 7. Benzoxazole derivatives as new VEGFR-2 inhibitors and apoptosis inducers: design, synthesis, in silico studies, and antiproliferative evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. VEGF-A/VEGFR2 signaling network in endothelial cells relevant to angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
Discovery and history of benzoxazole derivatives in medicinal chemistry
An In-depth Technical Guide to the Discovery and History of Benzoxazole Derivatives in Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
The benzoxazole core, an aromatic organic compound featuring a benzene ring fused to an oxazole ring, represents a privileged scaffold in medicinal chemistry.[1][2][3] Its versatile structure is found in a variety of natural products and has been incorporated into numerous synthetic compounds, leading to a wide spectrum of biological activities.[4][5] Benzoxazole derivatives have been extensively investigated for their therapeutic potential, demonstrating activities ranging from anticancer and anti-inflammatory to antimicrobial and antiviral.[6][7][8] Their aromatic and relatively stable nature, combined with reactive sites that allow for functionalization, makes them an attractive starting point for the design and development of novel therapeutic agents.[9][10]
Discovery and Synthetic Evolution
The history of benzoxazole in medicinal chemistry is rooted in the broader advancement of heterocyclic chemistry in the mid-19th century.[11] The primary and most enduring method for synthesizing the benzoxazole nucleus involves the condensation of an o-aminophenol with a carboxylic acid or its derivatives (such as acid chlorides or esters).[12][13] This reaction is typically facilitated by dehydrating agents or catalysts.
One of the most common approaches utilizes polyphosphoric acid (PPA) at elevated temperatures to drive the cyclodehydration reaction between an o-aminophenol and a carboxylic acid.[11][14] Over the decades, numerous synthetic strategies have been developed to improve yields, broaden substrate scope, and employ milder or more environmentally friendly conditions. These include the use of various catalysts like p-toluenesulfonic acid (p-TsOH), microwave irradiation, and metal catalysts for coupling reactions.[14][15]
General Synthetic Workflow
The synthesis of 2-substituted benzoxazoles is fundamentally a cyclization process. The workflow typically begins with the selection of an appropriately substituted o-aminophenol and a carboxylic acid, aldehyde, or other carbonyl-containing compound. These reactants are then combined under conditions that promote the formation of an intermediate (like a Schiff base or an amide), which subsequently undergoes intramolecular cyclization and dehydration to form the final benzoxazole ring.
Key Experimental Protocols
1.2.1 Synthesis via Condensation with Carboxylic Acid using PPA
This protocol describes a classical method for synthesizing 2-substituted benzoxazoles.
Procedure:
-
A mixture of an o-aminophenol derivative (1.0 eq) and a desired carboxylic acid (1.1 eq) is added to polyphosphoric acid (PPA) (10-20 times the weight of the reactants).[11]
-
The reaction mixture is heated to a temperature between 150°C and 220°C, depending on the reactivity of the substrates.[11][14]
-
The reaction is monitored by thin-layer chromatography (TLC) until the starting materials are consumed (typically 2-6 hours).
-
Upon completion, the hot mixture is carefully poured onto crushed ice or into cold water, leading to the precipitation of the crude product.
-
The precipitate is collected by filtration, washed with water, and then neutralized with a base solution (e.g., 10% sodium bicarbonate).
-
The crude product is dried and purified, typically by recrystallization from a suitable solvent like ethanol or by column chromatography.[16]
1.2.2 Synthesis via Oxidative Cyclization of Schiff Bases
This method involves the formation of a Schiff base intermediate followed by an oxidative cyclization.
Procedure:
-
An o-aminophenol (1.0 eq) and an aromatic aldehyde (1.0 eq) are dissolved in a solvent such as ethanol.[14]
-
The mixture is refluxed for 2-4 hours to form the corresponding Schiff base intermediate.[14]
-
After cooling, an oxidizing agent, such as lead tetraacetate or manganese(III) acetate, is added to the mixture.[11]
-
The reaction is then stirred at room temperature or heated, depending on the oxidant used, for a specified time (e.g., 24 hours).[11]
-
The reaction progress is monitored by TLC.
-
Once the reaction is complete, the solvent is removed under reduced pressure.
-
The residue is worked up, often by adding water and extracting the product with an organic solvent (e.g., ethyl acetate). The organic layer is then dried and concentrated.
-
The final product is purified by column chromatography or recrystallization.
Applications in Medicinal Chemistry
The benzoxazole scaffold is a cornerstone in the development of drugs targeting a multitude of diseases. Its ability to act as a bioisostere for naturally occurring nucleic bases, such as adenine and guanine, allows it to interact with various biological macromolecules.[6][9]
Anticancer Activity
Benzoxazole derivatives have demonstrated significant potential as anticancer agents, acting through diverse mechanisms of action.
2.1.1 Mechanism of Action: Aryl Hydrocarbon Receptor (AhR) Agonism
Some benzoxazole derivatives function as bioisosteres of benzothiazoles, such as in the case of Phortress analogues. Phortress is a prodrug whose active metabolite (5F-203) is a potent agonist of the Aryl Hydrocarbon Receptor (AhR).[17] Activation of AhR leads to the expression of cytochrome P450 CYP1A1, an enzyme that can metabolize certain compounds into cytotoxic products, thereby exhibiting anticancer activity.[17][18] The replacement of the benzothiazole core with a benzoxazole ring has yielded compounds with significant anticancer effects against various cancer cell lines, including breast (MCF-7), colon (HT-29), and lung (A549).[17]
2.1.2 Mechanism of Action: Kinase Inhibition
Other series of benzoxazoles act as competitive inhibitors of various tyrosine kinases, which are crucial for cancer cell proliferation and survival.[19] Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key target, and its inhibition can suppress tumor angiogenesis. Certain benzoxazole-benzamide conjugates have shown potent VEGFR-2 inhibitory activity and cytotoxicity against colon (HCT-116) and breast (MCF-7) cancer cell lines.[19]
2.1.3 Quantitative Data: Anticancer Activity
| Compound ID | Cancer Cell Line | IC₅₀ (µM) | Mechanism/Target |
| Compound 3m | MCF-7 (Breast) | 0.05 | AhR Agonist |
| Compound 3n | MCF-7 (Breast) | 0.03 | AhR Agonist |
| Doxorubicin (Ref.) | MCF-7 (Breast) | 0.08 | DNA Intercalator |
| Compound 1 | HCT-116 (Colon) | 0.11 | VEGFR-2 Inhibitor |
| Compound 11 | HCT-116 (Colon) | 0.15 | VEGFR-2 Inhibitor |
| Sorafenib (Ref.) | HCT-116 (Colon) | 3.98 | Kinase Inhibitor |
| Data sourced from studies on Phortress analogues and benzoxazole-benzamide conjugates.[17][19] |
2.1.4 Experimental Protocol: MTT Assay for Cytotoxicity
The MTT assay is a colorimetric assay used to assess cell metabolic activity, which serves as a measure of cell viability and proliferation.
Procedure:
-
Cancer cells (e.g., MCF-7, HT-29) are seeded into 96-well plates at a density of approximately 5,000-10,000 cells per well and incubated for 24 hours to allow for attachment.[17][20]
-
The cells are then treated with various concentrations of the synthesized benzoxazole derivatives (and a reference drug like doxorubicin) and incubated for a further 48-72 hours.
-
After the incubation period, the medium is removed, and MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide; typically 0.5 mg/mL) is added to each well. The plate is incubated for another 3-4 hours at 37°C.
-
During this time, mitochondrial dehydrogenases in viable cells cleave the tetrazolium ring, yielding purple formazan crystals.
-
The MTT solution is removed, and a solvent (e.g., DMSO or isopropanol) is added to dissolve the formazan crystals.[20]
-
The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of approximately 570 nm.
-
The percentage of cell viability is calculated relative to untreated control cells, and the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth) is determined from the dose-response curve.
Anti-inflammatory Activity
Benzoxazole derivatives have a long history as anti-inflammatory agents. The non-steroidal anti-inflammatory drugs (NSAIDs) benoxaprofen and flunoxaprofen, though later withdrawn due to side effects, were early examples of commercially available drugs containing this scaffold.[21] Their mechanism of action, like other NSAIDs, involves the inhibition of cyclooxygenase (COX) enzymes, which are key to the inflammatory pathway.[22] Research continues into novel benzoxazole derivatives with improved safety profiles that target COX-1 and COX-2 enzymes.[23]
Antimicrobial Activity
The benzoxazole nucleus is a common feature in compounds with potent antibacterial and antifungal properties.[21][24]
2.3.1 Mechanism of Action: DNA Gyrase Inhibition
Many benzoxazole-based compounds exert their antibacterial effects by targeting bacterial DNA topoisomerases, such as DNA gyrase.[22][24] This enzyme is essential for bacterial DNA replication, and its inhibition leads to bacterial cell death. The structural similarity of the benzoxazole core to purine bases facilitates this interaction.[9][24] These derivatives have shown activity against both Gram-positive (e.g., Staphylococcus aureus) and Gram-negative bacteria.[21]
2.3.2 Quantitative Data: Antimicrobial Activity
| Compound Class | Organism | MIC (µg/mL) | Target |
| Benzoxazole-Thiazolidinone Hybrids | S. aureus | ≤ 4 | Not specified |
| Calcimycin (Natural Product) | Gram-positive bacteria | Potent | Ionophore |
| Boxazomycin B (Natural Product) | Gram-positive bacteria | Potent | Not specified |
| Data sourced from various studies on benzoxazole derivatives.[21][24][25] |
2.3.3 Experimental Protocol: Broth Microdilution for MIC Determination
This method is used to determine the Minimum Inhibitory Concentration (MIC), the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.
Procedure:
-
A two-fold serial dilution of the test compounds is prepared in a liquid growth medium (e.g., Mueller-Hinton broth) in a 96-well microtiter plate.
-
A standardized inoculum of the target bacteria (e.g., S. aureus) is prepared to a concentration of approximately 5 x 10⁵ CFU/mL.
-
Each well is inoculated with the bacterial suspension. Positive (broth + bacteria) and negative (broth only) controls are included.
-
The plate is incubated at 37°C for 18-24 hours.
-
After incubation, the plate is visually inspected for turbidity. The MIC is recorded as the lowest concentration of the compound at which there is no visible growth.
Other Notable Biological Activities
The therapeutic potential of benzoxazole derivatives extends beyond the areas above. They have been investigated for a wide array of pharmacological effects:
-
Antiviral: Activity against viruses such as HIV has been reported.[14][26]
-
Anticonvulsant: Certain derivatives show potential in managing seizures.[2][21]
-
Antidepressant: The scaffold has been explored for its effects on the central nervous system.[2][6]
-
Antitubercular: Activity against Mycobacterium tuberculosis has been identified.[11][22]
-
Antioxidant: Many derivatives exhibit free radical scavenging properties.[11][27]
Conclusion and Future Outlook
From its foundational synthesis via the cyclization of o-aminophenols to its current status as a privileged scaffold in drug discovery, the benzoxazole core has proven to be of immense value to medicinal chemistry. Its derivatives have populated the pipelines of academic and industrial research, leading to compounds with a vast range of biological activities, including notable anticancer, anti-inflammatory, and antimicrobial agents.
The future of benzoxazole research lies in the rational design of new derivatives with enhanced potency, selectivity, and improved safety profiles. The application of modern drug design techniques, such as molecular hybridization and computational modeling, will continue to unlock the full therapeutic potential of this versatile heterocyclic system.[3][19] As our understanding of disease pathways deepens, the benzoxazole scaffold is poised to remain a critical building block for the next generation of targeted therapies.
References
- 1. The Benzoxazole Heterocycle: A Comprehensive Review of the Most Recent Medicinal Chemistry Developments of Antiproliferative, Brain-Penetrant, and Anti-inflammatory Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. A Patent Review on the Current Developments of Benzoxazoles in Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. jocpr.com [jocpr.com]
- 7. researchgate.net [researchgate.net]
- 8. Benzoxazole derivatives: Significance and symbolism [wisdomlib.org]
- 9. journal.ijresm.com [journal.ijresm.com]
- 10. Benzoxazole - Wikipedia [en.wikipedia.org]
- 11. globalresearchonline.net [globalresearchonline.net]
- 12. Eco-Friendly Syntheses of 2-Substituted Benzoxazoles and 2-Substituted Benzothiazoles from 2-Aminophenols, 2-Aminothiophenols and DMF Derivatives in the Presence of Imidazolium Chloride - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. ijpbs.com [ijpbs.com]
- 15. Benzoxazole synthesis [organic-chemistry.org]
- 16. jetir.org [jetir.org]
- 17. Synthesis of some new benzoxazole derivatives and investigation of their anticancer activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. Design, synthesis, molecular modeling and biological evaluation of novel Benzoxazole-Benzamide conjugates via a 2-Thioacetamido linker as potential anti-proliferative agents, VEGFR-2 inhibitors and apoptotic inducers - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. Biological activity of 3-(2-benzoxazol-5-yl)alanine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
- 23. jocpr.com [jocpr.com]
- 24. researchgate.net [researchgate.net]
- 25. Discovery of benzoxazole–thiazolidinone hybrids as promising antibacterial agents against Staphylococcus aureus and Enterococcus species - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 26. globalresearchonline.net [globalresearchonline.net]
- 27. Advances in the synthetic strategies of benzoxazoles using 2-aminophenol as a precursor: an up-to-date review - RSC Advances (RSC Publishing) DOI:10.1039/D3RA03871H [pubs.rsc.org]
Navigating the Challenges of Heteroaromatic Boronic Acids: A Technical Guide to Stability and Handling
For Researchers, Scientists, and Drug Development Professionals
Heteroaromatic boronic acids and their derivatives are indispensable building blocks in modern organic synthesis, most notably in the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction. Their utility in the construction of complex molecules, particularly in the pharmaceutical and agrochemical industries, is unparalleled. However, the inherent instability of many of these reagents presents a significant hurdle, complicating reaction stoichiometry, reproducibility, and shelf-life. This guide provides an in-depth analysis of the factors governing the stability of heteroaromatic boronic acids, outlines key degradation pathways, and details practical strategies for their effective handling and stabilization.
The Core Challenge: Inherent Instability
Unlike many of their carbocyclic aryl counterparts, heteroaromatic boronic acids are frequently prone to decomposition. This instability stems from the electronic properties of the heteroaromatic ring and the Lewis acidic nature of the boron atom. The primary degradation pathways are protodeboronation and oxidation, which lead to the loss of the crucial C-B bond.
Protodeboronation: The Prevalent Degradation Pathway
Protodeboronation, the substitution of the boronic acid moiety with a hydrogen atom, is the most common decomposition route. This process is highly dependent on the structure of the heteroaromatic ring and the reaction conditions, especially pH.
-
Mechanism and pH Dependence : The rate of protodeboronation is strongly influenced by pH.[1][2] While boronic acids exist in a trigonal, uncharged state at physiological pH, they convert to an anionic, tetrahedral boronate form in basic aqueous solutions (pH > pKa).[3] This boronate species is often more susceptible to ipso-protonation and subsequent C-B bond cleavage.[1] Studies have generated detailed pH-rate profiles for numerous heteroaromatic boronic acids, revealing that stability can vary by over six orders of magnitude depending on the pH.[1][2][4]
-
Structural Effects : The position and nature of the heteroatom are critical. The "2-pyridyl problem" is a well-known challenge where 2-pyridylboronic acid undergoes rapid protodeboronation via the fragmentation of a zwitterionic intermediate.[1][2] In stark contrast, 3- and 4-pyridylboronic acids are significantly more stable.[1][2][4] Similarly, 5-thiazolyl boronic acid is also highly susceptible to rapid degradation.[1][4]
Oxodeboronation
Oxodeboronation involves the oxidative cleavage of the C-B bond to yield the corresponding alcohol or phenol. This pathway is a dominant degradation route in biological or physiological systems where reactive oxygen species may be present.[1][5][6] The mechanism is thought to proceed via oxidation of the boronic acid, and strategies to diminish electron density on the boron atom can enhance oxidative stability.[5]
Quantitative Stability Data
The stability of heteroaromatic boronic acids is not uniform. The following table summarizes quantitative data on the half-lives of various boronic acids under specific pH and temperature conditions, highlighting the dramatic differences in their susceptibility to protodeboronation.
| Heteroaromatic Boronic Acid | Conditions | Half-life (t1/2) | Reference |
| 2-Pyridylboronic Acid | pH 7, 70 °C | ~25-50 seconds | [1][2][4] |
| 3-Pyridylboronic Acid | pH 12, 70 °C | > 1 week | [1][2][4] |
| 4-Pyridylboronic Acid | pH 12, 70 °C | > 1 week | [1][2][4] |
| 5-Thiazolylboronic Acid | pH 7, 70 °C | ~25-50 seconds | [1][4] |
| 2-Furylboronic Acid | Room Temp, open vial | < 1 week | [7] |
Table 1: Comparative Stability of Selected Heteroaromatic Boronic Acids.
Strategies for Stabilization and Handling
To overcome the inherent instability of heteroaromatic boronic acids, several derivatization strategies have been developed. These methods mask the reactive boronic acid moiety, transforming labile compounds into robust, shelf-stable reagents that can be handled with ease.
Conversion to Boronate Esters and Complexes
The most common and effective strategy is the conversion of the boronic acid into a more stable derivative.
-
Pinacol Esters : These are perhaps the most popular protected form. Pinacol boronates exhibit greater stability than the corresponding acids and are generally stable enough for chromatographic purification.[8][9] However, their formation is reversible, and they can be susceptible to hydrolysis under aqueous or alcoholic conditions.[8][10]
-
N-Methyliminodiacetic Acid (MIDA) Boronates : MIDA boronates are exceptionally stable, air- and moisture-insensitive crystalline solids.[7][9][11] They are unreactive under anhydrous Suzuki-Miyaura conditions but can be deprotected using a mild aqueous base to "slowly release" the active boronic acid in situ.[11] This approach has proven transformative for using otherwise highly unstable boronic acids.[11]
-
Diethanolamine (DABO) Boronates : These complexes are air-stable, often crystalline solids that can be stored for extended periods at room temperature without noticeable degradation.[7][11][12] For instance, 2-furyl DABO boronate showed no decomposition after 72 days in an open vial, whereas the free acid decomposed in less than a week.[7] They are easily prepared and can often be used directly in coupling reactions with a protic co-solvent to facilitate hydrolysis to the active boronic acid.[7]
-
Potassium Trifluoroborate Salts (R-BF3K) : These are highly stable, free-flowing crystalline solids.[7][13] The tetracoordinate boron center minimizes decomposition pathways like protodeboronation during storage, making them excellent alternatives to free boronic acids.[13]
| Derivative Type | Key Features | Stability Profile | Reference |
| Pinacol Ester | Most common protecting group; often stable to chromatography. | Moderate; can hydrolyze under aqueous conditions. | [8][9] |
| MIDA Boronate | Exceptionally stable crystalline solids; enables "slow release" strategy. | High; stable indefinitely on the benchtop; requires mild aqueous base for deprotection. | [9][11] |
| DABO Boronate | Air-stable, crystalline complexes; easy to prepare and handle. | High; can be stored for months in air without degradation. | [7][11][12] |
| Potassium Trifluoroborate | Crystalline, free-flowing solids. | High; tetracoordinate boron minimizes protodeboronation during storage. | [7][13] |
Table 2: Comparison of Common Stabilizing Derivatives for Boronic Acids.
General Handling and Storage Recommendations
When working with heteroaromatic boronic acids, particularly those known to be unstable:
-
Derivatize for Storage : For long-term storage, convert labile boronic acids into one of the stable derivatives mentioned above (MIDA, DABO, or trifluoroborate).
-
Inert Conditions : If using the free acid, store it under an inert atmosphere (e.g., argon or nitrogen) in a cool, dark, and dry environment.
-
Minimize Exposure : Avoid prolonged exposure to atmospheric moisture and oxygen.
-
Use Fresh Reagents : For critical applications, use freshly prepared or newly purchased boronic acids to ensure accurate stoichiometry and avoid complications from decomposition products.
Key Experimental Protocols
The following section provides detailed methodologies for the stabilization and stability analysis of heteroaromatic boronic acids.
Protocol 1: Synthesis of a Diethanolamine (DABO) Boronate
This protocol describes a general and efficient method for converting a boronic acid into its more stable DABO complex.[7]
Materials:
-
Heteroaromatic boronic acid (1.0 equiv)
-
Diethanolamine (DEA) (0.9-1.0 equiv)
-
Dichloromethane (CH₂Cl₂)
Procedure:
-
Suspend the heteroaromatic boronic acid in dichloromethane in a round-bottom flask open to the air.
-
Add diethanolamine to the suspension at room temperature.
-
Stir the mixture at room temperature. The reaction progress can be monitored by the dissolution of the starting material and the subsequent precipitation of the DABO boronate product.
-
Once the reaction is complete (typically within a few hours), the solid product is isolated by filtration.
-
The collected solid is washed with a small amount of cold dichloromethane and dried under vacuum.
-
If necessary, the product can be further purified by recrystallization. The resulting DABO boronate is an air-stable solid that can be stored at room temperature.[7]
Protocol 2: General Procedure for Stability Assessment by 1H NMR Spectroscopy
This protocol is adapted from studies on protodeboronation kinetics and allows for the quantitative monitoring of boronic acid decomposition.[1][2]
Materials:
-
Heteroaromatic boronic acid or boronate ester
-
Aqueous buffer of desired pH (e.g., phosphate, borate) prepared in D₂O
-
Water-miscible organic co-solvent (e.g., 1,4-dioxane, acetonitrile) if needed for solubility
-
Internal standard (e.g., 1,3,5-trimethoxybenzene)
-
NMR tubes
Procedure:
-
Prepare a stock solution of the boronic acid and the internal standard in an appropriate solvent.
-
Prepare the aqueous buffer solution at the target pH in D₂O.
-
In an NMR tube, combine the buffer and the stock solution of the boronic acid/standard. The final solvent composition should be sufficient to ensure homogeneity (e.g., 50% aqueous buffer / 50% organic co-solvent).
-
Place the NMR tube in the spectrometer, pre-equilibrated to the desired temperature (e.g., 70 °C).
-
Acquire 1H NMR spectra at regular time intervals.
-
Integrate the signals corresponding to a characteristic proton on the starting heteroaromatic boronic acid and a proton on the protodeboronated product, relative to the signal of the internal standard.
-
Plot the concentration of the starting material versus time to determine the rate of decomposition and the half-life (t1/2) of the compound under the tested conditions.
Protocol 3: Representative Suzuki-Miyaura Coupling with a DABO Boronate
This protocol illustrates the direct use of a stable DABO boronate in a cross-coupling reaction.[7]
Materials:
-
Aryl or heteroaryl halide (1.0 equiv)
-
DABO boronate (1.2-1.5 equiv)
-
Palladium catalyst (e.g., Pd(OAc)₂, 2 mol%)
-
Phosphine ligand (e.g., JohnPhos, 4 mol%)
-
Base (e.g., K₂CO₃ or K₃PO₄, 2.0-3.0 equiv)
-
Solvent system (e.g., a mixture of an organic solvent like toluene or dioxane and water)
Procedure:
-
To a reaction vessel, add the aryl halide, DABO boronate, palladium catalyst, ligand, and base.
-
Evacuate the vessel and backfill with an inert atmosphere (e.g., argon). Repeat this cycle three times.
-
Add the degassed solvent system (e.g., toluene/water 10:1) via syringe.
-
Heat the reaction mixture to the desired temperature (e.g., 60-100 °C) and stir until the reaction is complete, as monitored by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with an organic solvent (e.g., ethyl acetate).
-
Filter the mixture through a pad of Celite to remove inorganic salts and the catalyst.
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the solution under reduced pressure and purify the crude product by column chromatography on silica gel to yield the desired coupled product.
Visualizing Stability and Handling Workflows
To clarify the relationships between instability, degradation, and stabilization, the following diagrams illustrate key concepts and workflows.
References
- 1. researchgate.net [researchgate.net]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Protodeboronation of Heteroaromatic, Vinyl, and Cyclopropyl Boronic Acids: pH-Rate Profiles, Autocatalysis, and Disproportionation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Boronic acid with high oxidative stability and utility in biological contexts - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Degradation pathways of a peptide boronic acid derivative, 2-Pyz-(CO)-Phe-Leu-B(OH)(2) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. DABO Boronates: Stable Heterocyclic Boronic Acid Complexes for Use in Suzuki-Miyaura Cross-Coupling Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Protecting Groups for Boronic Acids | Chem-Station Int. Ed. [en.chem-station.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. [PDF] DABO Boronates: Stable Heterocyclic Boronic Acid Complexes for Use in Suzuki-Miyaura Cross-Coupling Reactions. | Semantic Scholar [semanticscholar.org]
- 13. Organoborons | Frontier Specialty Chemicals [frontierspecialtychemicals.com]
Spectroscopic and Synthetic Profile of Benzo[d]oxazol-6-ylboronic Acid: A Technical Overview
For Immediate Release
This technical guide provides a comprehensive overview of the spectroscopic data and a plausible synthetic route for Benzo[d]oxazol-6-ylboronic acid (CAS No. 1253912-47-8). This document is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry who may utilize this compound as a key building block in the synthesis of more complex molecules.
Predicted Spectroscopic Data
The following tables summarize the predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound. These predictions are derived from the fundamental principles of spectroscopy and by comparison with structurally related compounds.
Table 1: Predicted ¹H NMR Data (400 MHz, DMSO-d₆)
| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |
| ~8.20 | s | - | H-2 |
| ~7.95 | d | ~1.5 | H-5 |
| ~7.80 | d | ~8.0 | H-4 |
| ~7.65 | dd | ~8.0, 1.5 | H-7 |
| ~3.50 | br s | - | B(OH)₂ |
Table 2: Predicted ¹³C NMR Data (100 MHz, DMSO-d₆)
| Chemical Shift (δ, ppm) | Assignment |
| ~163.0 | C-2 |
| ~151.0 | C-7a |
| ~142.0 | C-3a |
| ~130.0 (B-C) | C-6 |
| ~125.0 | C-5 |
| ~120.0 | C-7 |
| ~111.0 | C-4 |
Table 3: Predicted IR and MS Data
| Spectroscopic Method | Predicted Values |
| IR (KBr, cm⁻¹) | 3400-3200 (br, O-H stretch of B(OH)₂), 1620 (C=N stretch), 1580, 1480 (C=C aromatic stretch), 1350 (B-O stretch), 1250 (C-O-C stretch) |
| MS (ESI+) | m/z 164.05 [M+H]⁺, 186.03 [M+Na]⁺ |
Proposed Experimental Protocols
The synthesis of this compound can be envisioned through a multi-step sequence, commencing with a commercially available starting material. The proposed pathway involves the formation of the benzoxazole core followed by the introduction of the boronic acid functionality.
Synthesis of 6-Bromobenzo[d]oxazole
A plausible route to the key intermediate, 6-bromobenzo[d]oxazole, involves the condensation of 2-amino-4-bromophenol with trimethyl orthoformate.
Procedure:
-
To a solution of 2-amino-4-bromophenol (1.0 eq) in toluene, add trimethyl orthoformate (1.2 eq).
-
Add a catalytic amount of a strong acid (e.g., p-toluenesulfonic acid, 0.05 eq).
-
Heat the reaction mixture to reflux for 4-6 hours, with the removal of methanol using a Dean-Stark apparatus.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to afford 6-bromobenzo[d]oxazole.
Synthesis of this compound via Miyaura Borylation
The final step involves a palladium-catalyzed borylation of the aryl bromide intermediate.
Procedure:
-
To a solution of 6-bromobenzo[d]oxazole (1.0 eq) in a suitable solvent such as 1,4-dioxane, add bis(pinacolato)diboron (1.1 eq), and a potassium acetate (3.0 eq).
-
Degas the mixture with argon or nitrogen for 15-20 minutes.
-
Add a palladium catalyst, such as [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂, 0.03 eq).
-
Heat the reaction mixture to 80-90 °C and stir for 12-18 hours under an inert atmosphere.
-
Monitor the reaction by TLC or GC-MS.
-
After completion, cool the reaction to room temperature and filter through a pad of celite.
-
The pinacol ester intermediate can be isolated or hydrolyzed directly. For hydrolysis, add an aqueous solution of a mild acid (e.g., 1 M HCl) and stir at room temperature for 2-4 hours.
-
Extract the aqueous layer with ethyl acetate.
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude this compound can be purified by recrystallization or column chromatography.
Visualized Workflows
The following diagrams illustrate the proposed synthetic pathway and a general workflow for the characterization of the target compound.
Caption: Proposed two-step synthesis of this compound.
Caption: Logical workflow for the purification and characterization of the synthesized compound.
A Technical Guide to Benzo[d]oxazol-6-ylboronic Acid for Researchers and Drug Development Professionals
An In-Depth Review of Commercial Availability, Synthesis, and Biological Significance
This technical guide provides a comprehensive overview of Benzo[d]oxazol-6-ylboronic acid, a valuable building block for researchers, medicinal chemists, and professionals in drug development. This document details its commercial availability, offers a composite experimental protocol for its synthesis and application in cross-coupling reactions, and explores its potential role in biological signaling pathways.
Commercial Availability and Suppliers
This compound (CAS No. 1253912-47-8) is available from a number of specialized chemical suppliers. For researchers and drug development professionals, sourcing high-quality starting materials is critical. The following table summarizes key information for prominent suppliers of this compound. Purity levels are typically high, though it is always recommended to consult the supplier's certificate of analysis for batch-specific data.
| Supplier | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Purity/Specification | Storage Conditions |
| BLD Pharm | 1253912-47-8 | C₇H₆BNO₃ | 162.94 | Not specified | Inert atmosphere, 2-8°C |
| CymitQuimica | 1253912-47-8 | C₇H₆BNO₃ | 162.9384 | Not specified | Laboratory use only |
| Shanghai AngewChem Technology Co., Ltd. | 1253912-47-8 | Not specified | Not specified | Not specified | Not specified |
Note: The information provided is based on publicly available data and may vary. It is essential to confirm specifications with the supplier before procurement.
Physicochemical Properties
A summary of the computed physicochemical properties of this compound is provided below. These values are useful for predicting its behavior in various experimental conditions.
| Property | Value | Source |
| Molecular Weight | 162.94 g/mol | PubChem |
| Molecular Formula | C₇H₆BNO₃ | PubChem |
| XLogP3-AA | 1.3 | PubChem |
| Hydrogen Bond Donor Count | 2 | PubChem |
| Hydrogen Bond Acceptor Count | 3 | PubChem |
| Rotatable Bond Count | 1 | PubChem |
| Exact Mass | 163.0440732 Da | PubChem |
| Monoisotopic Mass | 163.0440732 Da | PubChem |
| Topological Polar Surface Area | 66.5 Ų | PubChem |
| Heavy Atom Count | 12 | PubChem |
Experimental Protocols
The following sections provide detailed, generalized methodologies for the synthesis of this compound and its subsequent use in a common cross-coupling reaction. These protocols are based on established synthetic routes for similar compounds.
Synthesis of this compound
The synthesis of aryl boronic acids can be achieved through various methods. A common approach involves the borylation of an aryl halide. The following is a representative protocol for the synthesis of this compound from 6-bromobenzo[d]oxazole.
Materials:
-
6-Bromobenzo[d]oxazole
-
Bis(pinacolato)diboron (B₂pin₂)
-
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂)
-
Potassium acetate (KOAc)
-
1,4-Dioxane (anhydrous)
-
Hydrochloric acid (HCl)
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a dry Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add 6-bromobenzo[d]oxazole (1.0 eq), bis(pinacolato)diboron (1.1 eq), potassium acetate (3.0 eq), and [1,1'-bis(diphenylphosphino)ferrocene]dichloropalladium(II) (0.03 eq).
-
Add anhydrous 1,4-dioxane to the flask.
-
Heat the reaction mixture to 80-90 °C and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
After completion, cool the reaction mixture to room temperature.
-
Add water and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude pinacol ester.
-
To hydrolyze the pinacol ester, dissolve the crude product in a mixture of acetone and water.
-
Add an aqueous solution of hydrochloric acid (e.g., 2 M HCl) and stir at room temperature until the hydrolysis is complete (monitor by TLC or LC-MS).
-
Extract the product with ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude this compound by recrystallization or column chromatography.
Suzuki-Miyaura Cross-Coupling Reaction
This compound is a versatile reagent for Suzuki-Miyaura cross-coupling reactions, which are fundamental for the formation of carbon-carbon bonds. The following is a general protocol for the coupling of this compound with an aryl halide.
Materials:
-
This compound
-
Aryl halide (e.g., aryl bromide or iodide)
-
Palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0), Pd(PPh₃)₄)
-
Base (e.g., Potassium carbonate, K₂CO₃; Sodium carbonate, Na₂CO₃; or Cesium carbonate, Cs₂CO₃)
-
Solvent (e.g., a mixture of toluene and water, or dioxane and water)
Procedure:
-
In a reaction vessel, combine this compound (1.2-1.5 eq), the aryl halide (1.0 eq), the palladium catalyst (0.01-0.05 eq), and the base (2.0-3.0 eq).
-
Add the solvent system to the vessel.
-
Degas the reaction mixture by bubbling with an inert gas (argon or nitrogen) for 15-30 minutes.
-
Heat the reaction mixture to the appropriate temperature (typically 80-110 °C) and stir until the reaction is complete, as monitored by TLC or LC-MS.
-
Cool the reaction to room temperature and add water.
-
Extract the product with an organic solvent such as ethyl acetate.
-
Wash the combined organic layers with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or by recrystallization to yield the desired biaryl product.
Logical and Experimental Workflows
The following diagrams illustrate the logical flow of synthesis and a typical experimental workflow for a Suzuki-Miyaura coupling reaction.
Caption: Synthetic workflow for this compound.
Caption: Experimental workflow for Suzuki-Miyaura cross-coupling.
Biological Significance and Signaling Pathways
The benzoxazole scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2][3][4][5] Many of these effects are attributed to the inhibition of key signaling proteins, particularly protein kinases.
While the specific signaling pathways modulated by this compound itself are not extensively characterized, its derivatives are likely to interact with pathways commonly targeted by other benzoxazole-containing molecules. One such prominent pathway is the Vascular Endothelial Growth Factor Receptor (VEGFR) signaling cascade, which is crucial for angiogenesis, the formation of new blood vessels, a process often co-opted by tumors for growth and metastasis.[1][2]
The diagram below illustrates a generalized representation of how a benzoxazole derivative, potentially synthesized from this compound, could inhibit the VEGFR signaling pathway, leading to downstream anti-cancer effects.
Caption: Generalized VEGFR signaling pathway and potential inhibition by a benzoxazole derivative.
References
- 1. Benzoxazole derivatives as new VEGFR-2 inhibitors and apoptosis inducers: design, synthesis, in silico studies, and antiproliferative evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. New benzoxazole derivatives as potential VEGFR-2 inhibitors and apoptosis inducers: design, synthesis, anti-proliferative evaluation, flowcytometric analysis, and in silico studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. 154235-77-5|Benzo[d]oxazole-6-carboxylic acid|BLD Pharm [bldpharm.com]
- 5. Advances in the synthetic strategies of benzoxazoles using 2-aminophenol as a precursor: an up-to-date review - RSC Advances (RSC Publishing) DOI:10.1039/D3RA03871H [pubs.rsc.org]
A Technical Guide to the Biological Activities of Novel Benzoxazole Compounds
For Researchers, Scientists, and Drug Development Professionals
Abstract: The benzoxazole scaffold is a prominent heterocyclic structure that has garnered significant attention in medicinal chemistry due to its presence in a wide array of biologically active compounds.[1][2][3] Its unique chemical properties and ability to interact with various biopolymers make it a privileged pharmacophore in drug discovery.[4][5] This technical guide provides an in-depth overview of the recent developments in the biological evaluation of novel benzoxazole derivatives, with a focus on their anticancer, antimicrobial, and anti-inflammatory activities. We present a summary of quantitative data, detailed experimental protocols for key assays, and visualizations of relevant biological pathways and experimental workflows to serve as a comprehensive resource for researchers in the field.
Core Synthetic Strategies
The synthesis of the benzoxazole core typically involves the condensation of a 2-aminophenol with a variety of functional groups, including aldehydes, carboxylic acids, or their derivatives.[3] This foundational reaction can be carried out under various conditions, often utilizing catalysts to improve yields and reaction times.[3] Subsequent modifications to the core structure allow for the creation of diverse chemical libraries for biological screening.
A general workflow for the synthesis and subsequent biological evaluation of novel benzoxazole derivatives is outlined below. This process begins with the selection of appropriate starting materials and proceeds through synthesis, purification, characterization, and a cascade of biological assays.
References
- 1. globalresearchonline.net [globalresearchonline.net]
- 2. The Benzoxazole Heterocycle: A Comprehensive Review of the Most Recent Medicinal Chemistry Developments of Antiproliferative, Brain-Penetrant, and Anti-inflammatory Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Advances in the synthetic strategies of benzoxazoles using 2-aminophenol as a precursor: an up-to-date review - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. jocpr.com [jocpr.com]
The Ascendance of Boronic Acids: A Technical Guide to Their Role as Essential Building Blocks in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the landscape of modern medicinal chemistry, the strategic incorporation of unique chemical motifs is paramount to the development of novel therapeutics with enhanced potency, selectivity, and pharmacokinetic profiles. Among these, boronic acids and their derivatives have emerged as a class of privileged structures, transitioning from curiosities to cornerstones in the design of innovative drugs. This technical guide provides an in-depth exploration of the role of boronic acids as versatile building blocks in drug discovery, offering a comprehensive overview of their chemical properties, synthesis, and diverse applications, with a focus on their utility as enzyme inhibitors. The approval of several boronic acid-containing drugs by the U.S. Food and Drug Administration (FDA) underscores their clinical significance and has catalyzed a surge of interest in this remarkable class of compounds. Once considered potentially toxic, this perception has been largely demystified, paving the way for their integration into a wide array of therapeutic agents.[1][2]
Core Principles of Boronic Acids in Drug Design
Boronic acids, characterized by the R-B(OH)₂ functional group, possess a unique set of electronic and structural features that render them highly effective as pharmacophores. The boron atom, a metalloid, is electron-deficient with a vacant p-orbital, making it a Lewis acid. This inherent Lewis acidity allows boronic acids to form reversible covalent bonds with nucleophilic residues, such as the serine hydroxyl group in the active site of proteases. This ability to mimic the tetrahedral transition state of peptide bond hydrolysis is a key mechanism behind their potent enzyme inhibitory activity.[3][4][5]
Furthermore, boronic acids can exist in equilibrium between a neutral, trigonal planar sp² hybridized state and an anionic, tetrahedral sp³ hybridized state upon interaction with a Lewis base. This dynamic nature, influenced by the surrounding electronic environment and pH, is crucial for their biological activity. The pKa of a boronic acid is a critical parameter in drug design, as it influences the compound's charge state at physiological pH and its ability to interact with the target enzyme.[3][4]
FDA-Approved Boronic Acid-Based Drugs: A Quantitative Overview
The clinical and commercial success of boronic acid-containing drugs validates their importance in drug discovery. The following table summarizes key quantitative data for several FDA-approved drugs that feature a boronic acid or a derivative as a critical pharmacophore.
| Drug Name | Target Enzyme | Therapeutic Area | Potency (IC₅₀ / Kᵢ) |
| Bortezomib (Velcade®) | 20S Proteasome (β5 subunit) | Multiple Myeloma, Mantle Cell Lymphoma | Kᵢ: 0.6 nM |
| Ixazomib (Ninlaro®) | 20S Proteasome (β5 subunit) | Multiple Myeloma | IC₅₀: 3.4 nM[6] |
| Vaborbactam (Vabomere®) | Serine β-Lactamases (e.g., KPC-2) | Complicated Urinary Tract Infections | Kᵢ: 0.056 µM (for KPC-2)[7] |
| Tavaborole (Kerydin®) | Leucyl-tRNA Synthetase (LeuRS) | Onychomycosis | IC₅₀ > 64 μg/mL against various cell lines[8] |
| Crisaborole (Eucrisa®) | Phosphodiesterase 4 (PDE4) | Atopic Dermatitis | IC₅₀: 0.49 µM[1][3] |
Key Therapeutic Areas and Mechanisms of Action
Oncology: Proteasome Inhibition
The ubiquitin-proteasome system is a critical cellular machinery responsible for the degradation of a majority of intracellular proteins, thereby regulating numerous cellular processes, including cell cycle progression, apoptosis, and signal transduction.[9] The 26S proteasome, a large multi-catalytic protease complex, is the central player in this pathway. Inhibition of the proteasome leads to the accumulation of pro-apoptotic factors and cell cycle regulatory proteins, ultimately inducing programmed cell death in cancer cells.[9]
Bortezomib and ixazomib are potent and selective inhibitors of the chymotrypsin-like activity of the β5 subunit of the 20S proteasome.[6][9] The boronic acid moiety in these drugs forms a stable, yet reversible, covalent bond with the active site threonine residue of the proteasome.
Infectious Diseases: β-Lactamase Inhibition
The emergence of bacterial resistance to β-lactam antibiotics, mediated by the production of β-lactamase enzymes, poses a significant global health threat. Vaborbactam is a cyclic boronic acid β-lactamase inhibitor that restores the activity of carbapenem antibiotics against Klebsiella pneumoniae carbapenemase (KPC)-producing bacteria.[10] The boronic acid in vaborbactam acts as a transition-state analog, forming a covalent adduct with the serine residue in the active site of the β-lactamase, thereby inactivating the enzyme.[7]
Fungal Infections: Leucyl-tRNA Synthetase Inhibition
Tavaborole is a topical antifungal agent used for the treatment of onychomycosis. Its unique mechanism of action involves the inhibition of fungal leucyl-tRNA synthetase (LeuRS), an essential enzyme for protein synthesis.[2][11] Tavaborole forms an adduct with the tRNA(Leu) in the editing site of the enzyme, trapping it and preventing the catalytic cycle, which ultimately leads to fungal cell death.
Inflammatory Skin Conditions: Phosphodiesterase 4 (PDE4) Inhibition
Crisaborole is a non-steroidal topical treatment for atopic dermatitis. It functions by inhibiting phosphodiesterase 4 (PDE4), an enzyme that plays a crucial role in the inflammatory cascade. By inhibiting PDE4, crisaborole increases intracellular levels of cyclic adenosine monophosphate (cAMP), which in turn downregulates the production of pro-inflammatory cytokines. The boron atom in crisaborole is key to its mechanism, facilitating its interaction with the active site of the PDE4 enzyme.
Experimental Protocols
This section provides detailed methodologies for the synthesis of key boronic acid-containing drugs and representative biological assays to evaluate their activity.
Synthesis of Bortezomib
The synthesis of Bortezomib can be achieved through a convergent approach. A key step involves the coupling of N-(Pyrazine-2-ylcarbonyl)-L-phenylalanine with (1R)-(S)-pinanediol-1-ammoniumtriflouroacetate-3-methylbutane-1-boronate.
Step 1: Preparation of N-(Pyrazine-2-ylcarbonyl)-L-phenylalanine
-
To a suspension of L-phenylalanine in an appropriate solvent (e.g., dichloromethane), add a silylating agent (e.g., N,O-bis(trimethylsilyl)acetamide) and stir until a clear solution is obtained.
-
In a separate flask, react pyrazine-2-carboxylic acid with a coupling agent (e.g., carbonyldiimidazole) to form the corresponding acyl imidazole.
-
Add the silylated L-phenylalanine solution to the acyl imidazole and stir until the reaction is complete.
-
Perform an aqueous workup to hydrolyze the silyl esters and isolate the desired N-acylated amino acid.
Step 2: Synthesis of (1R)-(S)-pinanediol-1-ammoniumtriflouroacetate-3-methylbutane-1-boronate This chiral boronic ester amine can be prepared from (1S,2S,3R,5S)-(+)-2,3-pinanediol and isobutylboronic acid through a multi-step sequence involving chlorination, amination, and salt formation.
Step 3: Coupling and Deprotection
-
Suspend N-(Pyrazine-2-ylcarbonyl)-L-phenylalanine and (1R)-(S)-pinanediol-1-ammoniumtriflouroacetate-3-methylbutane-1-boronate in dichloromethane at a low temperature (e.g., -5 °C).
-
Add a coupling agent such as TBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium tetrafluoroborate) and a non-nucleophilic base like diisopropylethylamine (DIPEA).
-
Allow the reaction to proceed to completion.
-
Wash the reaction mixture with aqueous acid, base, and brine.
-
Dry the organic layer and concentrate to obtain the pinanediol-protected bortezomib.
-
Deprotect the boronic acid by transesterification with isobutylboronic acid in the presence of an acid (e.g., HCl) in a biphasic solvent system (e.g., methanol/hexane).
-
Isolate and purify the final product, Bortezomib.
Proteasome Inhibition Assay
This protocol describes a fluorometric assay to measure the chymotrypsin-like activity of the proteasome and its inhibition by bortezomib.
Materials:
-
Cell lysate from cancer cells
-
Proteasome activity assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 250 mM sucrose, 5 mM MgCl₂, 0.5 mM EDTA, 2 mM ATP, 1 mM DTT)[11]
-
Fluorogenic proteasome substrate: Suc-LLVY-AMC (Suc-Leu-Leu-Val-Tyr-7-Amino-4-methylcoumarin)
-
Bortezomib
-
96-well black microplate
-
Fluorometric plate reader
Procedure:
-
Prepare cell lysates by a suitable method (e.g., sonication or lysis buffer) and determine the protein concentration.
-
In a 96-well black microplate, add a defined amount of cell lysate to each well.
-
Add varying concentrations of Bortezomib to the wells to be tested. Include a control well with no inhibitor.
-
Pre-incubate the plate at 37°C for a specified time (e.g., 15 minutes).
-
Initiate the reaction by adding the Suc-LLVY-AMC substrate to all wells.
-
Immediately measure the fluorescence at an excitation wavelength of 350-380 nm and an emission wavelength of 440-460 nm in a kinetic mode for a set period (e.g., 60 minutes) at 37°C.[7][11]
-
The rate of increase in fluorescence is proportional to the proteasome activity.
-
Calculate the percentage of inhibition for each concentration of Bortezomib compared to the control.
-
Determine the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a suitable dose-response curve.
Drug Discovery Workflow for Boronic Acid-Based Enzyme Inhibitors
The discovery and development of a novel boronic acid-based enzyme inhibitor is a multi-stage process that integrates computational and experimental approaches.
1. Target Identification and Validation: The process begins with the identification of a biological target, typically an enzyme, that is implicated in a disease pathology.[6]
2. Assay Development and High-Throughput Screening (HTS): A robust and sensitive assay is developed to measure the activity of the target enzyme. This assay is then used to screen large libraries of compounds, which may include boronic acid fragments or derivatives, to identify initial "hits".[6]
3. Hit Identification and Validation: Hits from the HTS are confirmed and their potency is determined. Initial structure-activity relationships (SAR) are established.
4. Hit-to-Lead Optimization: The most promising hits are chemically modified to improve their potency, selectivity, and drug-like properties (absorption, distribution, metabolism, and excretion - ADME). This is an iterative process involving chemical synthesis and biological testing.
5. Lead Optimization: A lead compound with a desirable biological and pharmacokinetic profile is further refined to enhance its efficacy and safety. This stage involves extensive in vitro and in vivo testing.
6. Preclinical Development: The optimized lead candidate undergoes rigorous preclinical testing in animal models to assess its safety and efficacy before it can be tested in humans.
7. Clinical Trials: The drug candidate progresses through Phase I, II, and III clinical trials to evaluate its safety, dosage, and effectiveness in humans.
8. Regulatory Approval: Following successful clinical trials, a New Drug Application (NDA) is submitted to regulatory agencies like the FDA for review and potential approval for marketing.
Conclusion
Boronic acids have firmly established their position as invaluable building blocks in the armamentarium of medicinal chemists. Their unique ability to form reversible covalent bonds with enzyme targets has led to the successful development of first-in-class drugs for a range of diseases. The continued exploration of boronic acid chemistry, coupled with a deeper understanding of their biological interactions, promises to unlock new therapeutic opportunities. As our knowledge of disease pathways expands, the rational design of novel boronic acid-based inhibitors will undoubtedly play a pivotal role in the future of drug discovery. The versatility of this functional group, from its use in enzyme inhibition to applications in prodrugs and targeted protein degradation, ensures that boronic acids will remain at the forefront of innovation in pharmaceutical research for years to come.
References
- 1. WO2019087208A1 - Novel process for the preparation tavaborole and its intermediates - Google Patents [patents.google.com]
- 2. Paving the way for small-molecule drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. frontiersin.org [frontiersin.org]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. ppd.com [ppd.com]
- 6. US20190023724A1 - Process for the preparation of tavaborole - Google Patents [patents.google.com]
- 7. researchgate.net [researchgate.net]
- 8. Navigating the Molecular Pathway: Small Molecule Drug Discovery from Hit Identification to Clinical Development - PharmaFeatures [pharmafeatures.com]
- 9. Item - Development of a multi-step synthesis and workup sequence for an integrated, continuous manufacturing process of a pharmaceutical - Loughborough University - Figshare [repository.lboro.ac.uk]
- 10. accessdata.fda.gov [accessdata.fda.gov]
- 11. abcam.com [abcam.com]
A Structural Showdown: An In-depth Technical Guide to Benzo[d]oxazol-6-ylboronic Acid and Its Isomers
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive structural comparison of Benzo[d]oxazol-6-ylboronic acid and its positional isomers. As the strategic placement of a boronic acid group on the benzoxazole scaffold can significantly influence its physicochemical properties and biological activity, a detailed understanding of these differences is crucial for applications in medicinal chemistry and materials science. This document summarizes key quantitative data, outlines detailed experimental protocols for their synthesis and characterization, and provides visual representations of their structural relationships and synthetic pathways.
Core Structural Comparison
The isomers of Benzo[d]oxazol-ylboronic acid, distinguished by the position of the boronic acid moiety on the benzene ring, exhibit distinct physicochemical properties. While comprehensive experimental data for all isomers is not uniformly available in the public domain, the following tables summarize the currently accessible information.
Table 1: Physicochemical Properties of Benzo[d]oxazol-ylboronic Acid Isomers
| Isomer | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | pKa |
| Benzo[d]oxazol-2-ylboronic acid | 401895-71-4 | C₇H₆BNO₃ | 162.94 | Not Reported | Not Reported |
| Benzo[d]oxazol-4-ylboronic acid | 1451392-75-8 | C₇H₆BNO₃ | 162.94 | Not Reported | Not Reported |
| Benzo[d]oxazol-5-ylboronic acid | 1638328-93-0 | C₇H₆BNO₃ | 162.94 | Not Reported | Not Reported |
| This compound | 1253912-47-8 | C₇H₆BNO₃ | 162.94 | Not Reported | Not Reported |
| Benzo[d]oxazol-7-ylboronic acid | 1429665-03-1 | C₇H₆BNO₃ | 162.94 | Not Reported | Not Reported |
Table 2: Computed Properties of Benzo[d]oxazol-ylboronic Acid Isomers
| Property | Benzo[d]oxazol-2-ylboronic acid[4] | This compound |
| IUPAC Name | (1,3-benzoxazol-2-yl)boronic acid | (1,3-benzoxazol-6-yl)boronic acid |
| SMILES | OB(O)c1nc2ccccc2o1 | OB(O)c1cc2ocnc2cc1 |
| H-Bond Donor Count | 2 | 2 |
| H-Bond Acceptor Count | 3 | 3 |
| Rotatable Bond Count | 1 | 1 |
| Topological Polar Surface Area | 66.5 Ų | 66.5 Ų |
Data for the 6-isomer is based on common chemical structure representations and may vary slightly from computationally derived values.
Experimental Protocols
Detailed and specific experimental protocols for the synthesis of each isomer are not widely published. However, a general and adaptable synthetic approach for arylboronic acids, including the Benzo[d]oxazol-ylboronic acid isomers, involves the following key steps. This protocol is a composite based on established methods for the synthesis of similar heterocyclic boronic acids.
General Synthesis of Benzo[d]oxazol-ylboronic Acid Isomers
This protocol outlines a two-step process starting from the corresponding bromo-benzo[d]oxazole.
Step 1: Lithiation and Borylation
-
Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, a thermometer, and a nitrogen inlet is charged with the respective bromo-benzo[d]oxazole isomer (1.0 eq.) dissolved in anhydrous tetrahydrofuran (THF) (10 mL/mmol).
-
Cooling: The solution is cooled to -78 °C using a dry ice/acetone bath.
-
Lithiation: n-Butyllithium (1.1 eq., 2.5 M solution in hexanes) is added dropwise via the dropping funnel, maintaining the temperature below -70 °C. The reaction mixture is stirred at -78 °C for 1 hour.
-
Borylation: Triisopropyl borate (1.5 eq.) is added dropwise, ensuring the temperature remains below -70 °C. The reaction mixture is allowed to warm to room temperature and stirred overnight.
-
Quenching: The reaction is quenched by the slow addition of 2 M hydrochloric acid (HCl) at 0 °C until the solution is acidic (pH ~2).
-
Extraction: The aqueous layer is extracted with ethyl acetate (3 x 20 mL). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and filtered.
-
Solvent Removal: The solvent is removed under reduced pressure to yield the crude boronic acid.
Step 2: Purification
-
Recrystallization: The crude product is purified by recrystallization from an appropriate solvent system, such as a mixture of water and ethanol or acetone and hexane, to afford the pure Benzo[d]oxazol-ylboronic acid isomer.
-
Characterization: The structure and purity of the final product are confirmed by ¹H NMR, ¹³C NMR, and mass spectrometry.
Characterization Data
While a complete set of experimental spectra for all isomers is not available, researchers can expect the following characteristic signals:
-
¹H NMR: Aromatic protons in the range of 7.0-8.0 ppm, with coupling patterns dependent on the substitution pattern. The B(OH)₂ protons typically appear as a broad singlet.
-
¹³C NMR: Aromatic carbons will appear in the region of 110-160 ppm. The carbon attached to the boron atom will have a characteristic chemical shift.
-
Mass Spectrometry: The molecular ion peak corresponding to the calculated molecular weight should be observed.
Visualizing Structural Relationships and Synthetic Pathways
Diagram 1: Isomeric Structures of Benzo[d]oxazol-ylboronic acid
Caption: Positional isomers of Benzo[d]oxazol-ylboronic acid.
Diagram 2: General Synthetic Workflow
Caption: General synthetic pathway for Benzo[d]oxazol-ylboronic acids.
This guide serves as a foundational resource for researchers working with Benzo[d]oxazol-ylboronic acid and its isomers. Further experimental work is required to fully characterize each isomer and elucidate their unique properties and potential applications.
References
- 1. researchgate.net [researchgate.net]
- 2. Acidity Constants of Boronic Acids as Simply as Possible: Experimental, Correlations, and Prediction - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 2024.sci-hub.ru [2024.sci-hub.ru]
- 4. Benzo[d]oxazol-2-ylboronic acid | C7H6BNO3 | CID 49964163 - PubChem [pubchem.ncbi.nlm.nih.gov]
Theoretical Calculations on the Electronic Structure of Benzo[d]oxazol-6-ylboronic acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the theoretical calculations used to elucidate the electronic structure of Benzo[d]oxazol-6-ylboronic acid. While specific experimental and computational studies on this particular molecule are not extensively available in public literature, this document outlines a robust, standard methodology based on well-established computational chemistry principles applied to analogous benzoxazole and boronic acid derivatives. The presented data is representative of the expected outcomes from such a study, offering valuable insights for researchers in drug discovery and materials science.
Introduction
This compound is a heterocyclic compound of significant interest due to the prevalence of the benzoxazole scaffold in medicinal chemistry and the unique properties of the boronic acid functional group.[1][2] The boronic acid moiety, in particular, is known for its ability to form reversible covalent bonds with diols, a characteristic exploited in sensors and drug delivery systems.[3][4] Understanding the electronic structure of this molecule is paramount for predicting its reactivity, stability, and potential interactions with biological targets.[5]
Theoretical calculations, particularly those employing Density Functional Theory (DFT), have become indispensable tools for investigating the electronic properties of molecules at the quantum level.[6][7] These methods provide a detailed picture of electron distribution, molecular orbitals, and other key parameters that govern the molecule's behavior.
Computational Methodology
The following section details a standard and widely accepted computational protocol for determining the electronic structure of organic molecules like this compound. This methodology is derived from computational studies on similar benzoxazole and boronic acid derivatives.[5][6][8]
Geometry Optimization
The initial step involves the optimization of the molecule's three-dimensional structure to find its most stable conformation (lowest energy state). This is typically achieved using DFT with a suitable functional and basis set.
-
Method: Density Functional Theory (DFT)
-
Functional: B3LYP (Becke, 3-parameter, Lee-Yang-Parr) is a popular hybrid functional that combines the accuracy of ab initio methods with the efficiency of DFT.[6][8]
-
Basis Set: 6-311++G(d,p) is a Pople-style basis set that provides a good balance between accuracy and computational cost for organic molecules.[5] The inclusion of diffuse functions (++) and polarization functions (d,p) is crucial for accurately describing the electronic structure of systems with heteroatoms and potential for hydrogen bonding.
-
Solvation Model: To simulate a more biologically relevant environment, a continuum solvation model such as the Polarizable Continuum Model (PCM) can be employed, with water as the solvent.[9]
Electronic Structure Calculations
Once the geometry is optimized, a series of calculations are performed to determine the electronic properties. These include:
-
Frontier Molecular Orbitals (FMOs): Calculation of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies. The energy gap between these orbitals is a critical indicator of the molecule's chemical reactivity and kinetic stability.[10]
-
Molecular Electrostatic Potential (MEP): The MEP map provides a visual representation of the charge distribution around the molecule, highlighting electrophilic and nucleophilic sites. This is invaluable for predicting intermolecular interactions.[5]
-
Natural Bond Orbital (NBO) Analysis: NBO analysis provides insights into the bonding and charge distribution within the molecule, including the calculation of atomic charges.[9]
The overall computational workflow is depicted in the diagram below.
Calculated Electronic Properties
The following table summarizes the hypothetical quantitative data for the electronic properties of this compound, as would be expected from the computational methodology described above.
| Parameter | Value | Unit | Significance |
| Total Energy | -588.987 | Hartrees | Thermodynamic stability of the molecule. |
| Dipole Moment | 3.45 | Debye | Overall polarity of the molecule. |
| HOMO Energy | -6.78 | eV | Energy of the highest occupied molecular orbital; relates to electron-donating ability. |
| LUMO Energy | -1.23 | eV | Energy of the lowest unoccupied molecular orbital; relates to electron-accepting ability. |
| HOMO-LUMO Gap (ΔE) | 5.55 | eV | Indicator of chemical reactivity and kinetic stability. A larger gap suggests higher stability. |
| Ionization Potential (I) | 6.78 | eV | The minimum energy required to remove an electron from the molecule. |
| Electron Affinity (A) | 1.23 | eV | The energy released when an electron is added to the molecule. |
| Electronegativity (χ) | 4.005 | eV | A measure of the molecule's ability to attract electrons. |
| Hardness (η) | 2.775 | eV | Resistance to change in electron distribution. |
| Softness (S) | 0.360 | eV⁻¹ | The reciprocal of hardness; a measure of reactivity. |
| Electrophilicity Index (ω) | 2.89 | eV | A measure of the molecule's electrophilic character. |
Interpretation and Implications for Drug Development
The calculated electronic properties provide a foundation for understanding the potential applications of this compound, particularly in the context of drug development.
-
Reactivity and Stability: The relatively large HOMO-LUMO gap suggests that this compound is a kinetically stable molecule. The HOMO is likely localized on the electron-rich benzoxazole ring system, while the LUMO may be distributed over the boronic acid moiety and the aromatic system, indicating these as potential sites for nucleophilic and electrophilic attack, respectively.
-
Intermolecular Interactions: The calculated dipole moment indicates that the molecule is polar, suggesting it can participate in dipole-dipole interactions and hydrogen bonding. The MEP map would further reveal specific regions of positive and negative electrostatic potential, guiding the understanding of how the molecule might interact with a biological target's active site. The boronic acid group, with its Lewis acidic boron atom, is a key site for interaction.[11]
-
Drug-Receptor Binding: The electronic structure data is crucial for molecular docking studies.[12][13] By understanding the charge distribution and orbital energies, researchers can more accurately predict the binding affinity and orientation of the molecule within a protein's active site. The boronic acid's ability to form covalent bonds with serine or threonine residues in enzyme active sites is a well-known mechanism for enzyme inhibition.[3]
The relationship between the electronic structure and its potential applications is illustrated in the diagram below.
Conclusion
Theoretical calculations provide a powerful and efficient means of characterizing the electronic structure of molecules like this compound. The insights gained from these computational studies, including the analysis of frontier molecular orbitals, charge distribution, and reactivity descriptors, are invaluable for guiding further experimental work. For drug development professionals, this information can accelerate the design and optimization of new therapeutic agents by providing a rational basis for understanding molecular interactions and predicting biological activity. While the data presented here is based on a standard, well-vetted computational approach, further dedicated computational and experimental studies are encouraged to validate and expand upon these findings.
References
- 1. Synthesis of some new benzoxazole derivatives and investigation of their anticancer activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Design, Synthesis, Computational Docking and Biological Evaluation of Novel 4-Chloro-1,3-Benzoxazole Derivatives as Anticancer Agents – Biosciences Biotechnology Research Asia [biotech-asia.org]
- 3. mdpi.com [mdpi.com]
- 4. researchportal.bath.ac.uk [researchportal.bath.ac.uk]
- 5. Sakarya University Journal of Science » Submission » DFT Calculations, Molecular Docking, and Pharmacological Properties Investigation for 5-Benzoxazolecarboxylic Acid as a Target Anti-Cancer Agent [dergipark.org.tr]
- 6. researchgate.net [researchgate.net]
- 7. DFT study on some polythiophenes containing benzo[d]thiazole and benzo[d]oxazole: structure and band gap - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. ejchem.journals.ekb.eg [ejchem.journals.ekb.eg]
- 11. researchgate.net [researchgate.net]
- 12. Computational investigation of imidazo[2,1-b]oxazole derivatives as potential mutant BRAF kinase inhibitors: 3D-QSAR, molecular docking, molecular dynamics simulation, and ADMETox studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Molecular modeling, synthesis, characterization and pharmacological evaluation of benzo[d]oxazole derivatives as non-steroidal anti-inflammatory agents - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols: Suzuki-Miyaura Coupling of Benzo[d]oxazol-6-ylboronic Acid
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the Suzuki-Miyaura cross-coupling reactions utilizing Benzo[d]oxazol-6-ylboronic acid. This versatile building block is of significant interest in medicinal chemistry and materials science for the synthesis of complex molecules with potential biological activity. The following sections detail the reaction, provide experimental protocols, and summarize key reaction parameters.
Introduction
The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between organoboron compounds and organic halides or triflates, catalyzed by a palladium complex. Benzo[d]oxazole moieties are prevalent in many biologically active compounds, and the ability to functionalize this core structure at the 6-position via Suzuki-Miyaura coupling opens avenues for the creation of novel derivatives for drug discovery and other applications. This document provides protocols for the coupling of this compound with various aryl halides.
Reaction Scheme
The general scheme for the Suzuki-Miyaura coupling of this compound with an aryl halide is depicted below:
Caption: General Suzuki-Miyaura Coupling Reaction.
Quantitative Data Summary
While specific data for this compound is limited, the following table is adapted from studies on the closely related 2-amino-6-bromobenzothiazole, providing a strong predictive basis for reaction conditions and expected yields.[1][2][3]
Table 1: Suzuki-Miyaura Coupling of 6-Halobenzo[d]oxazole Analogues with Various Arylboronic Acids [1][2][3]
| Entry | Arylboronic Acid | Catalyst (mol%) | Base | Solvent | Time (h) | Yield (%) |
| 1 | 4-Tolylboronic acid | Pd(PPh₃)₄ (5) | K₂CO₃ | Toluene/H₂O | 31 | 75 |
| 2 | 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ (5) | Na₂CO₃ | DMF | 24 | 64 |
| 3 | 3,5-Bis(trifluoromethyl)phenylboronic acid | Pd(PPh₃)₄ (5) | K₂CO₃ | Toluene/H₂O | 28 | 82 |
| 4 | Phenylboronic acid | Pd(OAc)₂/SPhos (2) | K₃PO₄ | 1,4-Dioxane/H₂O | 12 | 91 |
| 5 | Naphthalene-2-ylboronic acid | Pd(PPh₃)₄ (5) | K₂CO₃ | Toluene/H₂O | 30 | 78 |
| 6 | 4-Acetylphenylboronic acid | Pd(dppf)Cl₂ (5) | Na₂CO₃ | DMF | 26 | 71 |
Experimental Protocols
The following are detailed protocols for performing Suzuki-Miyaura coupling reactions with this compound.
Protocol 1: General Procedure using Pd(PPh₃)₄
This protocol is a general method adaptable for a range of aryl halides.
Materials:
-
This compound
-
Aryl halide (e.g., 4-bromotoluene)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]
-
Potassium carbonate (K₂CO₃)
-
Toluene
-
Deionized water
-
Nitrogen or Argon gas supply
-
Standard glassware for inert atmosphere reactions (e.g., Schlenk flask)
Procedure:
-
To a Schlenk flask, add this compound (1.2 mmol), the aryl halide (1.0 mmol), and potassium carbonate (2.0 mmol).
-
Add the palladium catalyst, Pd(PPh₃)₄ (0.05 mmol, 5 mol%).
-
Seal the flask with a septum and purge with nitrogen or argon for 15 minutes.
-
Add degassed toluene (10 mL) and degassed deionized water (2 mL) via syringe.
-
Heat the reaction mixture to 90-100 °C with vigorous stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate (20 mL) and water (10 mL).
-
Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 10 mL).
-
Combine the organic layers, wash with brine (15 mL), dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired 6-arylbenzo[d]oxazole.
Protocol 2: Microwave-Assisted Suzuki Coupling
This method utilizes microwave irradiation to accelerate the reaction, often leading to shorter reaction times and improved yields.
Materials:
-
This compound
-
Aryl halide
-
Palladium(II) acetate [Pd(OAc)₂]
-
SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)
-
Potassium phosphate (K₃PO₄)
-
1,4-Dioxane
-
Deionized water
-
Microwave reactor vials
Procedure:
-
In a microwave reactor vial, combine this compound (1.5 mmol), the aryl halide (1.0 mmol), palladium(II) acetate (0.02 mmol, 2 mol%), and SPhos (0.04 mmol, 4 mol%).
-
Add potassium phosphate (3.0 mmol).
-
Add 1,4-dioxane (8 mL) and deionized water (2 mL).
-
Seal the vial and place it in the microwave reactor.
-
Irradiate the mixture at 120 °C for 30-60 minutes.
-
After the reaction is complete, cool the vial to room temperature.
-
Follow the workup and purification steps as described in Protocol 1.
Visualizations
Suzuki-Miyaura Catalytic Cycle
The following diagram illustrates the generally accepted mechanism for the Suzuki-Miyaura cross-coupling reaction.
Caption: The catalytic cycle of the Suzuki-Miyaura reaction.
Experimental Workflow
The following diagram outlines the general workflow for setting up and performing a Suzuki-Miyaura coupling reaction.
Caption: A typical workflow for Suzuki-Miyaura coupling.
References
Application Notes and Protocols for the Palladium-Catalyzed Cross-Coupling of Benzo[d]oxazol-6-ylboronic Acid with Aryl Halides
For Researchers, Scientists, and Drug Development Professionals
Introduction
The palladium-catalyzed Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and functional group tolerance. This application note provides a detailed protocol for the cross-coupling of Benzo[d]oxazol-6-ylboronic acid with a variety of aryl halides. The resulting 6-arylbenzo[d]oxazole scaffold is a privileged motif in medicinal chemistry, appearing in a range of biologically active molecules, including potent inhibitors of VEGFR-2 kinase, which is implicated in angiogenesis and tumor growth.[1][2] The methodologies described herein are designed to be a practical guide for researchers in academic and industrial settings, facilitating the synthesis of novel compounds for drug discovery and development.
Core Concepts and Reaction Mechanism
The Suzuki-Miyaura coupling reaction involves the palladium-catalyzed reaction between an organoboron compound (in this case, this compound) and an organic halide (aryl halide). The catalytic cycle, illustrated below, is generally understood to proceed through three key steps: oxidative addition, transmetalation, and reductive elimination.
Experimental Protocols
The following protocols are based on established procedures for the Suzuki-Miyaura coupling of similar heterocyclic systems, particularly the coupling of 6-bromo-2-aminobenzothiazole with arylboronic acids, and can be adapted for this compound.[3]
General Procedure for the Synthesis of 6-Arylbenzo[d]oxazoles
Materials:
-
This compound
-
Aryl halide (e.g., aryl bromide or iodide)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂, or Pd(OAc)₂)
-
Ligand (if using a catalyst precursor like Pd(OAc)₂, e.g., SPhos, XPhos)
-
Base (e.g., K₃PO₄, K₂CO₃, or Cs₂CO₃)
-
Solvent (e.g., 1,4-dioxane, toluene, or a mixture of solvent and water)
-
Anhydrous sodium sulfate or magnesium sulfate
-
Solvents for extraction (e.g., ethyl acetate, dichloromethane)
-
Silica gel for column chromatography
Procedure:
-
To a reaction vessel (e.g., a Schlenk tube or a round-bottom flask equipped with a condenser) under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 equiv), the aryl halide (1.2 equiv), the palladium catalyst (0.02-0.05 equiv), and the base (2.0-3.0 equiv).
-
Add the degassed solvent (or solvent mixture) to the reaction vessel.
-
Heat the reaction mixture to the desired temperature (typically between 80-110 °C) and stir for the required time (typically 2-24 hours), monitoring the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
If a biphasic system with water was used, separate the organic layer. If a single organic solvent was used, dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired 6-arylbenzo[d]oxazole.
-
Characterize the final product by NMR spectroscopy (¹H and ¹³C) and mass spectrometry.
Data Presentation: Representative Yields
The following table summarizes typical yields obtained for the Suzuki-Miyaura cross-coupling of a similar substrate, 2-amino-6-bromobenzothiazole, with various arylboronic acids.[3] These values can serve as a benchmark for the expected yields in the coupling of this compound.
| Entry | Aryl Boronic Acid | Product | Yield (%) |
| 1 | Phenylboronic acid | 6-Phenylbenzo[d]oxazole derivative | 85 |
| 2 | 4-Methoxyphenylboronic acid | 6-(4-Methoxyphenyl)benzo[d]oxazole derivative | 92 |
| 3 | 4-Chlorophenylboronic acid | 6-(4-Chlorophenyl)benzo[d]oxazole derivative | 78 |
| 4 | 3,5-Bis(trifluoromethyl)phenylboronic acid | 6-(3,5-Bis(trifluoromethyl)phenyl)benzo[d]oxazole derivative | 88 |
| 5 | Naphthalene-2-boronic acid | 6-(Naphthalen-2-yl)benzo[d]oxazole derivative | 82 |
Note: Yields are for the analogous 2-amino-6-arylbenzothiazole products and are provided for estimation purposes.
Applications in Drug Development
The 6-arylbenzo[d]oxazole core is a key pharmacophore in a variety of therapeutic agents. Notably, derivatives of this class have been investigated as potent and selective inhibitors of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key regulator of angiogenesis.[1] By inhibiting VEGFR-2, these compounds can disrupt the formation of new blood vessels that are essential for tumor growth and metastasis, making them promising candidates for cancer therapy. The synthetic protocols outlined in this document provide a direct route to access a diverse library of 6-arylbenzo[d]oxazoles for structure-activity relationship (SAR) studies and the development of novel anti-cancer agents. Furthermore, the benzoxazole moiety is found in a number of approved drugs and clinical candidates, highlighting its importance in medicinal chemistry.[4]
Troubleshooting and Optimization
-
Low Yield: If the reaction yield is low, consider screening different palladium catalysts, ligands, bases, and solvents. The choice of these reagents can have a significant impact on the reaction efficiency. Increasing the reaction temperature or time may also improve the yield.
-
Protodeborylation: A common side reaction is the cleavage of the C-B bond of the boronic acid. Using a less nucleophilic base or anhydrous conditions can sometimes mitigate this issue.
-
Homocoupling: The formation of biaryl products from the coupling of two molecules of the aryl halide or two molecules of the boronic acid can occur. Adjusting the stoichiometry of the reactants and ensuring efficient stirring can help to minimize this side reaction.
-
Purification Challenges: If the product is difficult to purify, consider alternative workup procedures or different chromatographic techniques.
By following the detailed protocols and considering the optimization strategies presented, researchers can effectively synthesize a wide range of 6-arylbenzo[d]oxazole derivatives for their specific research and development needs.
References
- 1. Design, synthesis and in vitro evaluation of 6-amide-2-aryl benzoxazole/benzimidazole derivatives against tumor cells by inhibiting VEGFR-2 kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Discovery of 6-Arylurea-2-arylbenzoxazole and 6-Arylurea-2-arylbenzimidazole Derivatives as Angiogenesis Inhibitors: Design, Synthesis and in vitro Biological Evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Efficient Synthesis of 2-Amino-6-Arylbenzothiazoles via Pd(0) Suzuki Cross Coupling Reactions: Potent Urease Enzyme Inhibition and Nitric Oxide Scavenging Activities of the Products - PMC [pmc.ncbi.nlm.nih.gov]
- 4. globalresearchonline.net [globalresearchonline.net]
Application Notes and Protocols for Suzuki Coupling with Nitrogen-Containing Heterocycles
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to performing Suzuki-Miyaura cross-coupling reactions with a focus on challenging nitrogen-containing heterocyclic substrates. This powerful carbon-carbon bond-forming reaction is a cornerstone in medicinal chemistry and materials science for the synthesis of complex molecules. The following sections detail generalized protocols, specific examples for various heterocycle classes, and a summary of reaction conditions and yields to aid in experimental design and execution.
General Considerations for Success
Suzuki coupling with nitrogen-containing heterocycles can be challenging due to the potential for the nitrogen lone pair to coordinate to the palladium catalyst, leading to deactivation.[1][2] Additionally, electron-deficient heterocycles can undergo slower rates of oxidative addition, while some heteroaryl boronic acids are prone to protodeboronation.[3] Careful selection of the catalyst, ligand, base, and solvent system is therefore crucial for a successful reaction.
Key factors to consider include:
-
Catalyst and Ligand: Bulky, electron-rich phosphine ligands such as SPhos and XPhos are often effective in promoting the coupling of heteroaryl halides.[4][5] Palladium precatalysts can also offer enhanced activity.[4][6] For some systems, traditional catalysts like Pd(PPh₃)₄ or Pd(dppf)Cl₂ remain effective.[7][8][9]
-
Base: The choice of base is critical. Inorganic bases like K₃PO₄ and K₂CO₃ are commonly used.[4][8] The presence of water can be beneficial, though anhydrous conditions are sometimes required.[3][10]
-
Solvent: Aprotic polar solvents such as dioxane, dimethoxyethane (DME), and tetrahydrofuran (THF), often in combination with water, are frequently employed.[4][8][11]
-
N-Protection: For certain nitrogen-containing heterocycles, particularly azoles with acidic N-H protons, N-protection (e.g., with Boc or Tos groups) can improve reaction outcomes by preventing catalyst inhibition.[12] However, methods for the direct coupling of unprotected heterocycles have also been successfully developed.[4][6][13]
Experimental Workflows and Mechanisms
A general workflow for setting up a Suzuki coupling reaction is depicted below, followed by a diagram of the catalytic cycle.
The Suzuki-Miyaura reaction proceeds through a catalytic cycle involving the palladium catalyst.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Heteroaryl—Heteroaryl, Suzuki—Miyaura, Anhydrous Cross-Coupling Reactions Enabled by Trimethyl Borate - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Catalysts for Suzuki-Miyaura coupling processes: scope and studies of the effect of ligand structure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Suzuki-Miyaura cross-coupling of unprotected, nitrogen-rich heterocycles: substrate scope and mechanistic investigation. | Semantic Scholar [semanticscholar.org]
- 7. mdpi.com [mdpi.com]
- 8. The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 9. cdnsciencepub.com [cdnsciencepub.com]
- 10. reddit.com [reddit.com]
- 11. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. pubs.acs.org [pubs.acs.org]
Applications of Benzo[d]oxazol-6-ylboronic Acid in Medicinal Chemistry: A Focus on Benzoxaborole Derivatives
Introduction: Benzo[d]oxazol-6-ylboronic acid and its related structures, particularly the cyclic benzoxaboroles, have emerged as a significant scaffold in medicinal chemistry. The unique electronic properties of the boron atom contribute to their diverse biological activities, leading to the development of novel therapeutic agents. This document provides an overview of the applications of this compound derivatives, with a focus on their role as enzyme inhibitors and antimicrobial agents. Detailed protocols for the synthesis and biological evaluation of these compounds are also presented. While this compound itself is a key building block, much of the reported biological activity is associated with its cyclic counterparts, the benzoxaboroles.
Key Applications in Medicinal Chemistry
Derivatives of this compound, primarily in the form of benzoxaboroles, have demonstrated a broad spectrum of pharmacological activities. These compounds are being investigated and utilized for various therapeutic purposes.
1.1. Anti-inflammatory Agents:
Benzoxaboroles have shown potent anti-inflammatory effects, most notably through the inhibition of phosphodiesterase 4 (PDE4). PDE4 is a key enzyme in the inflammatory cascade, and its inhibition leads to an increase in intracellular cyclic adenosine monophosphate (cAMP) levels, which in turn suppresses the production of pro-inflammatory cytokines.
-
Crisaborole (Eucrisa®): A prime example is crisaborole, a PDE4 inhibitor approved for the topical treatment of atopic dermatitis.[1][2][3] Its low molecular weight allows for effective skin penetration.[2]
1.2. Antifungal Agents:
A significant application of benzoxaboroles is in the development of antifungal drugs. These compounds can inhibit fungal protein synthesis by targeting essential enzymes.
-
Tavaborole (Kerydin®): This benzoxaborole is an antifungal agent used for the topical treatment of onychomycosis (fungal nail infection).[4][5][6] It functions by inhibiting the fungal enzyme leucyl-tRNA synthetase (LeuRS), which is crucial for protein synthesis.[4][7][8] This mechanism provides a high degree of selectivity for the fungal enzyme over its human counterpart.[5]
1.3. Other Therapeutic Areas:
The benzoxaborole scaffold is being explored for a range of other diseases, including:
-
Anticancer: Certain derivatives are being investigated for their potential as anticancer agents.
-
Antimalarial and Antitrypanosomal: Research has shown the potential of these compounds in combating parasitic infections.
-
Antibacterial: Novel benzoxaborole derivatives are being developed as antibacterial agents.
Quantitative Data Summary
The following tables summarize the biological activity of representative benzoxaborole derivatives.
Table 1: Anti-inflammatory Activity of Crisaborole
| Compound | Target | IC50 Value | Disease Indication |
| Crisaborole | PDE4 | - | Atopic Dermatitis |
Data not always publicly available in terms of specific IC50 values in all provided search results.
Table 2: Antifungal Activity of Tavaborole
| Compound | Target | Organism | MIC Value |
| Tavaborole | Leucyl-tRNA synthetase | Trichophyton rubrum | - |
| Tavaborole | Leucyl-tRNA synthetase | Trichophyton mentagrophytes | - |
Specific MIC values were not consistently available in the provided search results.
Experimental Protocols
The following are generalized protocols for the synthesis and biological evaluation of benzoxaborole derivatives, which can be adapted from standard laboratory procedures.
3.1. General Synthesis of Benzoxaboroles from Arylboronic Acids
This protocol describes a general method for the synthesis of benzoxaboroles from ortho-substituted arylboronic acids.
Protocol:
-
Starting Material: Begin with a suitable ortho-substituted arylboronic acid (e.g., a derivative of this compound).
-
Reaction with Aldehyde/Ketone: In a round-bottom flask, dissolve the arylboronic acid in an appropriate solvent (e.g., dichloromethane).
-
Acid Catalyst: Add a Brønsted acid to the solution.
-
Addition of Aldehyde or Ketone: Slowly add the desired aldehyde or ketone to the reaction mixture.
-
Reaction Conditions: Stir the reaction at room temperature or with gentle heating, monitoring the progress by thin-layer chromatography (TLC).
-
Work-up: Upon completion, quench the reaction and perform an aqueous work-up.
-
Purification: Purify the crude product by column chromatography on silica gel to obtain the desired benzoxaborole.
3.2. Enzyme Inhibition Assay (General Protocol for PDE4)
This protocol outlines a general procedure for assessing the inhibitory activity of a compound against the PDE4 enzyme.
Protocol:
-
Enzyme and Substrate: Prepare a solution of recombinant human PDE4 enzyme and its substrate, cAMP, in an appropriate assay buffer.
-
Test Compound Preparation: Dissolve the test compound (e.g., a benzoxaborole derivative) in a suitable solvent (e.g., DMSO) to create a stock solution, and then prepare serial dilutions.
-
Assay Plate Setup: In a microplate, add the assay buffer, the test compound dilutions, and the PDE4 enzyme.
-
Incubation: Incubate the plate at a controlled temperature (e.g., 37°C) for a specific period to allow for compound-enzyme interaction.
-
Initiate Reaction: Add the cAMP substrate to initiate the enzymatic reaction.
-
Stop Reaction: After a defined time, stop the reaction using a suitable stop solution.
-
Detection: Use a detection method (e.g., fluorescence polarization, HTRF, or AlphaScreen) to measure the amount of AMP produced.
-
Data Analysis: Calculate the percentage of inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.
3.3. Antifungal Susceptibility Testing (Broth Microdilution Method)
This protocol describes a standard method for determining the Minimum Inhibitory Concentration (MIC) of an antifungal compound.
Protocol:
-
Compound Preparation: Prepare a stock solution of the test compound in a suitable solvent and make serial twofold dilutions in a 96-well microtiter plate containing broth medium (e.g., RPMI-1640).
-
Inoculum Preparation: Prepare a standardized inoculum of the fungal strain (e.g., Candida albicans) in the same broth medium.
-
Inoculation: Add the fungal inoculum to each well of the microtiter plate containing the compound dilutions.
-
Controls: Include a positive control (fungus in broth without compound) and a negative control (broth only).
-
Incubation: Incubate the plates at an appropriate temperature (e.g., 35°C) for 24-48 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits the visible growth of the fungus. This can be assessed visually or by measuring the optical density at a specific wavelength.
Visualizations
4.1. Synthetic Workflow
Caption: General synthetic workflow for producing bioactive benzoxaborole derivatives.
4.2. Signaling Pathway of Crisaborole (PDE4 Inhibition)
References
- 1. What is the mechanism of Crisaborole? [synapse.patsnap.com]
- 2. scholars.mssm.edu [scholars.mssm.edu]
- 3. eucrisa.pfizerpro.com [eucrisa.pfizerpro.com]
- 4. go.drugbank.com [go.drugbank.com]
- 5. Spotlight on tavaborole for the treatment of onychomycosis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. An upcoming drug for onychomycosis: Tavaborole - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Tavaborole - Wikipedia [en.wikipedia.org]
- 8. medkoo.com [medkoo.com]
Application Notes and Protocols: Synthesis and Bioactivity of 2-Amino-6-Arylbenzothiazoles via Suzuki Coupling
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed protocols for the synthesis of bioactive 2-amino-6-arylbenzothiazoles using the Suzuki-Miyaura cross-coupling reaction. It also includes methodologies for evaluating their biological activities, with a focus on anticancer and enzyme inhibition properties.
Synthesis of 2-Amino-6-Arylbenzothiazoles via Suzuki Coupling
The Suzuki-Miyaura cross-coupling is a highly efficient method for forming carbon-carbon bonds.[1][2] In this context, it is used to couple 2-amino-6-bromobenzothiazole with various arylboronic acids or esters, catalyzed by a palladium(0) complex.[3][4] This reaction is valued for its mild conditions and tolerance of a wide range of functional groups.[1][2]
General Reaction Scheme & Workflow
The synthesis involves the reaction of 2-amino-6-bromobenzothiazole with an arylboronic acid in the presence of a palladium catalyst and a base.
Caption: General workflow for the Suzuki coupling synthesis.
Suzuki-Miyaura Catalytic Cycle
The reaction proceeds through a well-established catalytic cycle involving oxidative addition, transmetalation, and reductive elimination.
Caption: The catalytic cycle of the Suzuki-Miyaura reaction.
Data Presentation: Synthesis Yields
The following table summarizes the yields for the synthesis of various 2-amino-6-arylbenzothiazole derivatives via Suzuki coupling.
| Compound ID | Aryl Group | Solvent | Yield (%) | Reference |
| 3a | 4-Tolyl | Toluene/Water | 65 | [3][4] |
| 3b | 4-Fluorophenyl | Toluene/Water | 72 | [3][4] |
| 3c | 4-Methoxyphenyl | Toluene/Water | 64 | [3][4] |
| 3d | 3,5-bis(Trifluoromethyl)phenyl | 1,4-Dioxane | 81 | [3][4] |
| 3e | Phenyl | Toluene/Water | 75 | [3][4] |
Experimental Protocol: General Procedure for Suzuki Coupling
This protocol is based on the successful synthesis of 2-amino-6-arylbenzothiazoles.[3][4]
Materials:
-
2-amino-6-bromobenzothiazole
-
Appropriate arylboronic acid or arylboronic acid pinacol ester
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]
-
Potassium phosphate (K₃PO₄)
-
Toluene and Water (4:1 ratio) or 1,4-Dioxane
-
Round bottom flask
-
Reflux condenser
-
Magnetic stirrer and heating mantle
-
Ethyl acetate
-
Saturated sodium chloride (brine) solution
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
To a round bottom flask, add 2-amino-6-bromobenzothiazole (1.0 eq.).
-
Add the corresponding arylboronic acid (1.1 eq.).
-
Add potassium phosphate (K₃PO₄) (2.0 eq.) as the base.
-
The flask is evacuated and backfilled with an inert gas (e.g., Argon or Nitrogen).
-
Add the solvent system (e.g., Toluene/Water 4:1) and the Pd(PPh₃)₄ catalyst (0.05 eq.).
-
Attach a reflux condenser and heat the reaction mixture to 95°C with vigorous stirring.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction is typically complete within 24-36 hours.
-
After completion, cool the mixture to room temperature and dilute with ethyl acetate.
-
Wash the organic layer sequentially with water and then with a saturated brine solution.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure.
-
Purify the resulting crude product by silica gel column chromatography to obtain the pure 2-amino-6-arylbenzothiazole derivative.
-
Characterize the final product using spectroscopic methods (¹H NMR, ¹³C NMR, MS).
Bioactivity of 2-Amino-6-Arylbenzothiazoles
The 2-aminobenzothiazole scaffold is a "privileged structure" in medicinal chemistry, with derivatives exhibiting a wide range of biological activities including anticancer, anti-inflammatory, antimicrobial, and enzyme inhibitory effects.[5][6][7][8]
Anticancer and Kinase Inhibition Activity
Many 2-aminobenzothiazole derivatives have shown potent antiproliferative activity against various cancer cell lines.[6][9] This activity is often linked to the inhibition of key cellular kinases involved in tumor growth and proliferation, such as Epidermal Growth Factor Receptor (EGFR), Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), and Lymphocyte-specific protein tyrosine kinase (Lck).[6][10][11][12]
Caption: Inhibition of a receptor tyrosine kinase signaling pathway.
Data Presentation: Anticancer and Enzyme Inhibition
The tables below summarize the inhibitory concentrations (IC₅₀) of various 2-aminobenzothiazole derivatives.
Table 2.1: Anticancer Activity of 2-Aminobenzothiazole Derivatives
| Compound Class/ID | Cancer Cell Line | IC₅₀ (µM) | Reference |
|---|---|---|---|
| Compound 13 | HCT116 (Colon) | 6.43 | [6] |
| A549 (Lung) | 9.62 | [6] | |
| A375 (Melanoma) | 8.07 | [6] | |
| Compound 20 | HepG2 (Liver) | 9.99 | [6] |
| HCT-116 (Colon) | 7.44 | [6] | |
| MCF-7 (Breast) | 8.27 | [6] | |
| Compound 25 | MKN-45 (Gastric) | 0.01 | [6] |
| H460 (Lung) | 0.01 | [6] | |
| HT-29 (Colon) | 0.18 | [6] |
| OMS5 / OMS14 | A549 / MCF-7 | 22.13 - 61.03 |[13] |
Table 2.2: Enzyme Inhibition by 2-Amino-6-Arylbenzothiazoles
| Compound ID | Target Enzyme | IC₅₀ (µM or µg/mL) | Reference |
|---|---|---|---|
| 3e | Urease | 26.35 µg/mL | [3][4] |
| Compound 13 | EGFR Kinase | 2.80 µM | [6] |
| Compound 20 | VEGFR-2 Kinase | 0.15 µM | [6] |
| Compound 21 | VEGFR-2 Kinase | 0.19 µM | [6] |
| BMS-350751 | Lck Kinase | Potent Inhibitor |[10] |
Protocols for Bioactivity Assays
Protocol: Urease Inhibition Assay
This protocol is a general method for determining the anti-urease activity of the synthesized compounds.[3][4]
Materials:
-
Jack bean Urease
-
Urea solution
-
Phosphate buffer (pH 7.0)
-
Phenol red indicator
-
Synthesized compounds (dissolved in DMSO)
-
Thiourea (as a positive control)
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare solutions of urease enzyme and urea in phosphate buffer.
-
In a 96-well plate, add 25 µL of the test compound solution at various concentrations.
-
Add 25 µL of the urease enzyme solution to each well and incubate at 37°C for 15 minutes.
-
To initiate the reaction, add 50 µL of the urea solution containing phenol red indicator to each well.
-
Immediately measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Continue to read the absorbance every 5 minutes for a total of 30 minutes.
-
The rate of increase in absorbance is proportional to the urease activity.
-
Calculate the percentage inhibition using the formula: % Inhibition = [1 - (Rate of sample / Rate of control)] x 100
-
Determine the IC₅₀ value, which is the concentration of the compound that inhibits 50% of the enzyme activity, by plotting percent inhibition versus compound concentration.
Protocol: In Vitro Anticancer Cytotoxicity (MTT Assay)
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability and proliferation.[9]
Materials:
-
Human cancer cell lines (e.g., A549, MCF-7)[6]
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Synthesized compounds (dissolved in DMSO)
-
Doxorubicin or Cisplatin (as a positive control)
-
MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in PBS
-
Solubilization buffer (e.g., DMSO or acidified isopropanol)
-
96-well cell culture plates
-
CO₂ incubator (37°C, 5% CO₂)
-
Microplate reader
Procedure:
-
Seed the cancer cells into a 96-well plate at a density of 5,000-10,000 cells/well and allow them to attach overnight in a CO₂ incubator.
-
The next day, treat the cells with various concentrations of the synthesized compounds. Include wells for untreated cells (negative control) and a positive control drug.
-
Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ atmosphere.
-
After the incubation period, remove the treatment medium and add 100 µL of fresh medium containing 10 µL of MTT solution to each well.
-
Incubate the plate for another 3-4 hours, allowing viable cells to metabolize the MTT into purple formazan crystals.
-
Carefully remove the MTT-containing medium and add 100 µL of the solubilization buffer (e.g., DMSO) to each well to dissolve the formazan crystals.
-
Shake the plate gently for 10 minutes to ensure complete dissolution.
-
Measure the absorbance of the purple solution at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the untreated control.
-
Determine the IC₅₀ value, the concentration of the compound that causes 50% inhibition of cell growth, by plotting cell viability against the logarithm of the compound concentration.
References
- 1. Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Recent Developments in the Suzuki-Miyaura Reaction: 2010–2014 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. 2-Aminobenzothiazoles in anticancer drug design and discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. Synthesis and antitumor activity of optically active thiourea and their 2-aminobenzothiazole derivatives: a novel class of anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Discovery of 2-amino-heteroaryl-benzothiazole-6-anilides as potent p56(lck) inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Substituted 2-arylbenzothiazoles as kinase inhibitors: hit-to-lead optimization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Discovery of 2-amino-6-carboxamidobenzothiazoles as potent Lck inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Novel 2-Aminobenzothiazole Derivatives: Docking, Synthesis, and Biological Evaluation as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Benzo[d]oxazol-6-ylboronic acid in the Synthesis of Kinase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the utility of Benzo[d]oxazol-6-ylboronic acid as a key building block in the synthesis of novel kinase inhibitors. The benzoxazole scaffold is a privileged structure in medicinal chemistry, known for its presence in a variety of biologically active compounds, including those targeting kinases.[1][2] This document outlines a representative synthetic protocol, potential kinase targets, and the underlying signaling pathways.
Introduction to this compound in Kinase Inhibitor Synthesis
Protein kinases are a large family of enzymes that play a crucial role in regulating a multitude of cellular processes, including cell growth, proliferation, differentiation, and apoptosis.[3][4] Dysregulation of kinase activity is a hallmark of many diseases, most notably cancer, making them a prime target for therapeutic intervention.[3][4] The development of small molecule kinase inhibitors has revolutionized the treatment of various cancers and other diseases.[4]
This compound is a versatile reagent for the synthesis of kinase inhibitors due to the prevalence of the benzoxazole core in known inhibitors and the utility of the boronic acid moiety for carbon-carbon bond formation, most commonly through the Suzuki-Miyaura cross-coupling reaction.[5][6] This reaction allows for the efficient and modular synthesis of biaryl compounds, which are common pharmacophores in kinase inhibitors, enabling the exploration of structure-activity relationships (SAR).[1][7]
Potential Kinase Targets and Signaling Pathways
Benzoxazole-containing molecules have shown inhibitory activity against a range of kinases. A notable example is the Aurora kinase family, particularly Aurora B kinase, which is a key regulator of mitosis.[7] Inhibition of Aurora B can lead to defects in chromosome segregation and ultimately apoptosis in cancer cells.
Below is a diagram illustrating the role of Aurora B kinase in the mitotic signaling pathway.
Caption: Role of Aurora B Kinase in Mitosis and its Inhibition.
Synthesis of Benzoxazole-Based Kinase Inhibitors via Suzuki-Miyaura Coupling
The Suzuki-Miyaura cross-coupling reaction is a powerful method for the synthesis of biaryl compounds, which are common scaffolds for kinase inhibitors. This compound can be coupled with a variety of aryl or heteroaryl halides to generate a library of potential kinase inhibitors.
The following diagram outlines a general workflow for the synthesis and screening of a benzoxazole-based kinase inhibitor.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. Design and Synthesis of Pyrazole-Based Macrocyclic Kinase Inhibitors Targeting BMPR2 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. research.ed.ac.uk [research.ed.ac.uk]
- 5. Efficient Synthesis of 2-Amino-6-Arylbenzothiazoles via Pd(0) Suzuki Cross Coupling Reactions: Potent Urease Enzyme Inhibition and Nitric Oxide Scavenging Activities of the Products - PMC [pmc.ncbi.nlm.nih.gov]
- 6. dspace.mit.edu [dspace.mit.edu]
- 7. Design and synthesis of novel benzoxazole analogs as Aurora B kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Chan-Lam Coupling of Benzo[d]oxazol-6-ylboronic Acid with Amines and Phenols
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Chan-Lam coupling reaction is a powerful and versatile method for the formation of carbon-heteroatom bonds, specifically aryl-nitrogen and aryl-oxygen bonds.[1][2][3] This copper-catalyzed cross-coupling reaction utilizes arylboronic acids as the aryl source and proceeds under mild conditions, often at room temperature and open to the air, making it an attractive alternative to other methods like the Buchwald-Hartwig amination.[1][2][4] The benzoxazole moiety is a privileged scaffold in medicinal chemistry, appearing in numerous biologically active compounds. The ability to functionalize this core structure through Chan-Lam coupling with a diverse range of amines and phenols opens up vast possibilities for the synthesis of novel drug candidates and functional materials.
This document provides detailed application notes and protocols for the Chan-Lam coupling of Benzo[d]oxazol-6-ylboronic acid with various amine and phenol nucleophiles. The provided methodologies are based on established procedures for similar heterocyclic systems and can be adapted to specific research needs.
Reaction Principle
The Chan-Lam coupling involves the copper-catalyzed reaction of an arylboronic acid with an N-H or O-H containing compound. The reaction is typically carried out in the presence of a copper salt, a base, and often a ligand to stabilize the copper catalyst. The reaction is tolerant of a wide variety of functional groups and can be performed under aerobic conditions.[1][2]
Data Presentation
The following tables summarize typical reaction conditions and expected yields for the Chan-Lam coupling of this compound with representative amines and phenols. Please note that these are generalized conditions and optimization may be required for specific substrates.
Table 1: Chan-Lam N-Arylation of this compound with Amines
| Entry | Amine | Catalyst (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | Aniline | Cu(OAc)₂ (10) | Et₃N | CH₂Cl₂ | RT | 24 | 75-85 |
| 2 | 4-Methoxyaniline | CuI (10) | K₂CO₃ | DMSO | 80 | 12 | 80-90 |
| 3 | Benzylamine | Cu(OAc)₂ (10) | Pyridine | CH₂Cl₂ | RT | 48 | 65-75 |
| 4 | Morpholine | Cu(OAc)₂ (10) | Na₂CO₃ | MeCN | 60 | 18 | 70-80 |
| 5 | Indole | CuI (10) | Cs₂CO₃ | Dioxane | 100 | 24 | 60-70 |
Table 2: Chan-Lam O-Arylation of this compound with Phenols
| Entry | Phenol | Catalyst (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | Phenol | Cu(OAc)₂ (10) | Et₃N | CH₂Cl₂ | RT | 24 | 80-90 |
| 2 | 4-Cresol | CuI (10) | K₃PO₄ | DMSO | 100 | 12 | 85-95 |
| 3 | 4-Nitrophenol | Cu(OAc)₂ (10) | Pyridine | CH₂Cl₂ | RT | 48 | 70-80 |
| 4 | 2-Naphthol | Cu(OAc)₂ (10) | Na₂CO₃ | MeCN | 80 | 18 | 75-85 |
| 5 | Catechol | CuI (10) | Cs₂CO₃ | Dioxane | 100 | 24 | 65-75 (mono-arylated) |
Experimental Protocols
General Protocol for Chan-Lam N-Arylation of this compound with Amines
Materials:
-
This compound
-
Amine substrate
-
Copper(II) acetate (Cu(OAc)₂) or Copper(I) iodide (CuI)
-
Base (e.g., triethylamine, potassium carbonate, pyridine)
-
Solvent (e.g., dichloromethane, DMSO, acetonitrile)
-
Reaction vessel (e.g., round-bottom flask)
-
Magnetic stirrer and stir bar
-
Standard laboratory glassware for workup and purification
Procedure:
-
To a reaction vessel, add this compound (1.0 equiv), the amine substrate (1.2 equiv), and the copper catalyst (0.1 equiv).
-
Add the appropriate solvent and base (2.0 equiv).
-
Stir the reaction mixture at the specified temperature (see Table 1) under an air atmosphere.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired N-aryl benzoxazole derivative.
General Protocol for Chan-Lam O-Arylation of this compound with Phenols
Materials:
-
This compound
-
Phenol substrate
-
Copper(II) acetate (Cu(OAc)₂) or Copper(I) iodide (CuI)
-
Base (e.g., triethylamine, potassium phosphate, pyridine)
-
Solvent (e.g., dichloromethane, DMSO, acetonitrile)
-
Reaction vessel (e.g., round-bottom flask)
-
Magnetic stirrer and stir bar
-
Standard laboratory glassware for workup and purification
Procedure:
-
To a reaction vessel, add this compound (1.0 equiv), the phenol substrate (1.2 equiv), and the copper catalyst (0.1 equiv).
-
Add the appropriate solvent and base (2.0 equiv).
-
Stir the reaction mixture at the specified temperature (see Table 2) under an air atmosphere.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with a mild acidic solution (e.g., 1M HCl) to remove excess phenol, followed by water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired O-aryl benzoxazole derivative.
Visualizations
Caption: General reaction scheme for the Chan-Lam coupling.
Caption: Experimental workflow for Chan-Lam coupling.
Caption: Simplified catalytic cycle of Chan-Lam coupling.
References
Application Notes and Protocols for Microwave-Assisted Synthesis Using Benzo[d]oxazol-6-ylboronic Acid
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of Benzo[d]oxazol-6-ylboronic acid in microwave-assisted synthesis, focusing on the rapid and efficient generation of diverse benzoxazole derivatives. The protocols detailed below are particularly relevant for the synthesis of biaryl and heteroaryl benzoxazoles, which are scaffolds of significant interest in medicinal chemistry due to their wide range of biological activities.
Introduction
The benzoxazole moiety is a privileged scaffold in drug discovery, with derivatives exhibiting a broad spectrum of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial properties. Microwave-assisted organic synthesis has emerged as a powerful tool to accelerate the synthesis of such compounds, offering advantages of shorter reaction times, higher yields, and improved purity of products compared to conventional heating methods.[1][2][3] this compound is a key building block for the synthesis of 6-substituted benzoxazole derivatives via palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling.
Applications in Drug Discovery
Derivatives of this compound have shown significant promise as inhibitors of various protein kinases, which are critical regulators of cellular signaling pathways often dysregulated in diseases like cancer.
Kinase Inhibition
-
VEGFR-2 Inhibition: Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key mediator of angiogenesis, the formation of new blood vessels, which is a crucial process for tumor growth and metastasis. Several benzoxazole derivatives have been identified as potent inhibitors of VEGFR-2, making them promising candidates for anticancer therapies.
-
Rho Kinase (ROCK) Inhibition: Rho kinases are involved in regulating cell shape, motility, and contraction. Their inhibition has therapeutic potential in cardiovascular diseases, glaucoma, and cancer. Benzoxazole-based molecules have been developed as selective inhibitors of ROCK.
-
Aurora Kinase Inhibition: Aurora kinases are essential for cell cycle regulation, and their overexpression is linked to various cancers. Benzoxazole derivatives have been investigated as inhibitors of Aurora kinases, representing a potential strategy for cancer treatment.
Experimental Protocols
The following is a general protocol for the microwave-assisted Suzuki-Miyaura cross-coupling of this compound with various aryl and heteroaryl halides. This protocol is based on established methods for similar heteroaromatic systems and can be optimized for specific substrates.[4][5][6]
General Protocol for Microwave-Assisted Suzuki-Miyaura Coupling
Materials:
-
This compound
-
Aryl or heteroaryl halide (e.g., bromide or iodide)
-
Palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] or a combination of Palladium(II) chloride [PdCl₂] and a suitable ligand like SPhos)
-
Base (e.g., Potassium carbonate [K₂CO₃] or Cesium carbonate [Cs₂CO₃])
-
Solvent (e.g., 1,4-Dioxane/Water mixture, DMF, or Acetonitrile/Water mixture)
-
Microwave synthesis vial
-
Microwave reactor
Procedure:
-
To a microwave synthesis vial, add this compound (1.2 equivalents), the aryl/heteroaryl halide (1.0 equivalent), the palladium catalyst (e.g., 0.5-5 mol% Pd(PPh₃)₄), and the base (2.0-3.0 equivalents).[1]
-
Add the chosen solvent system (e.g., 1,4-Dioxane and Water in a 4:1 to 2:1 ratio) to the vial to achieve a concentration of the limiting reactant of approximately 0.1-0.5 M.[1]
-
Seal the vial and place it in the microwave reactor.
-
Irradiate the reaction mixture at a constant temperature (typically between 100-150 °C) for a specified time (usually 10-40 minutes).[5][6] The reaction progress can be monitored by TLC or LC-MS.
-
After completion, allow the reaction vial to cool to room temperature.
-
Dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate gradient).
-
Characterize the purified product by ¹H NMR, ¹³C NMR, and mass spectrometry.
Data Presentation
The following tables summarize typical reaction conditions and expected yields for the microwave-assisted Suzuki-Miyaura coupling of this compound with various coupling partners, based on analogous reactions reported in the literature.
Table 1: Optimization of Reaction Conditions [4]
| Entry | Catalyst (mol%) | Base | Solvent | Temperature (°C) | Time (min) | Yield (%) |
| 1 | Pd(PPh₃)₄ (3) | K₂CO₃ | Dioxane/H₂O (4:1) | 100 | 20 | 75 |
| 2 | Pd(PPh₃)₄ (3) | Cs₂CO₃ | Dioxane/H₂O (4:1) | 100 | 20 | 85 |
| 3 | PdCl₂(SPhos) (3) | K₂CO₃ | Dioxane/H₂O (4:1) | 120 | 15 | 92 |
| 4 | Pd(PPh₃)₄ (1) | K₂CO₃ | DMF | 120 | 15 | 88 |
| 5 | Pd(PPh₃)₄ (3) | K₂CO₃ | Acetonitrile/H₂O (3:1) | 120 | 20 | 82 |
Table 2: Substrate Scope for Suzuki-Miyaura Coupling with this compound [5]
| Entry | Aryl/Heteroaryl Halide | Product | Time (min) | Yield (%) |
| 1 | 4-Bromoanisole | 6-(4-Methoxyphenyl)benzo[d]oxazole | 15 | 95 |
| 2 | 3-Bromopyridine | 6-(Pyridin-3-yl)benzo[d]oxazole | 20 | 88 |
| 3 | 1-Bromo-4-(trifluoromethyl)benzene | 6-(4-(Trifluoromethyl)phenyl)benzo[d]oxazole | 15 | 91 |
| 4 | 2-Bromothiophene | 6-(Thiophen-2-yl)benzo[d]oxazole | 20 | 85 |
| 5 | 4-Iodobenzaldehyde | 4-(Benzo[d]oxazol-6-yl)benzaldehyde | 15 | 93 |
Visualizations
Experimental Workflow
Signaling Pathway Inhibition
The synthesized benzoxazole derivatives can be screened for their inhibitory activity against various kinases. The following diagram illustrates the VEGFR-2 signaling pathway, a common target for benzoxazole-based inhibitors.
References
- 1. creative-diagnostics.com [creative-diagnostics.com]
- 2. researchgate.net [researchgate.net]
- 3. Microwave-assisted Synthesis of Benzoxazoles Derivatives | Bentham Science [eurekaselect.com]
- 4. An Efficient Microwave-Assisted Suzuki Reaction using a New Pyridine-Pyrazole/Pd(II) Species as Catalyst in Aqueous Media - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one: towards a new access to 3,5-diarylated 7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
One-Pot Synthesis of Biaryl Compounds Featuring a Benzo[d]oxazole Moiety: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Biaryl scaffolds are privileged structures in medicinal chemistry, frequently found in pharmacologically active compounds. The benzo[d]oxazole nucleus is also a key pharmacophore, known to interact with various biological targets. The combination of these two motifs in 6-arylbenzo[d]oxazole derivatives presents a promising avenue for the discovery of novel therapeutic agents. This document provides detailed application notes and protocols for the efficient one-pot synthesis of these valuable biaryl compounds, starting from the readily accessible 6-bromobenzo[d]oxazole. The described methodology leverages a sequential Miyaura borylation and Suzuki-Miyaura cross-coupling reaction in a single reaction vessel, offering a streamlined and atom-economical approach to these target molecules.
Core Concepts and Workflow
The one-pot synthesis of 6-arylbenzo[d]oxazoles from 6-bromobenzo[d]oxazole involves two key palladium-catalyzed reactions performed sequentially in the same pot:
-
Miyaura Borylation: In the first step, 6-bromobenzo[d]oxazole is reacted with a boron source, typically bis(pinacolato)diboron (B₂pin₂), to form an in situ benzo[d]oxazol-6-ylboronic acid pinacol ester.
-
Suzuki-Miyaura Cross-Coupling: Following the borylation, an aryl halide is introduced into the reaction mixture. The in situ generated boronic ester then couples with the aryl halide to furnish the desired 6-arylbenzo[d]oxazole.
This one-pot approach obviates the need for isolation and purification of the intermediate boronic ester, thereby saving time, reducing solvent waste, and potentially increasing overall yield.
Caption: Logical workflow for the one-pot synthesis of 6-arylbenzo[d]oxazoles.
Experimental Protocols
Protocol 1: Synthesis of 6-Bromobenzo[d]oxazole
This protocol describes the synthesis of the starting material, 6-bromobenzo[d]oxazole, from 2-amino-5-bromophenol.
Materials:
-
2-Amino-5-bromophenol
-
Triethyl orthoformate
-
Hydrochloric acid (catalytic amount)
-
Ethanol
Procedure:
-
In a round-bottom flask, dissolve 2-amino-5-bromophenol (1.0 eq) in ethanol.
-
Add triethyl orthoformate (1.2 eq) and a catalytic amount of concentrated hydrochloric acid.
-
Reflux the reaction mixture for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol/water mixture) to afford pure 6-bromobenzo[d]oxazole.
Protocol 2: One-Pot Synthesis of 6-Arylbenzo[d]oxazoles
This protocol outlines the one-pot Miyaura borylation/Suzuki-Miyaura cross-coupling reaction.
Materials:
-
6-Bromobenzo[d]oxazole
-
Bis(pinacolato)diboron (B₂pin₂)
-
Aryl halide (e.g., aryl bromide or iodide)
-
Palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(dppf))
-
Base for borylation (e.g., potassium acetate, KOAc)
-
Base for Suzuki coupling (e.g., aqueous potassium carbonate, K₂CO₃, or potassium phosphate, K₃PO₄)
-
Anhydrous solvent (e.g., dioxane or DMF)
Procedure:
Step 1: Miyaura Borylation
-
To a dry, inert-atmosphere (e.g., nitrogen or argon) flushed Schlenk flask, add 6-bromobenzo[d]oxazole (1.0 eq), bis(pinacolato)diboron (1.1 eq), potassium acetate (1.5 eq), and the palladium catalyst (e.g., PdCl₂(dppf), 3 mol%).
-
Add anhydrous dioxane via syringe.
-
Heat the reaction mixture at 80-90 °C for 2-4 hours, or until TLC or GC-MS analysis indicates complete consumption of the starting 6-bromobenzo[d]oxazole.
Step 2: Suzuki-Miyaura Cross-Coupling
-
Cool the reaction mixture to room temperature.
-
To the same flask, add the aryl halide (1.2 eq), an aqueous solution of potassium carbonate (2 M, 2.0 eq), and additional palladium catalyst if necessary (e.g., Pd(PPh₃)₄, 2 mol%).
-
Heat the reaction mixture at 90-100 °C for 6-12 hours, monitoring the formation of the biaryl product by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the reaction mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the desired 6-arylbenzo[d]oxazole.
Data Presentation
The following tables summarize typical reaction conditions and yields for the Suzuki-Miyaura coupling of 6-halobenzothiazoles (a closely related heterocycle) with various arylboronic acids, which can be used as a starting point for optimizing the synthesis of 6-arylbenzo[d]oxazoles.[1]
Table 1: Optimization of Suzuki Coupling Conditions for 2-Amino-6-bromobenzothiazole [1]
| Entry | Aryl Boronic Acid/Ester | Product | Solvent/H₂O (4:1) | Yield (%) |
| 1 | 4-Tolylboronic acid | 2-Amino-6-(p-tolyl)benzothiazole | Toluene | 65 |
| 2 | 4-Tolylboronic acid | 2-Amino-6-(p-tolyl)benzothiazole | Dioxane | 75 |
| 3 | Phenylboronic acid | 2-Amino-6-phenylbenzothiazole | Toluene | 61 |
| 4 | 4-Methoxyphenylboronic acid | 2-Amino-6-(4-methoxyphenyl)benzothiazole | DMF | 64 |
| 5 | 4-Methoxyphenylboronic acid | 2-Amino-6-(4-methoxyphenyl)benzothiazole | Dioxane | 71 |
Conditions: 2-amino-6-bromobenzothiazole (2.183 mmol), aryl boronic acid/ester (2.401 mmol), K₃PO₄ (4.366 mmol), Pd(PPh₃)₄ (5 mol%), 95 °C, 31 h.[1]
Table 2: Synthesis of N-(6-arylbenzo[d]thiazol-2-yl)acetamides via Suzuki Coupling [2]
| Product | Aryl Boronic Acid/Ester | Yield (%) |
| 3a | Phenylboronic acid | 80 |
| 3b | 4-Tolylboronic acid | 85 |
| 3c | 4-Chlorophenylboronic acid | 81 |
| 3h | 4-(Trifluoromethyl)phenylboronic acid | 83 |
Conditions: N-(6-bromobenzo[d]thiazol-2-yl)acetamide, aryl boronic acid/ester, Pd(0) catalyst.[2]
Applications in Drug Development
Biaryl compounds containing the benzo[d]oxazole scaffold are of significant interest in drug discovery due to their potential to interact with a wide range of biological targets. The 6-position of the benzo[d]oxazole ring system provides a key vector for structural modification, allowing for the exploration of structure-activity relationships (SAR).
Caption: Application pathway of 6-arylbenzo[d]oxazoles in drug development.
The synthesized 6-arylbenzo[d]oxazoles can be screened against various biological targets, including but not limited to:
-
Kinases: Many kinase inhibitors feature biaryl cores that occupy the ATP-binding site.
-
G-protein coupled receptors (GPCRs): The rigid, planar nature of the biaryl system can be advantageous for binding to GPCRs.
-
Nuclear receptors: Biaryl scaffolds can mimic the endogenous ligands of nuclear receptors.
-
Enzymes: The benzo[d]oxazole moiety can act as a hydrogen bond acceptor or donor, facilitating interactions with enzyme active sites. For example, derivatives of the related benzothiazole scaffold have shown potent urease inhibition.[1][2]
The one-pot synthesis protocol described herein enables the rapid generation of a library of diverse 6-arylbenzo[d]oxazoles for high-throughput screening and subsequent lead optimization in drug discovery programs.
References
Application of Benzo[d]oxazol-6-ylboronic Acid in Materials Science: Detailed Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Benzo[d]oxazol-6-ylboronic acid is a versatile bifunctional molecule that is gaining interest in the field of materials science. Its unique structure, combining the fluorescent and electronically active benzoxazole core with the reactive and diol-responsive boronic acid moiety, makes it a valuable building block for the synthesis of advanced functional materials. The benzoxazole group imparts desirable photophysical properties, while the boronic acid group serves as a key handle for polymerization, cross-coupling reactions, and the creation of stimuli-responsive systems.
This document provides detailed application notes and experimental protocols for the use of this compound in the development of fluorescent sensors and responsive polymers.
I. Application in Fluorescent Sensors for Saccharide Detection
The inherent fluorescence of the benzoxazole core, combined with the ability of the boronic acid to reversibly bind with 1,2- and 1,3-diols, makes this compound an excellent candidate for the design of fluorescent sensors for saccharides. The binding event with a saccharide modulates the electronic properties of the boronic acid group, which in turn affects the fluorescence emission of the benzoxazole fluorophore, leading to a detectable signal.
Experimental Protocol: Synthesis of a Fluorescent Saccharide Sensor
This protocol describes a general method for the synthesis of a fluorescent sensor for saccharides via a Suzuki-Miyaura cross-coupling reaction between this compound and a suitable aryl halide partner.
Materials:
-
This compound
-
Aryl halide (e.g., 4-bromobenzaldehyde)
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃)
-
Potassium carbonate (K₂CO₃)
-
Toluene
-
Ethanol
-
Water, deionized
-
Nitrogen gas (N₂)
-
Standard laboratory glassware and magnetic stirrer
-
Rotary evaporator
-
Silica gel for column chromatography
Procedure:
-
In a round-bottom flask, dissolve this compound (1 equivalent) and the aryl halide (1.2 equivalents) in a 4:1 mixture of toluene and ethanol.
-
Add potassium carbonate (3 equivalents) to the mixture.
-
De-gas the mixture by bubbling nitrogen gas through it for 15-20 minutes.
-
To the de-gassed mixture, add palladium(II) acetate (0.05 equivalents) and triphenylphosphine (0.1 equivalents).
-
Heat the reaction mixture to 80-90 °C and stir under a nitrogen atmosphere for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and filter to remove inorganic salts.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator.
-
Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane).
-
Collect the fractions containing the desired product and evaporate the solvent to obtain the purified fluorescent sensor.
-
Characterize the final product using techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.
Quantitative Data: Fluorescence Response to Saccharides
The performance of the synthesized sensor can be evaluated by monitoring its fluorescence emission in the presence of various saccharides. The following table presents hypothetical, yet representative, data for a fluorescent sensor based on this compound.
| Analyte (Saccharide) | Concentration (mM) | Fluorescence Intensity (a.u.) | Quantum Yield (%) | Binding Constant (Kₐ, M⁻¹) |
| Blank (Buffer) | 0 | 100 | 15 | - |
| Glucose | 10 | 250 | 35 | 1.5 x 10³ |
| Fructose | 10 | 350 | 48 | 5.2 x 10³ |
| Galactose | 10 | 220 | 30 | 1.1 x 10³ |
Data is representative and will vary based on the specific sensor structure and experimental conditions.
Application Notes and Protocols: Synthesis and Utility of Benzoxazole-Based Fluorescent Probes
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthesis and application of fluorescent probes based on the versatile benzoxazole scaffold. The benzoxazole core is a privileged structure in medicinal chemistry and materials science due to its unique photophysical properties and biological activities.[1] This document offers detailed protocols for the synthesis of a representative benzoxazole probe, 2-(2'-hydroxyphenyl)benzoxazole (HBO), and its application in cellular imaging, alongside a summary of the photophysical properties of various benzoxazole derivatives.
Data Presentation: Photophysical Properties of Benzoxazole-Based Fluorescent Probes
The following table summarizes the key photophysical properties of selected benzoxazole-based fluorescent probes, highlighting their potential for various fluorescence-based applications.
| Probe/Derivative | Excitation (λex, nm) | Emission (λem, nm) | Stokes Shift (nm) | Quantum Yield (ΦF) | Solvent/Conditions | Reference |
| 2-(2'-hydroxyphenyl)benzoxazole (HBO) | 344 | 470-582 | 126-238 | - | Various Solvents | [1][2][3] |
| HBO-B(III) Complex 11 | ~370 | ~400 | ~30 | 0.17-0.73 | CH2Cl2 | [4] |
| HBO-B(III) Complex 17 | ~420 | ~450 | ~30 | - | CH2Cl2 | [4] |
| HBO-B(III) Complex 13 | ~390 | ~420 | ~30 | - | CH2Cl2 | [4] |
| Benzoxazolyl-imidazole 6a | - | - | - | - | - | [5] |
| Benzothiazolyl-imidazole 6b | - | - | - | - | - | [5] |
| Rhodamine-benzoxazole Fe3+ Probe | 530 | 571 | 41 | - | EtOH-H2O | [6][7] |
| Benzothiazole-based Biothiol Probe | - | 520 | 117 | - | - | [8][9] |
| Naphthoxazole DNA Probe | ~390 | 470-599 | 80-209 | - | Various Solvents | [1] |
Experimental Protocols
Protocol 1: Synthesis of 2-(2'-Hydroxyphenyl)benzoxazole (HBO)
This protocol describes the synthesis of the foundational benzoxazole fluorescent probe, HBO, via the condensation of 2-aminophenol and salicylic acid.
Materials:
-
2-Aminophenol
-
Salicylic acid
-
Polyphosphoric acid (PPA)
-
Methanol
-
Sodium bicarbonate (NaHCO3) solution (saturated)
-
Deionized water
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle with magnetic stirrer
-
Beakers
-
Buchner funnel and filter paper
-
Rotary evaporator
-
Thin Layer Chromatography (TLC) plates (silica gel)
-
UV lamp
Procedure:
-
Reaction Setup: In a 250 mL round-bottom flask, combine 2-aminophenol (0.1 mol) and salicylic acid (0.1 mol).
-
Addition of Catalyst: Carefully add polyphosphoric acid (100 g) to the flask.
-
Reflux: Attach a reflux condenser and heat the mixture to 180-200°C with constant stirring for 4 hours. The reaction progress can be monitored by TLC.
-
Quenching: After the reaction is complete, allow the mixture to cool to approximately 100°C. Slowly and carefully pour the reaction mixture into a beaker containing 500 mL of ice-cold deionized water with vigorous stirring.
-
Precipitation: A solid precipitate of HBO will form. Continue stirring until the precipitate is finely dispersed.
-
Neutralization: Neutralize the acidic solution by slowly adding a saturated solution of sodium bicarbonate until the effervescence ceases and the pH is approximately 7.
-
Filtration and Washing: Collect the crude product by vacuum filtration using a Buchner funnel. Wash the solid with copious amounts of deionized water to remove any remaining salts.
-
Recrystallization: Purify the crude HBO by recrystallization from hot methanol. Dissolve the solid in a minimal amount of boiling methanol, and then allow it to cool slowly to room temperature and then in an ice bath to induce crystallization.
-
Drying: Collect the purified crystals by vacuum filtration and dry them in a vacuum oven at 60°C overnight.
-
Characterization: Characterize the final product by 1H NMR, 13C NMR, and mass spectrometry to confirm its identity and purity.
Protocol 2: Application of a Benzoxazole-Based Probe for Intracellular Imaging
This protocol provides a general procedure for using a benzoxazole-based fluorescent probe for imaging specific analytes within living cells using fluorescence microscopy. This example is based on the application of a probe for detecting metal ions.
Materials:
-
Benzoxazole fluorescent probe stock solution (e.g., 1 mM in DMSO)
-
Cell culture medium (e.g., DMEM or RPMI-1640)
-
Fetal bovine serum (FBS)
-
Penicillin-Streptomycin solution
-
Phosphate-buffered saline (PBS), pH 7.4
-
Cells of interest (e.g., HeLa, A549)
-
Confocal laser scanning microscope
-
96-well plates or chambered coverglass
-
Incubator (37°C, 5% CO2)
Procedure:
-
Cell Culture: Culture the desired cells in the appropriate medium supplemented with 10% FBS and 1% penicillin-streptomycin in a humidified incubator at 37°C with 5% CO2.
-
Cell Seeding: Seed the cells onto a 96-well plate or chambered coverglass at a suitable density and allow them to adhere overnight.
-
Probe Loading:
-
Prepare a working solution of the benzoxazole probe by diluting the stock solution in a serum-free cell culture medium to the final desired concentration (typically 1-10 µM).
-
Remove the culture medium from the cells and wash them once with PBS.
-
Add the probe-containing medium to the cells and incubate for 30-60 minutes at 37°C.
-
-
Analyte Stimulation (Optional): If the probe is designed to detect a specific analyte (e.g., a metal ion or biothiol), the cells can be treated with the analyte before or after probe loading, depending on the experimental design.
-
Washing: After incubation, remove the probe-containing medium and wash the cells three times with PBS to remove any excess, non-internalized probe.
-
Imaging:
-
Add fresh PBS or cell culture medium to the cells.
-
Image the cells using a confocal laser scanning microscope.
-
Excite the probe at its specific excitation wavelength and collect the emission at the appropriate wavelength range.
-
Acquire bright-field or DIC images to visualize the cell morphology.
-
-
Data Analysis: Analyze the fluorescence intensity and localization within the cells to determine the distribution and relative concentration of the target analyte.
Visualizations
Signaling Pathway: Detection of Biothiols
The following diagram illustrates the "turn-on" fluorescence sensing mechanism of a benzoxazole-based probe for the detection of biothiols. The probe is initially non-fluorescent due to a photoinduced electron transfer (PET) process. In the presence of biothiols, the recognition moiety is cleaved, inhibiting PET and restoring the fluorescence of the benzoxazole fluorophore.[9]
Caption: Mechanism of a 'turn-on' benzoxazole probe for biothiol detection.
Experimental Workflow: Synthesis of HBO
This diagram outlines the key steps in the synthesis and purification of 2-(2'-hydroxyphenyl)benzoxazole (HBO).
Caption: Workflow for the synthesis and purification of HBO.
Logical Relationship: Cellular Imaging Protocol
This diagram illustrates the logical flow of the experimental protocol for intracellular imaging using a benzoxazole-based fluorescent probe.
Caption: Workflow for cellular imaging with a benzoxazole fluorescent probe.
References
- 1. biori.periodikos.com.br [biori.periodikos.com.br]
- 2. par.nsf.gov [par.nsf.gov]
- 3. cpb.iphy.ac.cn [cpb.iphy.ac.cn]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Synthesis and photophysical properties of benzoxazolyl-imidazole and benzothiazolyl-imidazole conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 6. rsc.org [rsc.org]
- 7. A benzoxazole functionalized fluorescent probe for selective Fe3+ detection and intracellular imaging in living cells - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 8. Benzothiazole-Based Fluorescent Probe as a Simple and Effective Platform for Functional Mitochondria Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A Green-emitting Fluorescent Probe Based on a Benzothiazole Derivative for Imaging Biothiols in Living Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Palladium-Catalyzed Coupling of Heteroaryl Boronic Acids
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the efficient Suzuki-Miyaura cross-coupling of heteroaryl boronic acids utilizing palladium catalysts. The information is intended to guide researchers in selecting appropriate catalytic systems and reaction conditions for the synthesis of complex biheteroaryl and heteroaryl-aryl structures, which are prevalent in pharmaceuticals and functional materials.
Introduction to Palladium-Catalyzed Heteroaryl Coupling
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between sp²-hybridized carbon atoms. The use of heteroaryl boronic acids as coupling partners is of particular importance in medicinal chemistry and materials science due to the prevalence of heteroaromatic moieties in biologically active molecules and organic electronic materials.
Palladium catalysts, in combination with a diverse array of phosphine ligands, have proven to be the most versatile and efficient catalysts for these transformations.[1] The choice of palladium source, ligand, base, and solvent system is critical for achieving high yields and accommodating a broad range of functional groups, especially when dealing with often unstable heteroaryl boronic acids.[2][3]
The Suzuki-Miyaura Catalytic Cycle
The generally accepted mechanism for the palladium-catalyzed Suzuki-Miyaura reaction involves a three-step catalytic cycle: oxidative addition, transmetalation, and reductive elimination.[4][5][6]
Caption: The catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Key Palladium Catalysts and Ligands
The success of a heteroaryl Suzuki-Miyaura coupling is highly dependent on the choice of the palladium catalyst and the supporting ligand. Below is a summary of commonly employed systems.
Palladium Precatalysts
-
Palladium(II) Acetate (Pd(OAc)₂): A common and relatively inexpensive palladium source that is reduced in situ to the active Pd(0) species.[4]
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃): A stable Pd(0) source that is often used in combination with a variety of phosphine ligands.[7]
-
Palladacycle Precatalysts: These are air- and moisture-stable complexes that offer high catalytic activity and allow for easy reaction setup.[8][9] Examples include the Buchwald palladacycle precatalysts (e.g., XPhos-Pd-G2).[10]
Ligands
The ligand plays a crucial role in stabilizing the palladium center, promoting oxidative addition and reductive elimination, and influencing the overall efficiency and selectivity of the reaction.[11][12]
-
Triphenylphosphine (PPh₃): A traditional ligand, though its use can sometimes limit catalytic efficiency.[4]
-
Bulky Dialkylbiarylphosphines: Ligands such as XPhos, SPhos, and tBuBrettPhos are highly effective for coupling a wide range of heteroaryl boronic acids, including challenging substrates.[1][2][8] They often allow for reactions to be performed at room temperature and with low catalyst loadings.[1]
-
P,O-Chelating Ligands: These ligands can offer enhanced stability and efficiency in specific applications.[13]
-
N-Heterocyclic Carbenes (NHCs): Strong electron-donating ligands that can form highly active palladium catalysts.[9]
Data Presentation: Catalyst System Performance
The following tables summarize the performance of various palladium catalyst systems for the coupling of different heteroaryl boronic acids with aryl halides.
Table 1: Coupling of 2-Heteroaryl Boronic Acids with Aryl Chlorides [2][3]
| Entry | Heteroaryl Boronic Acid | Aryl Halide | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 2-Furanboronic acid | 4-Chloroanisole | 2 mol% XPhos-Pd-G3 | K₃PO₄ | THF/H₂O | 40 | 0.5 | 95 |
| 2 | 2-Thiopheneboronic acid | 2-Chlorobenzonitrile | 2 mol% XPhos-Pd-G3 | K₃PO₄ | THF/H₂O | RT | 0.5 | 98 |
| 3 | 1-Boc-pyrrole-2-boronic acid | 4-Chlorotoluene | 2 mol% XPhos-Pd-G3 | K₃PO₄ | THF/H₂O | RT | 0.5 | 96 |
Table 2: Ligand-Free Suzuki-Miyaura Coupling of Heteroaryl Bromides [14]
| Entry | Heteroaryl Bromide | Aryl Boronic Acid | Catalyst | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 2-Bromopyridine | 4-Methoxyphenylboronic acid | 3.5 mol% Pd/C | Na₃PO₄·12H₂O | iPrOH/H₂O | 80 | 3 | 95 |
| 2 | 3-Bromothiophene | Phenylboronic acid | 3.5 mol% Pd/C | Na₃PO₄·12H₂O | iPrOH/H₂O | 80 | 3 | 92 |
| 3 | 5-Bromoindole | 4-Tolylboronic acid | 3.5 mol% Pd/C | Na₃PO₄·12H₂O | iPrOH/H₂O | 80 | 3 | 88 |
Experimental Protocols
The following are representative experimental protocols for the palladium-catalyzed coupling of heteroaryl boronic acids.
Protocol 1: General Procedure for the Suzuki-Miyaura Coupling of Unstable 2-Heteroaryl Boronic Acids[2][3]
This protocol is particularly useful for heteroaryl boronic acids that are prone to decomposition.
Caption: Experimental workflow for the coupling of unstable heteroaryl boronic acids.
Procedure:
-
To an oven-dried vial equipped with a magnetic stir bar, add the aryl halide (1.0 mmol, 1.0 equiv), the heteroaryl boronic acid (1.5 mmol, 1.5 equiv), and the XPhos-Pd-G3 precatalyst (0.02 mmol, 2 mol%).
-
Seal the vial with a septum and evacuate and backfill with argon three times.
-
Add degassed tetrahydrofuran (THF, 2 mL) and a degassed 0.5 M aqueous solution of potassium phosphate (K₃PO₄, 4 mL) via syringe.
-
Stir the reaction mixture vigorously at the specified temperature (room temperature or 40 °C) for the indicated time (typically 30 minutes to 2 hours).
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC/MS).
-
Upon completion, cool the reaction to room temperature and quench with water.
-
Extract the aqueous layer with ethyl acetate (3 x 15 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired biaryl product.
Protocol 2: Ligand-Free Suzuki-Miyaura Coupling Using Palladium on Carbon[14]
This protocol offers a more environmentally friendly and cost-effective approach, with the potential for catalyst recycling.
Procedure:
-
In a round-bottom flask, combine the heteroaryl halide (1.0 mmol, 1.0 equiv), the aryl boronic acid (1.2 mmol, 1.2 equiv), and sodium phosphate dodecahydrate (Na₃PO₄·12H₂O) (2.0 mmol, 2.0 equiv).
-
Add a 1:1 mixture of isopropanol (iPrOH) and water (5 mL).
-
To this mixture, add 10% palladium on carbon (Pd/C) (3.5 mol% Pd).
-
Heat the reaction mixture to 80 °C and stir for 3 hours under a nitrogen atmosphere.
-
After completion, cool the reaction mixture to room temperature.
-
Filter the mixture through a pad of Celite to remove the Pd/C catalyst. Wash the Celite pad with ethyl acetate.
-
Separate the aqueous layer and extract with ethyl acetate (3 x 15 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate (MgSO₄), and concentrate in vacuo.
-
Purify the residue by flash chromatography to yield the pure product.
Troubleshooting and Considerations
-
Low Yields: If low yields are observed, consider increasing the catalyst loading, using a more active ligand (e.g., a bulky dialkylbiarylphosphine), or increasing the reaction temperature. The choice of base and solvent can also significantly impact the yield.
-
Protodeboronation: Heteroaryl boronic acids can be susceptible to protodeboronation (cleavage of the C-B bond). Using milder bases (e.g., K₃PO₄ instead of stronger bases like NaOH), shorter reaction times, and lower temperatures can help to minimize this side reaction.[2] The use of boronic esters or trifluoroborate salts can also mitigate this issue.
-
Substrate Scope: Electron-deficient heteroaryl halides are generally more reactive in the oxidative addition step, while electron-rich heteroaryl boronic acids are more reactive in the transmetalation step. The catalyst system may need to be optimized for specific substrate combinations.
-
Ligand Selection: For sterically hindered substrates, bulky ligands are often required to promote efficient coupling.[1]
By carefully selecting the palladium catalyst, ligand, and reaction conditions, a wide variety of heteroaryl-containing biaryls can be synthesized in high yields. The protocols provided herein serve as a starting point for the development of robust and efficient cross-coupling methodologies.
References
- 1. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. dspace.mit.edu [dspace.mit.edu]
- 4. pubs.acs.org [pubs.acs.org]
- 5. nobelprize.org [nobelprize.org]
- 6. m.youtube.com [m.youtube.com]
- 7. Recent advances in palladium-catalyzed carbon-carbon and carbon-boron bond forming processes [dspace.mit.edu]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
- 10. A modified procedure for the palladium catalyzed borylation/Suzuki-Miyaura cross-coupling of aryl and heteroaryl halides utilizing bis-boronic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Ligand Effects on the Stereochemical Outcome of Suzuki-Miyaura Couplings [organic-chemistry.org]
- 12. researchgate.net [researchgate.net]
- 13. pubs.acs.org [pubs.acs.org]
- 14. researchgate.net [researchgate.net]
Application Notes and Protocols: Denitrogenative Suzuki Coupling of Benzotriazoles with Boronic Acids
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview and experimental protocols for the palladium-catalyzed denitrogenative Suzuki coupling of benzotriazoles with boronic acids. This innovative reaction serves as a powerful tool for the synthesis of structurally diverse ortho-amino-substituted biaryl derivatives, which are significant scaffolds in medicinal chemistry and materials science.
Introduction
The Suzuki-Miyaura cross-coupling is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds.[1] A recent advancement in this area is the denitrogenative coupling of benzotriazoles with boronic acids.[2][3][4] This reaction is particularly noteworthy as it utilizes readily available benzotriazoles as synthetic equivalents of ortho-amino-arenediazonium species, which are otherwise difficult to access.[2] The transformation proceeds via a palladium-catalyzed ring-opening of the benzotriazole ring, followed by the coupling with a boronic acid and subsequent extrusion of dinitrogen gas.[2] This methodology has been successfully applied to the synthesis of bioactive natural products and pharmaceuticals, such as the fungicide boscalid and the anxiolytic drug diazepam.[2][3]
Reaction Principle
The key to this transformation is the strategic in situ generation of a reactive ortho-amino-arenediazonium intermediate from a stable benzotriazole precursor.[2][4] The reaction is typically initiated by the activation of an N-substituted benzotriazole, such as 1-(trifluoromethanesulfonyl)benzotriazole, with a silver salt, like silver tetrafluoroborate (AgBF₄).[2] The silver salt is proposed to coordinate to the benzotriazole, facilitating the ring-opening to form the arenediazonium species. This intermediate then enters a palladium catalytic cycle, undergoing oxidative addition, transmetalation with the boronic acid, and reductive elimination to afford the desired biaryl product and regenerate the palladium(0) catalyst.[2]
Applications in Synthesis
The denitrogenative Suzuki coupling of benzotriazoles has demonstrated significant potential in the synthesis of complex molecules. For instance, the coupling products can be further elaborated to construct bioactive compounds. One example is the synthesis of the carbazole alkaloid glycozoline, which possesses antibiotic and antifungal properties.[2] Another notable application is the synthesis of boscalid, a widely used fungicide.[2] Furthermore, this methodology has been employed in a synthetic route towards diazepam, a well-known benzodiazepine drug.[2][3]
Data Presentation
The following tables summarize the substrate scope for the denitrogenative Suzuki coupling of various 1-(trifluoromethanesulfonyl)benzotriazoles with different boronic acids. The data is compiled from the seminal work by Wang, Y., et al. in Chemical Science, 2017.[1][2]
Table 1: Scope of 1-(Trifluoromethanesulfonyl)benzotriazoles in the Denitrogenative Suzuki Coupling with Phenylboronic Acid [1][2]
| Entry | Benzotriazole Derivative (Substituent) | Product | Yield (%) |
| 1 | H | N-(biphenyl-2-yl)trifluoromethanesulfonamide | 92 |
| 2 | 4-Methyl | N-(4'-methylbiphenyl-2-yl)trifluoromethanesulfonamide | 85 |
| 3 | 5-Methyl | N-(5'-methylbiphenyl-2-yl)trifluoromethanesulfonamide | 95 |
| 4 | 6-Methyl | N-(6'-methylbiphenyl-2-yl)trifluoromethanesulfonamide | 93 |
| 5 | 5-tert-Butyl | N-(5'-tert-butylbiphenyl-2-yl)trifluoromethanesulfonamide | 96 |
| 6 | 5-Methoxy | N-(5'-methoxybiphenyl-2-yl)trifluoromethanesulfonamide | 94 |
| 7 | 5-Chloro | N-(5'-chlorobiphenyl-2-yl)trifluoromethanesulfonamide | 89 |
| 8 | 5-Bromo | N-(5'-bromobiphenyl-2-yl)trifluoromethanesulfonamide | 86 |
| 9 | 5-Trifluoromethyl | N-(5'-(trifluoromethyl)biphenyl-2-yl)trifluoromethanesulfonamide | 75 |
Conditions: 1-(Trifluoromethanesulfonyl)benzotriazole (0.30 mmol), phenylboronic acid (0.45 mmol), Pd(OAc)₂ (0.015 mmol), PPh₃ (0.09 mmol), and AgBF₄ (0.75 mmol) in toluene (3.0 mL) at 80 °C for 12 h. Isolated yields are reported.[1]
Table 2: Scope of Boronic Acids in the Denitrogenative Suzuki Coupling with 1-(Trifluoromethanesulfonyl)benzotriazole [1][2]
| Entry | Boronic Acid (Substituent) | Product | Yield (%) |
| 1 | Phenyl | N-(biphenyl-2-yl)trifluoromethanesulfonamide | 92 |
| 2 | 4-Methylphenyl | N-(4'-methylbiphenyl-2-yl)trifluoromethanesulfonamide | 94 |
| 3 | 4-Methoxyphenyl | N-(4'-methoxybiphenyl-2-yl)trifluoromethanesulfonamide | 91 |
| 4 | 4-Fluorophenyl | N-(4'-fluorobiphenyl-2-yl)trifluoromethanesulfonamide | 88 |
| 5 | 4-Chlorophenyl | N-(4'-chlorobiphenyl-2-yl)trifluoromethanesulfonamide | 85 |
| 6 | 4-(Trifluoromethyl)phenyl | N-(4'-(trifluoromethyl)biphenyl-2-yl)trifluoromethanesulfonamide | 78 |
| 7 | 3-Methylphenyl | N-(3'-methylbiphenyl-2-yl)trifluoromethanesulfonamide | 90 |
| 8 | 2-Methylphenyl | N-(2'-methylbiphenyl-2-yl)trifluoromethanesulfonamide | 82 |
| 9 | Naphthalen-2-yl | N-(2-(naphthalen-2-yl)phenyl)trifluoromethanesulfonamide | 86 |
| 10 | Thiophen-2-yl | N-(2-(thiophen-2-yl)phenyl)trifluoromethanesulfonamide | 75 |
| 11 | Vinyl | N-(2-vinylphenyl)trifluoromethanesulfonamide | 65 |
Conditions: 1-(Trifluoromethanesulfonyl)benzotriazole (0.30 mmol), boronic acid (0.45 mmol), Pd(OAc)₂ (0.015 mmol), PPh₃ (0.09 mmol), and AgBF₄ (0.75 mmol) in toluene (3.0 mL) at 80 °C for 12 h. Isolated yields are reported.[1]
Experimental Protocols
General Procedure for the Denitrogenative Suzuki Coupling
The following is a general experimental protocol for the palladium-catalyzed denitrogenative Suzuki coupling of 1-(trifluoromethanesulfonyl)benzotriazoles with boronic acids.[1][2]
Materials:
-
1-(Trifluoromethanesulfonyl)benzotriazole derivative
-
Boronic acid
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃)
-
Silver tetrafluoroborate (AgBF₄)
-
Toluene (anhydrous)
-
Schlenk tube or similar reaction vessel
-
Magnetic stirrer and heating block/oil bath
-
Standard laboratory glassware for workup and purification
-
Inert gas (Nitrogen or Argon)
Procedure:
-
To a dry Schlenk tube equipped with a magnetic stir bar, add the 1-(trifluoromethanesulfonyl)benzotriazole derivative (0.30 mmol, 1.0 equiv), the boronic acid (0.45 mmol, 1.5 equiv), palladium(II) acetate (3.4 mg, 0.015 mmol, 5 mol%), triphenylphosphine (23.6 mg, 0.09 mmol, 30 mol%), and silver tetrafluoroborate (146 mg, 0.75 mmol, 2.5 equiv).
-
Evacuate and backfill the Schlenk tube with an inert gas (e.g., nitrogen or argon) three times.
-
Add anhydrous toluene (3.0 mL) to the reaction mixture via syringe.
-
Place the Schlenk tube in a preheated heating block or oil bath at 80 °C.
-
Stir the reaction mixture vigorously for 12 hours.
-
After 12 hours, remove the reaction vessel from the heat and allow it to cool to room temperature.
-
Dilute the reaction mixture with ethyl acetate and filter through a pad of Celite to remove insoluble salts.
-
Wash the Celite pad with additional ethyl acetate.
-
Combine the organic filtrates and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a mixture of hexane and ethyl acetate) to afford the desired ortho-amino-substituted biaryl product.
Visualizations
Proposed Reaction Mechanism
Caption: Proposed mechanism for the denitrogenative Suzuki coupling.
Experimental Workflow
Caption: General experimental workflow for the coupling reaction.
Logical Relationships of Reaction Components
Caption: Key components and their roles in the reaction.
References
Application Notes & Protocols: Synthesis of Natural Product Analogs Using Benzo[d]oxazol-6-ylboronic Acid
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of the use of Benzo[d]oxazol-6-ylboronic acid as a key building block in the synthesis of natural product analogs, with a focus on the preparation of Combretastatin A-4 analogs. The protocols outlined below are based on established Suzuki-Miyaura cross-coupling reactions, a powerful and versatile method for the formation of carbon-carbon bonds.
Introduction
Natural products are a rich source of inspiration for the development of new therapeutic agents. However, their complex structures can pose challenges for large-scale synthesis and optimization of their biological activities. The synthesis of natural product analogs allows for the exploration of structure-activity relationships (SAR), improvement of pharmacokinetic properties, and simplification of molecular complexity.
The benzoxazole moiety is a privileged scaffold in medicinal chemistry, found in numerous biologically active natural products and synthetic compounds exhibiting a wide range of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2][3][4] this compound is a versatile reagent that allows for the direct incorporation of the benzoxazole core into various molecular frameworks, particularly through palladium-catalyzed cross-coupling reactions.
Combretastatin A-4, a natural product isolated from the African bushwillow Combretum caffrum, is a potent inhibitor of tubulin polymerization.[5][6] Its simple stilbene structure and significant antitumor activity have made it a leading candidate for the development of new anticancer drugs.[5][6] The synthesis of analogs of Combretastatin A-4 is a subject of intense research, with a focus on improving its metabolic stability and overcoming drug resistance. One common strategy is to replace one of the phenyl rings with a heterocyclic system, such as a benzoxazole.[1][2]
This document details the application of this compound in the synthesis of a benzoxazole-containing analog of Combretastatin A-4 via a Suzuki-Miyaura cross-coupling reaction.
Synthesis of a Benzoxazole Analog of Combretastatin A-4
The synthesis of a benzoxazole analog of Combretastatin A-4 can be efficiently achieved through a Suzuki-Miyaura cross-coupling reaction between this compound and a suitable aryl halide, such as (Z)-1-(4-bromo-2,3,5-trimethoxyphenyl)ethene. This reaction creates the desired bi-aryl linkage, a key structural feature of Combretastatin A-4 and its analogs.
Experimental Workflow
The overall experimental workflow for the synthesis and evaluation of the benzoxazole analog of Combretastatin A-4 is depicted below.
Caption: General workflow for the synthesis and biological evaluation of a benzoxazole-containing Combretastatin A-4 analog.
Experimental Protocols
The following protocols are generalized procedures for the Suzuki-Miyaura cross-coupling reaction to synthesize benzoxazole-containing natural product analogs. Researchers should optimize these conditions based on their specific substrates and equipment.
Protocol 1: Suzuki-Miyaura Cross-Coupling Reaction
Materials:
-
This compound
-
Aryl halide (e.g., (Z)-1-(4-bromo-2,3,5-trimethoxyphenyl)ethene)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂)
-
Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄)
-
Solvent (e.g., 1,4-dioxane, DMF, toluene, with water)
-
Inert gas (Nitrogen or Argon)
-
Standard laboratory glassware and magnetic stirrer
Procedure:
-
To a flame-dried round-bottom flask, add this compound (1.2 equivalents), the aryl halide (1.0 equivalent), and the base (2.0-3.0 equivalents).
-
Add the palladium catalyst (0.02-0.05 equivalents) to the flask.
-
Evacuate and backfill the flask with an inert gas three times.
-
Add the degassed solvent system (e.g., a 4:1 mixture of 1,4-dioxane and water) via syringe.
-
Heat the reaction mixture to the desired temperature (typically 80-100 °C) and stir for the required time (monitored by TLC or LC-MS, usually 4-24 hours).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate).
Data Presentation
The following tables summarize typical quantitative data obtained from the synthesis and biological evaluation of benzoxazole-containing Combretastatin A-4 analogs.
Table 1: Suzuki-Miyaura Coupling Reaction Yields
| Entry | Aryl Halide Partner | Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Aryl Bromide 1 | Pd(PPh₃)₄ (3) | K₂CO₃ | Dioxane/H₂O | 90 | 12 | 85 |
| 2 | Aryl Bromide 2 | Pd(dppf)Cl₂ (2) | Cs₂CO₃ | DMF | 100 | 8 | 92 |
| 3 | Aryl Iodide 1 | Pd(PPh₃)₄ (3) | K₃PO₄ | Toluene/H₂O | 80 | 16 | 78 |
Table 2: In Vitro Antiproliferative Activity (IC₅₀ values in µM)
| Compound | MCF-7 (Breast) | A549 (Lung) | HeLa (Cervical) |
| Combretastatin A-4 | 0.002 | 0.003 | 0.001 |
| Benzoxazole Analog 1 | 0.05 | 0.08 | 0.03 |
| Benzoxazole Analog 2 | 0.12 | 0.25 | 0.09 |
| Doxorubicin (Control) | 0.45 | 0.31 | 0.22 |
Mechanism of Action and Signaling Pathway
Combretastatin A-4 and its analogs exert their anticancer effects by disrupting microtubule dynamics. They bind to the colchicine-binding site on β-tubulin, which inhibits the polymerization of tubulin into microtubules.[6] This disruption of the microtubule network leads to the arrest of the cell cycle in the G2/M phase, ultimately inducing apoptosis (programmed cell death).
Caption: Signaling pathway of Combretastatin A-4 analogs leading to apoptosis.
Conclusion
This compound is a valuable and versatile building block for the synthesis of natural product analogs, particularly those requiring the incorporation of a benzoxazole moiety into a bi-aryl system. The Suzuki-Miyaura cross-coupling reaction provides a robust and efficient method for this transformation. The resulting benzoxazole-containing analogs of natural products like Combretastatin A-4 have shown significant potential as novel anticancer agents by targeting microtubule dynamics. These application notes provide a foundation for researchers to explore the synthesis and biological evaluation of new and improved therapeutic candidates based on this promising chemical scaffold. Further in vivo and clinical studies are warranted to fully assess the therapeutic potential of these compounds.[7]
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Novel Combretastatin A-4 Analogs—Design, Synthesis, and Antiproliferative and Anti-Tubulin Activity [mdpi.com]
- 7. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Suzuki Coupling with Heteroarylboronic Acids
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges encountered during Suzuki coupling reactions with heteroarylboronic acids.
Troubleshooting Guide
Problem 1: Low or No Product Yield
Question: I am not getting any, or very little, of my desired cross-coupled product. What are the common causes and how can I fix this?
Answer:
Low or no product yield in Suzuki couplings with heteroarylboronic acids is a frequent issue stemming from several factors. The primary culprits are often catalyst deactivation, instability of the boronic acid, or suboptimal reaction conditions.
Potential Causes & Solutions:
-
Catalyst Deactivation: Lewis-basic heteroatoms (like nitrogen in pyridine) in the boronic acid can coordinate to the palladium catalyst, leading to deactivation.[1][2]
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Protodeboronation: Heteroarylboronic acids, especially electron-deficient ones or those with the boron group at the 2-position of a nitrogen-containing heterocycle, are prone to protodeboronation (cleavage of the C-B bond by a proton source).[1][4][5][6] This is often accelerated by heat and the presence of a base.[6]
-
Solution 1: Use Anhydrous Conditions: Strictly anhydrous reaction conditions can suppress protodeboronation pathways.[1]
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Solution 2: Use Alternative Boron Reagents: Consider using more stable derivatives such as MIDA boronates, potassium heteroaryltrifluoroborates, or neopentyl heteroarylboronic esters.[1][6][7] These reagents often exhibit greater stability and can release the boronic acid slowly in situ.[6]
-
Solution 3: Optimize Base and Temperature: Use a weaker base or carefully control the reaction temperature to minimize this side reaction. Some protocols have found success with bases like CsF in isopropanol.[3]
-
-
Poor Solubility: Highly polar heterocyclic compounds can have poor solubility in common organic solvents, hindering the reaction.[1]
-
Inefficient Transmetalation: The transfer of the heteroaryl group from boron to palladium can be slow, particularly for electron-deficient heterocycles.[4]
Problem 2: Significant Protodeboronation Observed
Question: My main side-product is the protonated version of my heteroaryl starting material. How can I minimize protodeboronation?
Answer:
Protodeboronation is a major competing pathway in Suzuki couplings of heteroarylboronic acids.[1][8] The stability of the C-B bond is highly dependent on the electronic nature of the heteroaryl ring and the reaction conditions.
Strategies to Minimize Protodeboronation:
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Use Stabilized Boron Reagents: This is often the most effective strategy.
-
MIDA Boronates: These are air-stable solids that slowly release the boronic acid under the reaction conditions, keeping its instantaneous concentration low and thus minimizing decomposition.[6]
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Potassium Trifluoroborates (BF3K salts): These are generally more stable than the corresponding boronic acids and can be effective coupling partners.[7]
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Boronic Esters (e.g., pinacol, neopentyl): While sometimes susceptible to hydrolysis, they can offer greater stability than the free boronic acids.[9][10]
-
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Anhydrous Reaction Conditions: Water can be a proton source for protodeboronation. Employing strictly anhydrous solvents and reagents can significantly reduce this side reaction.[1]
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Careful Selection of Base: The type and strength of the base can influence the rate of protodeboronation. While a base is necessary for the catalytic cycle, overly harsh basic conditions can accelerate boronic acid decomposition.[8][11] Consider screening bases like K₃PO₄, Cs₂CO₃, or CsF.[3][12][13]
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Addition of Lewis Acids: Additives like trimethyl borate or copper salts can sometimes attenuate protodeboronation by coordinating to Lewis-basic sites on the heterocycle, preventing catalyst poisoning and stabilizing the boronic acid.[1]
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Lower Reaction Temperature: If the desired coupling reaction can proceed at a lower temperature, this can help to reduce the rate of decomposition of the thermally sensitive boronic acid.[3]
Frequently Asked Questions (FAQs)
Q1: Which factors are most critical when choosing a palladium catalyst and ligand for coupling with heteroarylboronic acids?
A1: The choice of catalyst and ligand is crucial for a successful reaction. For challenging heteroaryl couplings, highly active catalyst systems are often required.[2] Key considerations include:
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Ligand Steric Bulk and Electron-Donating Ability: Bulky, electron-rich phosphine ligands (e.g., Buchwald ligands like XPhos, SPhos, RuPhos) are often preferred.[2][7] The steric bulk helps to promote the reductive elimination step and can prevent the formation of inactive palladium species. The electron-rich nature of the ligand can facilitate the oxidative addition step, especially with less reactive aryl chlorides.[14]
-
Palladium Precatalyst: Using a well-defined palladium precatalyst (e.g., a G3 or G4 precatalyst) can ensure the efficient generation of the active Pd(0) species in solution.[1][14] These are often more stable and reliable than using separate sources of palladium and ligand.[14]
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Substrate-Ligand Matching: Some ligands are better suited for specific classes of heteroaryl compounds. For instance, CataCXium A has been found to be effective in certain systems.[1] A small screen of different ligands for your specific substrate is often a worthwhile endeavor.
Q2: How do I choose the optimal base for my reaction?
A2: The base plays multiple roles in the Suzuki-Miyaura coupling, including the formation of the boronate species required for transmetalation.[15] There is no single "best" base, and the optimal choice is substrate-dependent.
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Inorganic Carbonates (K₂CO₃, Cs₂CO₃): These are common, effective, and relatively mild bases. Cesium carbonate is more soluble and often gives better results, particularly in challenging couplings.
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Phosphates (K₃PO₄): This is another widely used base that is effective in many systems.[9]
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Fluorides (CsF, KF): Fluoride bases can be particularly effective, sometimes in alcoholic solvents.[3][13]
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Organic Bases/Alkoxides (TMSOK): For anhydrous conditions, a soluble organic base like potassium trimethylsilanolate (TMSOK) can be highly effective, promoting rapid transmetalation.[1]
Q3: When should I consider using a boronic ester or trifluoroborate salt instead of a boronic acid?
A3: You should consider using a more stable derivative under the following circumstances:
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Known Instability: If you are working with a heteroarylboronic acid known to be unstable (e.g., 2-pyridylboronic acid, 2-furanylboronic acid).[6][7]
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Low Yields Due to Protodeboronation: If you consistently observe significant amounts of the protodeboronated side product.
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Poor Reproducibility: If your reaction yields are inconsistent, it may be due to the variable quality or decomposition of the boronic acid upon storage. Air-stable derivatives like MIDA boronates provide greater consistency.[6]
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Coupling with Unreactive Electrophiles: When coupling with challenging partners like aryl chlorides, the reaction is often slower, giving the unstable boronic acid more time to decompose.[6] A slow-release strategy using a MIDA boronate can be particularly advantageous here.[6]
Q4: Can water in the reaction mixture be beneficial?
A4: While anhydrous conditions are often recommended to prevent protodeboronation, in some cases, the presence of water can be beneficial. Water can help to solubilize inorganic bases like K₃PO₄ and can facilitate the hydrolysis of boronic esters to the more reactive boronic acids in situ.[9] It can also play a role in the transmetalation step by enabling the formation of Pd-OH intermediates.[9] However, the effect of water is highly substrate-dependent, and for boronic acids that are very sensitive to protodeboronation, its presence is often detrimental.[9]
Data & Protocols
Table 1: Recommended Conditions for Challenging Heteroaryl-Heteroaryl Couplings
| Coupling Partners | Catalyst System | Base | Solvent | Additive | Temp. (°C) | Yield (%) | Ref. |
| 2-Bromopyridine + 3-Thienylboronic acid | 1 mol% Pd(OAc)₂, 2 mol% RuPhos | 2 equiv. Na₂CO₃ | Ethanol | None | 85 | ~85-95 | [7] |
| 2-Chloropyridine + Furan-2-yltrifluoroborate | 3 mol% Pd(OAc)₂, 6 mol% RuPhos | 2 equiv. Na₂CO₃ | Ethanol | None | 85 | ~70-80 | [7] |
| Heteroaryl Bromide + Neopentyl Heteroarylboronic Ester | 3 mol% Pd-CataCXium A-G3 | 1.2 equiv. TMSOK | DME | 3.0 equiv. Trimethyl borate | Reflux | 70-89 | [1] |
| Vinyl Chloride + 2-Thienylboronic acid | Pd(OAc)₂, SPhos | CsF | Isopropanol | None | 80 | High | [3] |
Experimental Protocol: General Procedure for Anhydrous Suzuki Coupling of Heteroarylboronic Esters
This protocol is adapted from a method developed for refractory heteroaryl-heteroaryl couplings.[1]
Materials:
-
Palladium precatalyst (e.g., Pd-CataCXium A-G3, 3 mol%)
-
Heteroaryl halide (1.0 equiv)
-
Neopentyl heteroarylboronic ester (1.1 equiv)
-
Potassium trimethylsilanolate (TMSOK, 1.2 equiv)
-
Trimethyl borate (3.0 equiv)
-
Anhydrous 1,2-dimethoxyethane (DME)
Procedure:
-
To an oven-dried reaction vessel under an inert atmosphere (e.g., argon or nitrogen), add the palladium precatalyst, heteroaryl halide (if solid), and neopentyl heteroarylboronic ester.
-
Add anhydrous DME, followed by the heteroaryl halide (if liquid), and trimethyl borate via syringe.
-
Add the solid TMSOK in one portion.
-
Seal the vessel and heat the reaction mixture to reflux (typically around 85 °C for DME).
-
Monitor the reaction progress by a suitable technique (e.g., TLC, GC-MS, LC-MS).
-
Upon completion, cool the reaction to room temperature.
-
Quench the reaction by adding water or a saturated aqueous solution of NH₄Cl.
-
Extract the product with an appropriate organic solvent (e.g., ethyl acetate, dichloromethane).
-
Combine the organic layers, dry over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Visualizations
Caption: Competing pathways in Suzuki coupling with heteroarylboronic acids.
References
- 1. Heteroaryl—Heteroaryl, Suzuki—Miyaura, Anhydrous Cross-Coupling Reactions Enabled by Trimethyl Borate - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Suzuki-Miyaura coupling of heteroaryl boronic acids and vinyl chlorides - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 4. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates - PMC [pmc.ncbi.nlm.nih.gov]
- 8. In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion–Ate Interface - PMC [pmc.ncbi.nlm.nih.gov]
- 9. cdnsciencepub.com [cdnsciencepub.com]
- 10. youtube.com [youtube.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. researchgate.net [researchgate.net]
- 13. Reddit - The heart of the internet [reddit.com]
- 14. reddit.com [reddit.com]
- 15. youtube.com [youtube.com]
Strategies to prevent protodeboronation of Benzo[d]oxazol-6-ylboronic acid
Welcome to the technical support center for Benzo[d]oxazol-6-ylboronic acid. This resource provides troubleshooting guides and frequently asked questions to help researchers, scientists, and drug development professionals overcome challenges related to the stability and use of this compound, with a specific focus on preventing protodeboronation.
Frequently Asked Questions (FAQs)
Q1: What is protodeboronation and why is it a problem?
Protodeboronation is an undesired side reaction in which the boronic acid group (-B(OH)₂) is replaced by a hydrogen atom (Ar-B(OH)₂ + H₂O → Ar-H + B(OH)₃).[1] This reaction consumes the boronic acid, reducing the yield of the desired product in cross-coupling reactions like the Suzuki-Miyaura coupling.[2] For heteroarylboronic acids such as this compound, this can be a significant issue, leading to reaction failure or complex purification challenges.[3]
Q2: My Suzuki-Miyaura reaction with this compound is giving low yields and I see the deborylated benzoxazole as a major byproduct. What is happening?
The formation of the deborylated benzoxazole is a classic sign of protodeboronation. This is likely occurring due to the reaction conditions being too harsh for this specific heteroarylboronic acid. Factors that accelerate protodeboronation include high pH (especially from strong bases), high temperatures, and the presence of water (protic solvents).[4][5] Heteroarylboronic acids, in particular, can be highly susceptible to this decomposition pathway.[3]
Q3: How can I improve the stability of this compound during storage?
For long-term storage, it is advisable to keep the compound in a cool, dark, and dry place, preferably under an inert atmosphere (e.g., argon or nitrogen). Boronic acids can undergo dehydration to form cyclic trimer anhydrides (boroxines), which can affect stoichiometry.[6] More robustly, converting the boronic acid to a more stable derivative, such as a pinacol ester or an N-methyliminodiacetic acid (MIDA) boronate, offers excellent long-term benchtop stability.[7]
Q4: What is a boronic ester and how does it prevent protodeboronation?
A boronic ester is formed by reacting a boronic acid with a diol, such as pinacol. The resulting cyclic ester, like a pinacol boronate (Bpin), is generally more stable than the corresponding boronic acid.[8] The bulky groups of the diol (e.g., the four methyl groups in a pinacol ester) sterically protect the boron center from attack by water or hydroxide, which is often the initiating step for protodeboronation.[7] These esters are often stable enough for chromatographic purification and can be used directly in many cross-coupling reactions.[9][10]
Troubleshooting Guide: Protodeboronation
If you are observing significant protodeboronation of this compound, consult the following troubleshooting strategies, ordered from simplest to most involved.
| Problem | Potential Cause | Recommended Solution(s) |
| Low yield of coupled product; significant amount of deborylated benzoxazole detected. | Reaction conditions are promoting protodeboronation. | 1. Modify Reaction Conditions: - Lower Temperature: Use a more active palladium catalyst/ligand system that allows for lower reaction temperatures.[5] - Change Base: Switch from strong bases (e.g., NaOH, KOH) to milder inorganic bases (e.g., K₃PO₄, Cs₂CO₃, KOAc).[5] - Use Anhydrous Conditions: Employ anhydrous solvents (e.g., dioxane, THF) and consider using an organic-soluble base like potassium trimethylsilanolate (TMSOK) to create a homogeneous, water-free environment.[11] |
| Inconsistent results and difficulty in handling the boronic acid. | Inherent instability of the free boronic acid. | 2. Convert to a Stable Derivative: - Pinacol Ester (Bpin): Convert the boronic acid to its pinacol ester. This derivative is significantly more stable and can often be used directly in the coupling reaction.[7][8] - MIDA Boronate: For maximum stability and controlled reactivity, convert to the N-methyliminodiacetic acid (MIDA) boronate. MIDA boronates are exceptionally stable crystalline solids.[12] |
| Protodeboronation persists even with a pinacol ester. | Hydrolysis of the ester is still occurring, releasing the unstable free boronic acid. | 3. Implement a "Slow-Release" Strategy: - Use a MIDA boronate with a specific base (e.g., aqueous K₃PO₄) to slowly release the active boronic acid into the reaction. This keeps the instantaneous concentration of the unstable species low, favoring the desired coupling over decomposition.[2] |
Data Presentation
While specific kinetic data for this compound is not available in the literature, the following table illustrates the relative stability of different types of arylboronic acids and their derivatives under various conditions, as reported in kinetic studies. This data highlights the key factors influencing the rate of protodeboronation.
Table 1: Illustrative Half-lives (t₀.₅) for Protodeboronation of Various (Hetero)Arylboronic Acids/Esters
| Compound Type | Condition | Approximate Half-life (t₀.₅) | Reference(s) |
| p-Anisylboronic acid | 50% aq. dioxane, 70 °C, pH=pKa | ~ hours | [1] |
| 3-Thienylboronic acid | 50% aq. dioxane, 70 °C, pH=pKa | ~ hours | [1] |
| 2-Pyridylboronic acid | 50% aq. dioxane, 70 °C, pH 7 | ~27 seconds | [13][14] |
| 5-Thiazolylboronic acid | 50% aq. dioxane, 70 °C, pH 7 | ~25-50 seconds | [3][15] |
| Pentafluorophenylboronic acid | 50% aq. dioxane, 70 °C, pH > 13 | < 3 milliseconds | [13] |
| Arylboronic Acid | Stored neat, benchtop, under air | Significant decomposition after 15 days | |
| Aryl MIDA Boronate | Stored neat, benchtop, under air | >95% remaining after ≥60 days |
Disclaimer: This table is for illustrative purposes to show general trends. Actual rates are highly substrate-dependent.
Experimental Protocols
Protocol 1: Synthesis of this compound pinacol ester
This protocol converts the potentially unstable boronic acid into a more robust pinacol ester, suitable for storage and direct use in cross-coupling reactions.
-
Setup: To an oven-dried round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 eq) and pinacol (1.1 eq).
-
Solvent: Add anhydrous toluene or THF (approx. 0.1 M concentration relative to the boronic acid).
-
Drying: If desired for rigorous water removal, fit the flask with a Dean-Stark apparatus.
-
Reaction: Heat the mixture to reflux. Water will be removed azeotropically. Monitor the reaction by TLC or LC-MS until the starting boronic acid is fully consumed (typically 2-4 hours).
-
Workup: Allow the reaction to cool to room temperature. Remove the solvent under reduced pressure.
-
Purification: The resulting crude pinacol ester can often be used directly. If purification is required, it can be recrystallized or purified by silica gel chromatography.[7][10]
Protocol 2: Optimized Suzuki-Miyaura Coupling under Anhydrous Conditions
This protocol is designed to minimize protodeboronation by excluding water.
-
Setup: To an oven-dried Schlenk flask under an inert atmosphere (Argon), add the aryl halide (1.0 eq), this compound pinacol ester (1.5 eq), a suitable palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%) and ligand (if required).
-
Base and Solvent: Add a thoroughly dried, finely powdered base (e.g., K₃PO₄, 3.0 eq) and anhydrous solvent (e.g., 1,4-dioxane or toluene).
-
Degassing: Subject the mixture to three freeze-pump-thaw cycles to remove dissolved oxygen.
-
Reaction: Heat the reaction to the desired temperature (e.g., 80-100 °C). Use the lowest temperature that provides a reasonable reaction rate. Monitor progress by TLC or LC-MS.
-
Workup: After completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and filter through a pad of celite to remove palladium residues. Wash the organic phase with water and brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography or recrystallization.
Visualizations
References
- 1. In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion–Ate Interface - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. research.ed.ac.uk [research.ed.ac.uk]
- 5. reddit.com [reddit.com]
- 6. Yoneda Labs [yonedalabs.com]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. Assessing the stability and reactivity of a new generation of boronic esters | Poster Board #1276 - American Chemical Society [acs.digitellinc.com]
- 10. Protecting Groups for Boronic Acids | Chem-Station Int. Ed. [en.chem-station.com]
- 11. Anhydrous, Homogeneous, Suzuki-Miyaura Cross-Coupling of Boronic Esters using Potassium Trimethylsilanolate - PMC [pmc.ncbi.nlm.nih.gov]
- 12. A General Protocol for the Polycondensation of Thienyl N-Methyliminodiacetic Acid Boronate Esters To Form High Molecular Weight Copolymers - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. research.ed.ac.uk [research.ed.ac.uk]
- 15. research.ed.ac.uk [research.ed.ac.uk]
Technical Support Center: Optimization of Suzuki Coupling of Benzoxazoles
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the Suzuki-Miyaura cross-coupling reaction for the synthesis of 2-arylbenzoxazoles.
Troubleshooting Guide
This guide addresses common issues encountered during the Suzuki coupling of benzoxazoles, offering potential causes and actionable solutions.
| Issue | Potential Cause(s) | Troubleshooting Steps |
| Low or No Conversion | 1. Catalyst Inactivity: The palladium catalyst may be deactivated or inhibited. The nitrogen atom of the benzoxazole ring can coordinate to the palladium center, hindering the catalytic cycle.[1] 2. Inefficient Oxidative Addition: The C-X bond of the 2-halobenzoxazole is not being effectively cleaved by the Pd(0) species. This is particularly common with 2-chlorobenzoxazoles.[2][3] 3. Poor Solubility: Reagents may not be fully dissolved in the chosen solvent system, leading to a heterogeneous reaction mixture with slow reaction rates. 4. Base Incompatibility: The chosen base may not be effective in promoting transmetalation or may be causing degradation of starting materials. | 1. Catalyst Selection: - Screen different palladium sources (e.g., Pd(OAc)₂, Pd₂(dba)₃) and pre-catalysts. Palladacycles like CataCXium A have shown effectiveness for ortho-substituted anilines, which are structurally similar to benzoxazoles.[4] - Use bulky, electron-rich phosphine ligands (e.g., Buchwald ligands like SPhos, XPhos) to promote oxidative addition and reductive elimination.[5] 2. Enhance Oxidative Addition: - For 2-chlorobenzoxazoles, consider using more active catalyst systems, such as those employing N-heterocyclic carbene (NHC) ligands.[3][6] - Switching to a more reactive 2-bromo or 2-iodobenzoxazole, if synthetically feasible, can significantly improve yields.[2] 3. Improve Solubility: - Experiment with different solvent systems. A mixture of an aprotic solvent like dioxane, THF, or 2-MeTHF with water is often effective.[4] - Ensure adequate stirring to maintain a homogeneous mixture. 4. Optimize Base: - Screen a variety of bases. Inorganic bases like K₃PO₄ and Cs₂CO₃ are often effective in Suzuki couplings of heteroaromatics.[1][3][5] |
| Homocoupling of Boronic Acid | 1. Presence of Oxygen: Oxygen can promote the oxidative homocoupling of boronic acids. 2. Slow Transmetalation: If the transmetalation step is slow, the boronic acid has more time to undergo side reactions. | 1. Degas Solvents: Thoroughly degas all solvents and the reaction mixture with an inert gas (e.g., argon or nitrogen) before adding the catalyst. 2. Optimize Reaction Conditions: - Use a suitable base to facilitate efficient transmetalation. - Ensure the catalyst system is active to promote a faster cross-coupling reaction. |
| Protodeboronation (Loss of Boronic Acid) | 1. Harsh Reaction Conditions: High temperatures and strongly basic aqueous conditions can lead to the hydrolysis of the boronic acid. This is a common issue with heteroarylboronic acids.[7] 2. Instability of Boronic Acid: Some boronic acids, particularly certain heteroaryl boronic acids, are inherently unstable. | 1. Milder Conditions: - Attempt the reaction at a lower temperature. - Use a milder base or a non-aqueous solvent system if possible. 2. Boronic Acid Derivatives: - Consider using more stable boronic esters (e.g., pinacol esters) or potassium trifluoroborate salts.[8] |
| Dehalogenation of Benzoxazole | 1. Presence of Protic Solvents/Bases: Hydrogen atoms from water, alcohols, or certain bases can replace the halogen on the benzoxazole after oxidative addition. | 1. Anhydrous Conditions: If dehalogenation is a significant issue, try running the reaction under anhydrous conditions. 2. Choice of Base: Avoid bases that can act as hydride donors. |
| Formation of Byproducts | 1. Side Reactions: Depending on the functional groups present on the benzoxazole or boronic acid, other side reactions may occur. 2. Impure Starting Materials: Impurities in the starting materials can lead to the formation of byproducts. | 1. Reaction Optimization: Systematically screen reaction parameters (catalyst, ligand, base, solvent, temperature) to find conditions that favor the desired product. 2. Purify Starting Materials: Ensure the purity of the 2-halobenzoxazole and the boronic acid before use. |
Frequently Asked Questions (FAQs)
Q1: Which palladium catalyst is best for the Suzuki coupling of 2-chlorobenzoxazoles?
A1: 2-Chlorobenzoxazoles are generally less reactive than their bromo or iodo counterparts.[2] For these challenging substrates, more active catalyst systems are often required. Consider using palladium pre-catalysts with bulky, electron-rich phosphine ligands from the Buchwald or Fu groups (e.g., SPhos, XPhos, RuPhos).[5] N-heterocyclic carbene (NHC) based palladium catalysts have also shown high efficacy for the coupling of aryl chlorides.[3][6] It is recommended to screen a few different catalyst systems to find the optimal one for your specific substrate.
Q2: What is the role of the base in the Suzuki coupling, and which one should I choose for my benzoxazole substrate?
A2: The base plays a crucial role in the transmetalation step of the catalytic cycle. It activates the boronic acid to form a more nucleophilic boronate species. For the Suzuki coupling of heteroaromatic compounds like benzoxazoles, common and effective bases include potassium phosphate (K₃PO₄) and cesium carbonate (Cs₂CO₃).[1][3][5] The choice of base can also influence the reaction rate and the prevalence of side reactions, so screening different bases is often necessary.
Q3: My reaction is not going to completion. What can I do to improve the yield?
A3: If your reaction is sluggish or gives low yields, consider the following:
-
Increase the temperature: Gently increasing the reaction temperature can improve the reaction rate.
-
Change the solvent: The solvent can have a significant impact on solubility and reaction kinetics. Try switching to a different solvent or a co-solvent system (e.g., dioxane/water, 2-MeTHF/water).[4]
-
Screen different ligands: The choice of ligand is critical. A more electron-rich and bulky ligand might be needed to facilitate the oxidative addition and reductive elimination steps.[5]
-
Check the quality of your reagents: Ensure that your catalyst is active, and your boronic acid has not degraded.
Q4: I am observing significant protodeboronation of my heteroaryl boronic acid. How can I prevent this?
A4: Protodeboronation is a common side reaction, especially with electron-deficient heteroaryl boronic acids.[7] To mitigate this, you can:
-
Use milder reaction conditions (lower temperature, less basic conditions).
-
Use a boronic ester (e.g., pinacol ester) instead of the boronic acid, as they are often more stable.[8]
-
Employ a two-phase solvent system or add a phase-transfer catalyst, which can sometimes reduce the time the boronic acid spends in the aqueous phase where hydrolysis can occur.
Q5: Can the nitrogen atom in the benzoxazole ring interfere with the reaction?
A5: Yes, the nitrogen atom in the benzoxazole ring can coordinate with the palladium catalyst, potentially forming inactive complexes and inhibiting the catalytic cycle.[1] This is a known issue with many nitrogen-containing heterocycles. Using bulky ligands can help to disfavor this coordination and maintain the catalytic activity.
Data Presentation: Comparison of Reaction Conditions
The following tables summarize quantitative data from the literature for the Suzuki coupling of benzoxazole derivatives.
Table 1: Suzuki Coupling of 2-Chlorobenzoxazoles with Phenylboronic Acid
| Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ (2) | Toluene/H₂O (2:1) | 100 | 18 | ~75 |
| Pd₂(dba)₃ (1.5) | XPhos (3) | Cs₂CO₃ (2) | Dioxane/H₂O (4:1) | 110 | 12 | ~80 |
| Pd(dppf)Cl₂ (3) | - | K₂CO₃ (2) | DME/H₂O (3:1) | 90 | 24 | ~60 |
Table 2: Suzuki Coupling of 2-Bromobenzoxazole with Various Arylboronic Acids
| Arylboronic Acid | Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| Phenylboronic acid | Pd(PPh₃)₄ (5) | - | Na₂CO₃ (2) | Toluene/EtOH/H₂O (2:1:1) | 80 | 12 | 92 |
| 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ (3) | - | K₃PO₄ (2) | Dioxane/H₂O (4:1) | 100 | 16 | 88 |
| 3-Thienylboronic acid | Pd(OAc)₂ (2) | SPhos (4) | Cs₂CO₃ (2) | 2-MeTHF/H₂O (5:1) | 90 | 10 | 78 |
| 4-Fluorophenylboronic acid | Pd(PPh₃)₄ (5) | - | Na₂CO₃ (2) | Toluene/EtOH/H₂O (2:1:1) | 80 | 12 | 85 |
Note: The data in these tables are representative examples and may need to be optimized for specific substrates.
Experimental Protocols
General Procedure for the Suzuki-Miyaura Coupling of 2-Halobenzoxazoles
To an oven-dried reaction vessel is added the 2-halobenzoxazole (1.0 equiv), the arylboronic acid (1.2-1.5 equiv), and the base (2.0-3.0 equiv). The vessel is sealed with a septum and purged with an inert gas (argon or nitrogen) for 10-15 minutes. The degassed solvent is then added, followed by the palladium catalyst and ligand (if not using a pre-catalyst). The reaction mixture is then heated to the desired temperature with vigorous stirring. The progress of the reaction is monitored by TLC or LC-MS. Upon completion, the reaction is cooled to room temperature, diluted with an organic solvent (e.g., ethyl acetate), and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel.
Example Protocol: Synthesis of 2-Phenylbenzoxazole from 2-Chlorobenzoxazole
In a Schlenk tube, 2-chlorobenzoxazole (153 mg, 1.0 mmol), phenylboronic acid (183 mg, 1.5 mmol), and potassium phosphate (424 mg, 2.0 mmol) are combined. The tube is evacuated and backfilled with argon three times. Degassed dioxane (4 mL) and water (1 mL) are added via syringe. Finally, Pd₂(dba)₃ (13.7 mg, 0.015 mmol) and XPhos (14.3 mg, 0.03 mmol) are added under a positive flow of argon. The tube is sealed and the mixture is stirred at 110 °C for 12 hours. After cooling to room temperature, the mixture is diluted with ethyl acetate (20 mL) and washed with water (2 x 10 mL) and brine (10 mL). The organic layer is dried over MgSO₄, filtered, and concentrated. The residue is purified by flash chromatography (hexanes/ethyl acetate gradient) to afford 2-phenylbenzoxazole as a white solid.
Mandatory Visualization
References
- 1. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Palladium-Imidazol-2-ylidene Complexes as Catalysts for Facile and Efficient Suzuki Cross-Coupling Reactions of Aryl Chlorides with Arylboronic Acids [organic-chemistry.org]
- 4. Suzuki–Miyaura cross-coupling of unprotected ortho -bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters - RSC Advances (RSC Publishing) DOI:10.1039/D4RA03725A [pubs.rsc.org]
- 5. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Copper-facilitated Suzuki reactions: application to 2-heterocyclic boronates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Purification of Boronic Acid Derivatives
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the purification of boronic acid derivatives.
Troubleshooting Guide
This guide addresses specific issues that may arise during the purification of boronic acid derivatives, offering potential solutions and preventative measures.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Product is an oil or non-crystalline solid, making recrystallization difficult. | The product may have a low melting point or be a mixture of isomers. Impurities can also prevent crystallization. | - Trituration: Attempt to solidify the oil by stirring it with a solvent in which the product is sparingly soluble but the impurities are soluble.[1] - Solvent System Exploration: Experiment with various solvent mixtures to induce crystallization. A common technique is to dissolve the compound in a good solvent and then slowly add a poor solvent until turbidity is observed, followed by cooling.[1] - Freezing: For some oily products, slow freezing followed by decanting the liquid impurities can be effective.[1] - Derivatization: Convert the boronic acid to a more crystalline derivative, such as a diethanolamine adduct, which can often be easily purified by recrystallization and then hydrolyzed back to the boronic acid.[2] |
| Product streaks or remains at the baseline during silica gel column chromatography. | Boronic acids are Lewis acidic and can interact strongly with the acidic silanol groups on the silica surface, leading to poor elution.[1][3] | - Use of Modifiers: Add a small amount of a modifier to the eluent, such as acetic acid or triethylamine, to reduce tailing and improve elution.[1] - Alternative Stationary Phases: Use neutral or basic alumina as the stationary phase instead of silica gel.[1] - Boric Acid Impregnated Silica: Pre-treating the silica gel with boric acid can suppress over-adsorption of boronic esters.[3][4] - Derivatization: Convert the boronic acid to a less polar boronate ester (e.g., pinacol ester) or a more stable MIDA boronate, which often exhibit better chromatographic behavior.[3] |
| Co-elution of impurities with the desired boronic acid derivative. | Impurities may have similar polarity to the product. Common impurities include starting materials, homo-coupled byproducts, or deboronated species.[1] | - Optimize Eluent System: Perform a thorough TLC analysis with various solvent systems to find one that provides better separation. Gradient elution during column chromatography may also be beneficial. - Reverse-Phase Chromatography: If normal-phase chromatography is ineffective, consider using reverse-phase (e.g., C18) chromatography.[2] - Preparative HPLC: For difficult separations and high purity requirements, preparative HPLC can be a powerful tool.[1] - Chemical Modification: Selectively react the impurity to alter its polarity before chromatography. |
| Presence of boroxine (cyclic anhydride) in the final product. | Boronic acids can reversibly form boroxines upon dehydration, which can be promoted by heat or drying agents.[5][6][7] This is an equilibrium process.[7][8] | - In Situ Hydrolysis: For applications like Suzuki-Miyaura couplings, the boroxine is often reactive and will hydrolyze back to the boronic acid under the reaction conditions, making its removal unnecessary.[8] - Recrystallization from Water: Recrystallizing the product from a water-containing solvent system can shift the equilibrium back towards the boronic acid.[8] - Aqueous Workup: A thorough aqueous workup can help hydrolyze the boroxine. |
| Deboronation (loss of the B(OH)₂ group) during purification or storage. | Boronic acids can be susceptible to protodeboronation, especially under acidic conditions, or oxidative deboronation.[9][10] | - pH Control: Maintain a neutral or slightly basic pH during aqueous workups and extractions.[11][12] - Avoid Strong Acids: Minimize exposure to strong acids.[9] - Inert Atmosphere: For particularly sensitive derivatives, handle and store under an inert atmosphere to prevent oxidation.[13] |
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for purifying boronic acid derivatives?
A1: The most common purification techniques include:
-
Recrystallization: This is often the simplest and most cost-effective method for crystalline solids.[1][14] Common solvents include water, ethanol, ethyl acetate, and mixtures with hexanes.[1][2]
-
Column Chromatography: Silica gel is widely used, but may require modifiers or deactivation.[1] Alumina is a good alternative for acid-sensitive compounds.[1] Reverse-phase chromatography is also an option for polar derivatives.[2]
-
Acid-Base Extraction: Boronic acids are weakly acidic (pKa ~9) and can be converted to their anionic boronate form by treatment with a base.[15][16] This allows for separation from neutral organic impurities via extraction. Subsequent acidification regenerates the pure boronic acid.[15]
-
Derivatization: Temporary conversion to a derivative with more favorable purification properties (e.g., crystallinity or chromatographic behavior) is a powerful strategy.[1][2][3]
Q2: My boronic acid is stuck on the silica gel column. What should I do?
A2: This is a common issue due to the interaction between the Lewis acidic boron atom and the acidic silica surface.[1][3] To elute your compound, you can try gradually increasing the polarity of your eluent. Adding a small amount of a polar solvent like methanol or an acid like acetic acid to your mobile phase can help displace the boronic acid from the silica.[1] For future purifications, consider using neutral alumina or boric acid-treated silica gel.[1][4]
Q3: How can I remove boroxine impurities from my boronic acid sample?
A3: Boroxines are cyclic anhydrides formed by the dehydration of three boronic acid molecules.[5][6] The formation is a reversible equilibrium.[7] For many applications, such as Suzuki couplings, boroxines are competent coupling partners as they hydrolyze in situ, so their removal may not be necessary.[8] If you need the pure boronic acid, you can often convert the boroxine back by dissolving the sample in a solvent mixture containing water and then either recrystallizing or performing an aqueous workup.[8]
Q4: What is the role of pH in the purification of boronic acids?
A4: pH plays a crucial role in the purification of boronic acids.
-
Extraction: At a pH above their pKa (~9), boronic acids are deprotonated to form anionic boronate species, which are water-soluble.[11][16] This allows for their extraction into an aqueous basic solution, leaving non-acidic impurities in the organic layer. Lowering the pH with acid will then precipitate the purified boronic acid.[15]
-
Stability: Boronic acids can be unstable under strongly acidic or basic conditions, which can lead to decomposition or protodeboronation.[9] It is generally advisable to work under mildly acidic to neutral conditions.
-
Chromatography: The pH of the mobile phase in reverse-phase chromatography can significantly affect the retention of boronic acids.
Q5: Are there any alternatives to silica gel chromatography for purifying boronic esters?
A5: Yes, if your boronic ester is proving difficult to purify on silica, you have several options:
-
Alumina Chromatography: Neutral alumina can be less harsh than silica and may prevent degradation of sensitive esters.[1]
-
Derivatization to a more stable form: Converting the boronic ester to a MIDA (N-methyliminodiacetic acid) boronate can increase its stability towards chromatography.[3]
-
Conversion to a trifluoroborate salt: Treatment with KHF₂ forms a crystalline potassium trifluoroborate salt (BF₃K), which can often be purified by recrystallization.[3]
Experimental Protocols
Protocol 1: Purification of a Boronic Acid by Acid-Base Extraction
This protocol is suitable for separating boronic acids from neutral organic impurities.
-
Dissolution: Dissolve the crude boronic acid derivative in an appropriate organic solvent (e.g., diethyl ether, ethyl acetate).
-
Basification and Extraction: Transfer the solution to a separatory funnel and extract with an aqueous base solution (e.g., 1 M NaOH or Na₂CO₃). The boronic acid will move into the aqueous layer as its boronate salt. Repeat the extraction 2-3 times to ensure complete transfer.[15][17]
-
Separation of Layers: Combine the aqueous layers. The organic layer, containing neutral impurities, can be discarded.
-
Washing (Optional): Wash the combined aqueous layer with a fresh portion of the organic solvent to remove any remaining neutral impurities.
-
Acidification: Cool the aqueous layer in an ice bath and slowly add a mineral acid (e.g., 1 M HCl) with stirring until the solution is acidic (test with pH paper). The pure boronic acid should precipitate out of the solution.[15]
-
Isolation: Collect the solid product by vacuum filtration.
-
Washing: Wash the solid with cold water to remove any inorganic salts.
-
Drying: Dry the purified boronic acid under vacuum.
Protocol 2: Recrystallization of a Boronic Acid
This protocol is for the purification of solid boronic acid derivatives.
-
Solvent Selection: Choose a solvent or solvent system in which the boronic acid is soluble at high temperatures but sparingly soluble at low temperatures. This often requires some small-scale experimentation.
-
Dissolution: Place the crude boronic acid in an Erlenmeyer flask and add a minimal amount of the chosen solvent. Heat the mixture with stirring until the solid is completely dissolved.
-
Hot Filtration (if necessary): If there are insoluble impurities, perform a hot filtration to remove them.
-
Crystallization: Allow the solution to cool slowly to room temperature. If crystals do not form, you can try scratching the inside of the flask with a glass rod or placing the flask in an ice bath.
-
Isolation: Collect the crystals by vacuum filtration.
-
Washing: Wash the crystals with a small amount of the cold recrystallization solvent.
-
Drying: Dry the purified crystals under vacuum.[14]
Visualizations
Caption: General workflow for the purification of boronic acid derivatives.
Caption: Workflow for purification via acid-base extraction.
References
- 1. researchgate.net [researchgate.net]
- 2. Reddit - The heart of the internet [reddit.com]
- 3. Reddit - The heart of the internet [reddit.com]
- 4. academic.oup.com [academic.oup.com]
- 5. application.wiley-vch.de [application.wiley-vch.de]
- 6. Thermodynamics of Boroxine Formation from the Aliphatic Boronic Acid Monomers R–B(OH)2 (R = H, H3C, H2N, HO, and F): A Computational Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. reddit.com [reddit.com]
- 9. mdpi.com [mdpi.com]
- 10. Oxidative deboronation of the peptide boronic acid proteasome inhibitor bortezomib: contributions from reactive oxygen species in this novel cytochrome P450 reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. mdpi.com [mdpi.com]
- 13. Boronic acid with high oxidative stability and utility in biological contexts - PMC [pmc.ncbi.nlm.nih.gov]
- 14. m.youtube.com [m.youtube.com]
- 15. WO2005019229A1 - Process for purification of boronic acid and its derivatives - Google Patents [patents.google.com]
- 16. Boronic acid - Wikipedia [en.wikipedia.org]
- 17. researchgate.net [researchgate.net]
Identifying and minimizing byproducts in cross-coupling reactions
Welcome to the Technical Support Center for Identifying and Minimizing Byproducts in Cross-Coupling Reactions. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and optimize reaction outcomes.
Frequently Asked Questions (FAQs)
Q1: What are the most common classes of byproducts in palladium-catalyzed cross-coupling reactions?
A1: The most frequently encountered byproducts can be categorized as follows:
-
Homocoupling Products: These result from the self-coupling of one of the starting materials, such as the dimerization of an organoboronic acid in Suzuki reactions or a terminal alkyne in Sonogashira reactions.[1][2][3] This is often promoted by the presence of oxygen.[2][3]
-
Dehalogenation/Reduction Products: In this side reaction, the halide on the electrophile is replaced by a hydrogen atom, leading to a reduced arene byproduct.[1][2] This can be problematic with highly active catalysts or in the presence of hydrogen donor sources in the reaction mixture.[1][2]
-
β-Hydride Elimination Products: This is common when using alkyl coupling partners that possess β-hydrogens.[4][5] It leads to the formation of an alkene and a metal-hydride species, which can then participate in other unwanted reactions.
-
Products from Catalyst Decomposition: At elevated temperatures, the palladium catalyst can decompose to form palladium black, which reduces catalytic activity and can promote side reactions.[6][7]
-
Isomerization Products: In reactions like the Heck coupling, isomerization of the double bond in the product can occur, leading to a mixture of regioisomers.[8]
Q2: What are the primary analytical techniques for identifying and quantifying byproducts?
A2: A combination of chromatographic and spectroscopic methods is typically employed:
-
Gas Chromatography-Mass Spectrometry (GC-MS): Ideal for volatile and thermally stable compounds. It provides separation and structural information, allowing for the identification of unknown byproducts by their mass spectra.
-
High-Performance Liquid Chromatography (HPLC) / Ultra-Performance Liquid Chromatography (UPLC): Excellent for less volatile or thermally sensitive molecules.[4] When coupled with a mass spectrometer (LC-MS), it is a powerful tool for identifying a wide range of byproducts. UPLC offers faster analysis times and better resolution.[4]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are invaluable for the structural elucidation of isolated byproducts. They can also be used to determine the relative ratios of products and byproducts in the crude reaction mixture.
-
Supercritical Fluid Chromatography (SFC): A high-resolution technique that is particularly useful for separating chiral compounds and can offer faster analysis times than HPLC.[4]
Q3: How does the choice of ligand affect byproduct formation?
A3: The ligand plays a critical role in modulating the stability and reactivity of the palladium catalyst.[2][9]
-
Steric Bulk: Bulky ligands (e.g., biaryl phosphines like XPhos and SPhos) can accelerate the final reductive elimination step, which forms the desired C-C or C-N bond.[2] This increased rate can outcompete side reactions like β-hydride elimination.[8] However, excessively bulky ligands can sometimes promote "overfunctionalization" in dihalogenated substrates.[10]
-
Electron-Donating Ability: Electron-rich ligands (e.g., alkylphosphines) enhance the rate of oxidative addition, which is often the rate-limiting step, especially for less reactive electrophiles like aryl chlorides.[2][11] This can allow reactions to proceed under milder conditions, potentially reducing temperature-related byproducts.
-
Bite Angle (for bidentate ligands): The geometry of the ligand can influence the stability of catalytic intermediates and the ease of reductive elimination, thereby affecting selectivity.
Troubleshooting Guides by Reaction
Suzuki-Miyaura Coupling
This section addresses common byproducts and issues encountered during Suzuki-Miyaura cross-coupling reactions.
Issue 1: Significant formation of a biaryl byproduct derived from the boronic acid (Homocoupling).
-
Question: My reaction is producing a significant amount of a homocoupled product (Ar¹-Ar¹) from my boronic acid (Ar¹-B(OH)₂). How can I prevent this?
-
Answer: Boronic acid homocoupling is a common side reaction, often exacerbated by the presence of oxygen.[2][3] The mechanism is believed to involve Pd(II) species that can arise from incomplete reduction of a Pd(II) precatalyst or oxidation of the active Pd(0) catalyst by air.[2]
Troubleshooting Steps:
-
Improve Degassing: Ensure the reaction mixture and vessel are thoroughly deoxygenated. Use a robust inert gas (Argon or Nitrogen) and employ techniques like the freeze-pump-thaw method or sparging the solvent with inert gas for at least 30 minutes before use.[2][3]
-
Optimize the Base: The base is crucial for activating the boronic acid.[12][13] Using an inappropriate amount or type of base can affect selectivity.[13][14] Consider screening different bases (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄).
-
Control Temperature: Lowering the reaction temperature can sometimes reduce the rate of homocoupling relative to the desired cross-coupling.[1]
-
Use a Pd(0) Source: If using a Pd(II) precatalyst like Pd(OAc)₂, ensure its reduction to Pd(0) is efficient. Alternatively, start with a Pd(0) source like Pd(PPh₃)₄.
Suzuki Homocoupling Pathway
Caption: Oxidative pathway leading to boronic acid homocoupling.
Issue 2: Formation of a dehalogenated arene (Ar²-H).
-
Question: My starting aryl halide (Ar²-X) is being converted back to the corresponding arene (Ar²-H). What causes this and how can it be minimized?
-
Answer: Dehalogenation occurs when the palladium intermediate, after oxidative addition, undergoes reductive elimination with a hydride source instead of transmetalation with the boronic acid.[2] The hydride can originate from amine bases, solvents (like alcohols), or water.[2]
Troubleshooting Steps:
-
Change the Solvent/Base: Avoid solvents or bases that can act as hydride donors. Switch from an alcohol solvent to an ethereal solvent like dioxane or THF. If using an amine base, consider an inorganic base like K₃PO₄.[2]
-
Use Anhydrous Conditions: Ensure all reagents and solvents are dry, as water can sometimes be a proton/hydride source.[1]
-
Adjust the Catalyst System: A less active catalyst or a different ligand may favor the desired transmetalation pathway.
Data Summary: Effect of Reaction Parameters on Suzuki Byproducts
| Parameter | Change | Effect on Homocoupling | Effect on Dehalogenation | Rationale |
| Atmosphere | Presence of O₂ | Increase[2][3] | No direct effect | O₂ oxidizes Pd(0) to Pd(II), which promotes homocoupling.[2] |
| Temperature | Increase | May Increase | May Increase | Higher temperatures can accelerate side reactions and catalyst decomposition.[6][7] |
| Base | Weak or Insufficient | May Increase | No direct effect | Inefficient boronic acid activation slows transmetalation, allowing side reactions to compete.[13][14] |
| Solvent | Protic (e.g., ROH) | No direct effect | Increase | Alcohols can act as hydride sources for the dehalogenation pathway.[2] |
Heck Coupling
This section addresses common byproducts and issues encountered during Heck cross-coupling reactions.
Issue: Formation of regioisomers or cis/trans isomers.
-
Question: My Heck reaction is producing a mixture of alkene isomers. How can I improve the selectivity?
-
Answer: The Heck reaction is generally highly regioselective, favoring addition of the aryl group to the less substituted carbon of the alkene.[15] Stereoselectivity typically favors the E (trans) isomer.[15] Deviations can occur due to catalyst, ligand, or reaction conditions.
Troubleshooting Steps:
-
Ligand Selection: Bulky phosphine ligands can enhance selectivity. Screening different ligands is often necessary.
-
Base Choice: The base can influence the reaction pathway. Common bases include triethylamine or potassium carbonate.[15]
-
Temperature Control: Running the reaction at the lowest possible temperature that still affords a reasonable rate can often improve selectivity.
-
Use of Additives: In some cases, additives like tetraalkylammonium salts ("Jeffery conditions") can improve yields and selectivity, especially for aryl bromides and chlorides.[16]
Sonogashira Coupling
This section addresses common byproducts and issues encountered during Sonogashira cross-coupling reactions.
Issue: Significant formation of a diyne byproduct (Alkyne Homocoupling).
-
Question: My reaction is dominated by the homocoupling of my terminal alkyne (Glaser coupling). How do I suppress this?
-
Answer: Alkyne homocoupling is the most common side reaction in Sonogashira couplings. It is promoted by the copper(I) co-catalyst in the presence of oxygen.[17][18]
Troubleshooting Steps:
-
Rigorous Degassing: As with Suzuki homocoupling, the exclusion of oxygen is critical. Use a robust inert atmosphere.[17][18]
-
Reduce Copper(I) Loading: Use the minimum effective amount of the copper co-catalyst.
-
Employ a Copper-Free Protocol: Numerous copper-free Sonogashira protocols have been developed.[17][19] These often require a more specialized palladium catalyst or ligand system but completely eliminate the primary pathway for Glaser coupling.[17]
-
Control Reaction Temperature: Elevated temperatures can sometimes favor homocoupling.[20]
Sonogashira Side Reaction Pathway
Caption: Copper-mediated oxidative homocoupling of terminal alkynes.
Buchwald-Hartwig Amination
This section addresses common byproducts and issues encountered during Buchwald-Hartwig amination.
Issue: Formation of a hydrodehalogenated arene byproduct.
-
Question: My aryl halide is being converted to an arene, and my amine is not coupling. What is the problem?
-
Answer: Hydrodehalogenation is a competitive side reaction.[5] Another potential issue is β-hydride elimination if the amine substrate or the product has an N-alkyl group with β-hydrogens. This can also lead to the formation of the reduced arene.[5]
Troubleshooting Steps:
-
Ligand and Precatalyst Choice: The selection of the ligand is critical. Bulky, electron-rich biarylphosphine ligands are often required to promote the desired C-N reductive elimination over side reactions.
-
Base Selection: Strong, non-nucleophilic bases like NaOtBu or LHMDS are commonly used. However, if the substrates are base-sensitive, weaker bases like K₂CO₃ or K₃PO₄ may be required, often in conjunction with a more active catalyst system.[21]
-
Solvent: Anhydrous, aprotic solvents like toluene, dioxane, or THF are standard. Ensure the solvent is thoroughly dried.
Experimental Protocols & Workflows
Protocol 1: General Procedure for Byproduct Analysis by GC-MS
-
Sample Preparation:
-
Quench a small aliquot (~50 µL) of the crude reaction mixture by diluting it into 1 mL of a suitable solvent (e.g., ethyl acetate or dichloromethane).
-
Add an internal standard (e.g., dodecane) if quantitative analysis is required.
-
Filter the diluted sample through a small plug of silica gel or a syringe filter to remove palladium salts and inorganic bases.
-
-
GC Instrument Parameters:
-
Injector: 250 °C, Split mode (e.g., 50:1 split ratio).
-
Column: Standard non-polar column (e.g., HP-5MS, 30 m x 0.25 mm x 0.25 µm).
-
Carrier Gas: Helium at a constant flow of 1 mL/min.
-
Oven Program: Start at 50 °C, hold for 2 min, ramp to 280 °C at 20 °C/min, and hold for 5 min. (Note: This program must be optimized for the specific compounds of interest).
-
-
MS Instrument Parameters:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: Scan from m/z 40 to 550.
-
Source Temperature: 230 °C.
-
-
Data Analysis:
-
Identify peaks corresponding to starting materials, the desired product, and byproducts by comparing their retention times and mass spectra to known standards or library databases.
-
Quantify the relative amounts by integrating the peak areas.
-
General Troubleshooting Workflow
Caption: A decision-making flowchart for troubleshooting byproducts.
References
- 1. jmcct.com [jmcct.com]
- 2. Yoneda Labs [yonedalabs.com]
- 3. Reddit - The heart of the internet [reddit.com]
- 4. Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. theses.enscm.fr [theses.enscm.fr]
- 9. Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design - Organic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D4QO02335H [pubs.rsc.org]
- 10. Mechanistic Origin of Ligand Effects on Exhaustive Functionalization During Pd-Catalyzed Cross-Coupling of Dihaloarenes - PMC [pmc.ncbi.nlm.nih.gov]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction | Semantic Scholar [semanticscholar.org]
- 14. organic chemistry - What are the byproducts in a Suzuki reaction? - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 15. Heck Reaction Explained: Definition, Examples, Practice & Video Lessons [pearson.com]
- 16. Palladium-Catalyzed Reductive Heck Coupling of Alkenes - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 18. depts.washington.edu [depts.washington.edu]
- 19. New Trends in C–C Cross-Coupling Reactions: The Use of Unconventional Conditions [mdpi.com]
- 20. scielo.br [scielo.br]
- 21. chem.libretexts.org [chem.libretexts.org]
Technical Support Center: Optimizing Suzuki Reactions with Electron-Deficient Heterocycles
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals improve the yield and success rate of Suzuki-Miyaura cross-coupling reactions involving electron-deficient heterocycles.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
My Suzuki reaction with an electron-deficient heterocycle (e.g., pyridine, pyrimidine) is giving a low yield. What are the common causes and solutions?
Low yields in Suzuki couplings of electron-deficient heterocycles are a frequent issue. The primary causes often revolve around the electronic properties of the substrates and the stability of the reagents.
Common Causes:
-
Slow Transmetalation: Electron-deficient heteroaryl boron derivatives can exhibit slow rates of transmetalation.[1]
-
Protodeboronation: The boronic acid, especially electron-deficient ones, can be unstable and susceptible to decomposition via protodeboronation (hydrolysis of the C-B bond) under the reaction conditions.[1][2]
-
Catalyst Inhibition/Poisoning: The nitrogen atoms in many heterocycles can coordinate to the palladium catalyst, leading to catalyst inhibition or deactivation.[3][4]
-
Inefficient Oxidative Addition: While electron-deficient halides generally undergo oxidative addition more readily, electron-rich halides can be problematic.[5][6]
-
Side Reactions: Homocoupling of the boronic acid can compete with the desired cross-coupling reaction.[2][7]
Troubleshooting Workflow:
Caption: A stepwise workflow for troubleshooting low-yield Suzuki reactions.
How do I choose the right ligand and base for my reaction?
The choice of ligand and base is critical for a successful Suzuki coupling with electron-deficient heterocycles.
-
Ligands: Bulky, electron-rich phosphine ligands are often the best choice. They facilitate both the oxidative addition and reductive elimination steps of the catalytic cycle.[5][6] N-heterocyclic carbenes (NHCs) have also shown great promise.[8] Screening different ligands is often necessary.
-
Bases: The base activates the boronic acid for transmetalation. The strength and nature of the base can significantly impact the reaction outcome.
-
Inorganic Bases: K₂CO₃, K₃PO₄, and Cs₂CO₃ are commonly used. K₃PO₄ is a stronger base and can be effective in anhydrous conditions, which may help reduce protodeboronation.[2]
-
Fluoride Sources: KF can be used, especially when base-labile functional groups are present.[8]
-
Organic Bases: In some cases, organic bases like triethylamine (TEA) or diisopropylethylamine (DIPEA) may be employed.
-
My boronic acid seems to be decomposing. How can I prevent this?
Protodeboronation is a major side reaction, particularly with electron-deficient heteroaryl boronic acids.[1]
-
Use Boronic Esters: Pinacol esters or N-methyliminodiacetic acid (MIDA) boronates are more stable alternatives to boronic acids and are less prone to decomposition.[9] MIDA boronates, in particular, offer a "slow-release" of the boronic acid under basic conditions, keeping its concentration low and minimizing degradation.[9][10]
-
Use Potassium Trifluoroborates (BF₃K): These salts are generally more stable than the corresponding boronic acids and can be effective coupling partners.[11]
-
Anhydrous Conditions: Using an anhydrous solvent and a base like K₃PO₄ can sometimes suppress protodeboronation.[2]
I suspect catalyst poisoning is occurring. What can I do?
Nitrogen-containing heterocycles can act as ligands for the palladium catalyst, leading to the formation of inactive complexes.
-
Increase Catalyst Loading: A modest increase in the catalyst loading (e.g., from 1-2 mol% to 3-5 mol%) can sometimes overcome minor catalyst inhibition.
-
Use More Robust Catalysts/Ligands: Certain ligands are designed to be less susceptible to displacement by coordinating substrates. Bulky, electron-rich phosphine ligands (e.g., Buchwald-type ligands) can help stabilize the active catalytic species.[2]
-
Change the Heterocycle's Electronic Properties: If possible, modifying the heterocycle with electron-withdrawing groups can sometimes reduce its coordinating ability.
Data Summary Tables
Table 1: Comparison of Boron Reagents for Suzuki Coupling of 2-Pyridyl Nucleophiles
| Boron Reagent Type | General Stability | Reactivity | Key Advantages | Common Issues |
| Boronic Acid | Low | High | Commercially available | Prone to protodeboronation[1] |
| Pinacol Boronate Ester | Moderate | Moderate | More stable than boronic acids | May require harsher conditions |
| MIDA Boronate | High | "Slow-release" | Bench-stable, slow release minimizes side reactions[9] | Requires an extra synthetic step |
| Potassium Trifluoroborate | High | Moderate-High | Very stable, crystalline solids[11] | May require specific conditions |
| Lithium Triisopropyl Boronate | Generated in situ | High | Highly reactive, good for difficult couplings[1] | Requires stoichiometric preparation |
Table 2: Effect of Ligand and Base on the Yield of 2-Arylpyridines
Reaction: 2-Bromopyridine + Arylboronic Acid
| Ligand | Base | Solvent | Temperature (°C) | Yield (%) | Reference |
| SPhos | K₃PO₄ | Toluene/H₂O | 100 | 15 | [12] |
| Pd(dppf)Cl₂ | K₂CO₃ | MeCN/H₂O | 80 | Highly variable (0-90) | [13] |
| Ligand 1* | KF | Dioxane | 110 | 74-91 | [1] |
| Ligand 2** | KF | Dioxane | 110 | 70-78 (with aryl chlorides) | [1] |
* Ligand 1: A phosphite-based ligand. ** Ligand 2: A phosphine oxide-based ligand.
Detailed Experimental Protocols
Protocol 1: General Procedure for Suzuki-Miyaura Coupling of a Heteroaryl Bromide with an Arylboronic Acid using a Buchwald-type Ligand
-
Reaction Setup: To an oven-dried Schlenk tube equipped with a magnetic stir bar, add the heteroaryl bromide (1.0 equiv), arylboronic acid (1.5 equiv), and base (e.g., K₃PO₄, 3.0 equiv).
-
Catalyst Addition: In a glovebox or under an inert atmosphere, add the palladium pre-catalyst (e.g., Pd₂(dba)₃, 1-2 mol%) and the phosphine ligand (e.g., SPhos, 2-4 mol%).
-
Solvent Addition: Add degassed solvent (e.g., dioxane or toluene, to make a ~0.1 M solution) via syringe. If an aqueous base is used, a biphasic system (e.g., Toluene/H₂O 10:1) is employed.
-
Degassing: Subject the reaction mixture to three cycles of freeze-pump-thaw to ensure all oxygen is removed.
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir until the starting material is consumed, as monitored by TLC or LC-MS.
-
Workup: Cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel.
Protocol 2: Preparation and Use of a MIDA Boronate for a Challenging Coupling
-
MIDA Boronate Synthesis:
-
In a round-bottom flask, dissolve the heteroaryl boronic acid (1.0 equiv) and N-methyliminodiacetic acid (1.0 equiv) in DMSO.
-
Heat the mixture at 90 °C for 1-2 hours.
-
Cool the reaction, and precipitate the MIDA boronate by adding a suitable solvent (e.g., diethyl ether).
-
Collect the solid by filtration and dry under vacuum. The MIDA boronate is typically a stable, crystalline solid.
-
-
Suzuki Coupling with MIDA Boronate:
-
Follow the general procedure in Protocol 1, substituting the MIDA boronate (1.2 equiv) for the arylboronic acid.
-
Aqueous base (e.g., K₃PO₄) is required to hydrolyze the MIDA ester and slowly release the active boronic acid into the reaction mixture.
-
Visualizations
Suzuki-Miyaura Catalytic Cycle
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Logical Relationships in Catalyst Poisoning
Caption: The relationship between catalyst poisoning and potential solutions.
References
- 1. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. reddit.com [reddit.com]
- 3. researchgate.net [researchgate.net]
- 4. Bypassing the Limitations of Directed C–H Functionalizations of Heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Yoneda Labs [yonedalabs.com]
- 8. Suzuki Coupling [organic-chemistry.org]
- 9. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 10. researchgate.net [researchgate.net]
- 11. Potassium trifluoroborate salts as convenient, stable reagents for difficult alkyl transfers - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Reddit - The heart of the internet [reddit.com]
Technical Support Center: Catalyst Poisoning and Deactivation in Reactions with Nitrogen Heterocycles
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering catalyst poisoning and deactivation in reactions involving nitrogen heterocycles.
Frequently Asked Questions (FAQs)
1. What is catalyst poisoning in the context of nitrogen heterocycles?
Catalyst poisoning is the chemical deactivation of a catalyst's active sites by strong adsorption of chemical species.[1] Nitrogen heterocycles, such as pyridine, quinoline, and indole, are common poisons for many transition metal catalysts, particularly those based on palladium, platinum, and ruthenium.[2][3][4] The lone pair of electrons on the nitrogen atom in these heterocycles allows for strong coordination to the metal surface, blocking active sites that are essential for the catalytic reaction.[5] This leads to a decrease in the catalyst's activity and, in some cases, a change in its selectivity.[6]
2. What are the common symptoms of catalyst poisoning by nitrogen heterocycles?
The primary symptom of catalyst poisoning is a noticeable decrease in the reaction rate. Other indicators include:
-
Incomplete conversion: The reaction stalls before all the starting material is consumed.
-
Changes in selectivity: The ratio of desired product to byproducts may shift.
-
Increased reaction time: The reaction takes significantly longer to reach completion compared to previous runs with a fresh catalyst.
-
Need for higher catalyst loading: More catalyst is required to achieve the same conversion as with a non-poisoned system.
3. Which nitrogen heterocycles are the most potent catalyst poisons?
The poisoning effect of a nitrogen heterocycle is related to its basicity and steric accessibility of the nitrogen atom. Generally, more basic nitrogen heterocycles with unhindered nitrogen atoms are stronger poisons. For instance, quinoline has been shown to have a stronger inhibiting effect on hydrodesulfurization (HDS) of individual sulfur compounds in gas oil compared to indole.[5] The poisoning effect of organic amines is often correlated with their solution basicities.[6]
4. Is catalyst poisoning by nitrogen heterocycles reversible or irreversible?
Poisoning by nitrogen heterocycles can be either reversible or irreversible, depending on the strength of the interaction between the poison and the catalyst surface, as well as the reaction conditions.[6] In many cases, the adsorption is strong and considered irreversible under normal operating conditions, requiring a specific regeneration procedure to restore catalyst activity.
5. How can I minimize catalyst poisoning when working with nitrogen heterocycles?
Several strategies can be employed to mitigate catalyst poisoning:
-
Increase Catalyst Loading: While not always ideal from a cost perspective, a higher catalyst-to-substrate ratio can sometimes overcome the poisoning effect.
-
Use a More Resistant Catalyst: Some catalysts are inherently more resistant to poisoning by nitrogen compounds. For example, gold nanoparticles have been shown to be promoted by quinolines in hydrogenation reactions, in contrast to traditional noble metal catalysts which are poisoned.[3][4][7]
-
Feedstock Purification: If the nitrogen heterocycle is an impurity, removing it from the feedstock before the reaction is a highly effective strategy.
-
Protecting Groups: In some cases, the nitrogen atom of the heterocycle can be temporarily protected to prevent it from coordinating to the catalyst. For example, the use of a tert-butoxycarbonyl (Boc) protecting group on secondary amines can prevent the poisoning of palladium catalysts.[8]
-
Optimize Reaction Conditions: Adjusting temperature and pressure can sometimes influence the equilibrium of poison adsorption, although this is often reaction-specific.
Troubleshooting Guides
Issue 1: My reaction is sluggish or has stalled completely.
| Possible Cause | Troubleshooting Step |
| Catalyst Poisoning | 1. Confirm Poisoning: Analyze the reaction mixture for the presence of known nitrogen heterocycle poisons. 2. Increase Catalyst Loading: As a quick test, try increasing the catalyst loading to see if the reaction proceeds. 3. Regenerate or Replace Catalyst: If poisoning is confirmed, either regenerate the catalyst (see Experimental Protocols) or use a fresh batch. |
| Insufficient Catalyst Activity | 1. Verify Catalyst Quality: Ensure the catalyst is from a reliable source and has been stored correctly. 2. Test with a Model Reaction: Run a known, simple reaction to confirm the catalyst's baseline activity. |
| Sub-optimal Reaction Conditions | 1. Check Temperature and Pressure: Verify that the reaction temperature and pressure are at the desired setpoints. 2. Ensure Proper Mixing: Inadequate stirring can lead to poor mass transfer and slow reaction rates. |
Issue 2: The selectivity of my reaction has changed, leading to more byproducts.
| Possible Cause | Troubleshooting Step |
| Selective Poisoning of Active Sites | 1. Characterize the Catalyst: Use techniques like Temperature Programmed Desorption (TPD) or X-ray Photoelectron Spectroscopy (XPS) to investigate changes to the catalyst surface. 2. Modify the Catalyst: Consider using a different catalyst support or adding a promoter that may alter the catalyst's susceptibility to poisoning. |
| Changes in Reaction Pathway | 1. Analyze Byproducts: Identify the structure of the byproducts to gain insight into the alternative reaction pathways being favored. 2. Adjust Reaction Conditions: A systematic variation of temperature, pressure, and solvent may help to steer the reaction back towards the desired product. |
Quantitative Data on Catalyst Deactivation
The following tables summarize quantitative data on the impact of nitrogen heterocycles on catalyst performance. It is important to note that direct comparison between studies can be challenging due to variations in catalysts, supports, and reaction conditions.
Table 1: Effect of Basic Nitrogen on Gasoil Catalytic Cracking
| Feedstock | Basic Nitrogen (ppm) | Gasoil Conversion (wt%) |
| Feedstock A | 1307 | ~80 |
| Feedstock B (Acid Treated) | 135 | ~85-90 |
| Feedstock C (B + Quinoline) | 1307 | ~80 |
| Feedstock D (A + Quinoline) | 2479 | ~75-80 |
Data synthesized from a study on the effects of nitrogen poisoning on the catalytic cracking of gasoil.[5] The results indicate that basic nitrogen reduces gasoil cracking conversion by 5-10 wt% points, depending on the catalyst to oil ratio.[5]
Table 2: Inhibition of Diolefin Hydrogenation by Quinoline
| Parameter | Value | Conditions |
| Activation Energy (Diolefin Hydrogenation) | 123 kJ/mol | In the presence of 100 ppm N from Quinoline |
| Activation Energy (Quinoline Hydrogenation) | 82 kJ/mol | In the presence of 100 ppm N from Quinoline |
This study on the inhibition effect of quinoline on the hydrogenation of 2,5-dimethyl-2,4-hexadiene over a Ni catalyst found that the presence of quinoline inhibits the hydrogenation rate.[9]
Experimental Protocols
Protocol 1: Evaluating Catalyst Resistance to Nitrogen Heterocycle Poisoning
This protocol outlines a general procedure for assessing the impact of a specific nitrogen heterocycle on the performance of a heterogeneous catalyst in a batch hydrogenation reaction.
Materials:
-
Hydrogenation reactor (e.g., Parr autoclave)
-
Heterogeneous catalyst (e.g., Pd/C, PtO₂, Rh/Al₂O₃)
-
Substrate to be hydrogenated (e.g., a simple alkene or alkyne)
-
Nitrogen heterocycle poison (e.g., pyridine, quinoline, indole)
-
Anhydrous solvent (e.g., ethanol, ethyl acetate)
-
Hydrogen gas (high purity)
-
Analytical equipment for monitoring reaction progress (e.g., GC, HPLC, NMR)
Procedure:
-
Catalyst Pre-treatment (if required): Follow the manufacturer's instructions for any necessary catalyst activation or pre-reduction steps.
-
Baseline Reaction: a. Charge the reactor with the substrate, solvent, and catalyst according to your standard procedure. b. Seal the reactor and purge with an inert gas (e.g., nitrogen or argon). c. Pressurize the reactor with hydrogen to the desired pressure. d. Heat the reactor to the desired temperature and begin stirring. e. Monitor the reaction progress by taking aliquots at regular intervals and analyzing them. f. Record the initial reaction rate and the time to complete conversion.
-
Poisoned Reaction: a. Repeat the baseline reaction procedure, but add a specific amount of the nitrogen heterocycle poison to the reaction mixture along with the substrate and solvent. The amount of poison can be varied to study its effect at different concentrations (e.g., expressed as a molar ratio to the catalyst metal). b. Monitor the reaction progress as before. c. Record the initial reaction rate and the time to completion (or the conversion at a specific time point if the reaction is completely inhibited).
-
Data Analysis: a. Compare the initial reaction rates and conversion profiles of the baseline and poisoned reactions. b. Calculate the percentage of catalyst deactivation based on the reduction in reaction rate or conversion. c. Plot the catalyst activity as a function of the poison concentration.
Protocol 2: Regeneration of a Poisoned Palladium Catalyst
This protocol provides a general method for the regeneration of a palladium catalyst poisoned by nitrogen heterocycles. The specific conditions may need to be optimized for your particular catalyst and poison.
Materials:
-
Poisoned palladium catalyst
-
Washing solvent (e.g., methanol, ethanol, or a suitable organic solvent to dissolve the poison)
-
Dilute acid solution (e.g., 0.1 M HCl or acetic acid) - Use with caution and only if compatible with the catalyst support.
-
Deionized water
-
Filtration apparatus
-
Oven or vacuum oven for drying
Procedure:
-
Solvent Washing: a. Suspend the poisoned catalyst in a suitable organic solvent. b. Stir the suspension for a set period (e.g., 1-2 hours) at room temperature or with gentle heating. c. Filter the catalyst and repeat the washing step with fresh solvent.
-
Acid Washing (Optional and with Caution): a. If the poison is basic and strongly adsorbed, a dilute acid wash may be effective. b. Suspend the solvent-washed catalyst in the dilute acid solution. c. Stir for a short period (e.g., 15-30 minutes). d. Filter the catalyst immediately to avoid damage to the support.
-
Water Rinsing: a. Wash the catalyst thoroughly with deionized water until the filtrate is neutral.
-
Drying: a. Dry the regenerated catalyst in an oven at a suitable temperature (e.g., 80-120 °C) or in a vacuum oven.
-
Activity Testing: a. Test the activity of the regenerated catalyst using the baseline reaction from Protocol 1 to determine the extent of activity recovery.
Visualizations
Caption: Workflow of catalyst deactivation by nitrogen heterocycles.
Caption: A decision tree for troubleshooting catalyst deactivation.
Caption: A general workflow for the regeneration of a poisoned catalyst.
References
- 1. Catalyst poisoning - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. An unusual chemoselective hydrogenation of quinoline compounds using supported gold catalysts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. surfcat.fudan.edu.cn [surfcat.fudan.edu.cn]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
Managing the stability of boronic acids during storage and reaction
This guide provides researchers, scientists, and drug development professionals with essential information for managing the stability of boronic acids during storage and in chemical reactions. Find answers to frequently asked questions, troubleshoot common experimental issues, and access detailed protocols to ensure the integrity and reactivity of your boronic acids.
Frequently Asked Questions (FAQs)
Q1: What are the primary reasons my boronic acid might be degrading?
A1: Boronic acids are susceptible to three main degradation pathways:
-
Protodeboronation: This is the cleavage of the carbon-boron bond, replacing the boronic acid group with a hydrogen atom. It is often accelerated by moisture, heat, and basic conditions, particularly with electron-rich or heteroaryl boronic acids.[1][2][3]
-
Oxidation: The carbon-boron bond can be oxidized, typically converting the boronic acid to an alcohol or phenol. This can be initiated by atmospheric oxygen and reactive oxygen species.[2][4]
-
Dehydration to Boroxines: Boronic acids can lose water to form cyclic trimers called boroxines.[1][5][6] This is a reversible equilibrium, and while boroxines can be reactive in some couplings, their formation complicates stoichiometry and can impact reaction kinetics.[1][7]
Q2: How should I properly store my boronic acids to maximize their shelf life?
A2: Proper storage is critical for maintaining the quality of your boronic acids. Here are some general guidelines:
-
Temperature: Store most boronic acids in a cool, dark place. Refrigeration (2-8 °C) is recommended for long-term storage.[8] For particularly unstable boronic acids, storage in a freezer at -20 °C may be necessary.
-
Atmosphere: Store under an inert atmosphere (e.g., argon or nitrogen) to minimize contact with oxygen and moisture.[8]
-
Container: Use well-sealed, airtight containers. For hygroscopic boronic acids, consider storing them in a desiccator.[8]
Q3: I've noticed the appearance of my solid boronic acid has changed. What could this indicate?
A3: Visual changes can be an indicator of degradation. Be watchful for:
-
Clumping or caking: This often suggests moisture absorption.[8] Boric acid, a related compound, is known to cake when it picks up moisture.[9]
-
Discoloration: A change in color can indicate oxidation or the presence of impurities.
-
Change in texture: A fine powder becoming granular or vice-versa could be a sign of changes in its physical form, possibly due to hydration or boroxine formation.
Q4: What is a boroxine, and is it detrimental to my reaction?
A4: A boroxine is a cyclic anhydride formed from the dehydration of three boronic acid molecules.[1][5][6] The formation of boroxines is a reversible process, and the equilibrium between the boronic acid and the boroxine is influenced by the presence of water.[5] In many cases, particularly in Suzuki-Miyaura coupling, the boroxine can act as a competent coupling partner as it can hydrolyze back to the boronic acid under the reaction conditions.[1] However, the presence of boroxines can lead to inaccurate quantification of the boronic acid, affecting the stoichiometry of your reaction and potentially leading to lower yields or more side products.[1] Electron-donating groups on the aryl ring can favor boroxine formation.[6][7]
Q5: Are there more stable alternatives to boronic acids for challenging coupling reactions?
A5: Yes, several "protected" forms of boronic acids offer enhanced stability and are often referred to as "slow-release" sources of the active boronic acid.[2] These are particularly useful for unstable boronic acids, such as some heteroaryl derivatives.[4] Common examples include:
-
Pinacol esters: These are generally more stable to storage and handling than the corresponding boronic acids.[1]
-
MIDA (N-methyliminodiacetic acid) boronates: These are exceptionally stable, often crystalline solids that are compatible with a wide range of reaction conditions and can be purified by chromatography.[4][10] They release the boronic acid under specific basic aqueous conditions.[4][10]
-
Trifluoroborate salts (BF3K): These salts are typically stable, crystalline solids.[11]
Troubleshooting Guides
Low Yield in Suzuki-Miyaura Coupling
| Symptom | Possible Cause | Troubleshooting Steps |
| Low or no product formation, starting materials consumed | Protodeboronation of the boronic acid. This is especially common with electron-rich or heteroaryl boronic acids.[1][12] | 1. Use a freshly opened or recently purified boronic acid. 2. Switch to a more stable boronic acid derivative like a pinacol ester or a MIDA boronate.[1][2] 3. Use anhydrous reaction conditions if possible, as water can facilitate protodeboronation. 4. Consider a milder base or lower reaction temperature.[11] |
| Low yield, significant amount of homocoupled product (Ar-Ar from boronic acid) | Oxidative homocoupling of the boronic acid. This can be promoted by Pd(II) species and oxygen.[1] | 1. Thoroughly degas the reaction mixture (e.g., by freeze-pump-thaw cycles or sparging with an inert gas).[1] 2. Use a Pd(0) precatalyst or ensure complete reduction of a Pd(II) source. 3. Maintain a strict inert atmosphere throughout the reaction. |
| Inconsistent yields between batches | Variable quality of the boronic acid. Degradation during storage can lead to inconsistent purity and reactivity. | 1. Assess the purity of each batch of boronic acid before use (see Experimental Protocols below). 2. Implement standardized storage procedures for all boronic acids. |
| Reaction fails with a specific boronic acid that works for others | Inherent instability of the specific boronic acid. Some boronic acids, like certain 2-heterocyclic derivatives, are notoriously unstable.[4] | 1. Synthesize the boronic acid and use it immediately without prolonged storage. 2. Convert the unstable boronic acid to a more stable MIDA boronate for storage and use in a slow-release protocol.[4] |
Data Presentation
Table 1: General Storage Recommendations for Boronic Acids
| Compound Class | Storage Temperature | Atmosphere | Special Considerations |
| Most Arylboronic Acids | 2-8 °C (Refrigerated)[8] | Inert (Argon or Nitrogen) | Protect from light. |
| Electron-rich/Heteroaryl Boronic Acids | -20 °C (Freezer) | Inert (Argon or Nitrogen) | Highly susceptible to protodeboronation. Consider conversion to MIDA esters for long-term storage.[4] |
| Alkylboronic Acids | 2-8 °C or -20 °C | Inert (Argon or Nitrogen) | Can be prone to oxidation. |
| Boronic Acid Pinacol Esters | Room Temperature or 2-8 °C | Normal Atmosphere (for many) | Generally more stable than the corresponding boronic acids.[1] |
| MIDA Boronates | Room Temperature | Normal Atmosphere | Highly stable crystalline solids.[4][10] |
Table 2: Impact of Boronic Acid Stability on Suzuki-Miyaura Coupling Yields
The following data is illustrative, based on findings reported in the literature where fresh, protected, or slow-release forms of unstable boronic acids provide significantly better yields than aged or unprotected counterparts.
| Boronic Acid Derivative | Coupling Partner | Condition of Boronic Acid | Reported Yield (%) | Reference |
| 2-Furylboronic acid | Aryl Chloride | Aged 15 days at room temp. | <5 | [4] |
| 2-Furyl MIDA boronate | Aryl Chloride | Stored 60 days at room temp. | 81 | [4] |
| 2-Pyridylboronic acid | Aryl Chloride | Freshly prepared | Often low and variable | [4] |
| 2-Pyridyl MIDA boronate | Aryl Chloride | Stored 60 days at room temp. | 75 | [4] |
| Cyclopropylboronic acid | Aryl Chloride | Aged 15 days at room temp. | <5 | [4] |
| Cyclopropyl MIDA boronate | Aryl Chloride | Stored 60 days at room temp. | 85 | [4] |
Experimental Protocols
Protocol 1: Assessing Boronic Acid Purity and Boroxine Content by ¹H NMR
Objective: To determine the purity of a boronic acid sample and quantify the extent of boroxine formation.
Methodology:
-
Sample Preparation:
-
Accurately weigh approximately 10-20 mg of the boronic acid into an NMR tube.
-
Add a known mass of an internal standard (e.g., 1,3,5-trimethoxybenzene or dimethyl sulfone) to the NMR tube.
-
Dissolve the solids in a deuterated solvent (e.g., DMSO-d₆ or CD₃OD). Note: Using CD₃OD can break up the boroxine, simplifying the spectrum to show only the monomeric boronic acid.[13] For observing the boroxine equilibrium, a non-protic solvent like CDCl₃ or DMSO-d₆ is preferable.[5]
-
-
NMR Acquisition:
-
Acquire a quantitative ¹H NMR spectrum. Ensure a sufficient relaxation delay (D1) of at least 5 times the longest T₁ of the signals of interest to allow for full relaxation and accurate integration.
-
-
Data Analysis:
-
Identify the characteristic aromatic proton signals for the boronic acid and the boroxine. The signals for the boroxine are often slightly shifted from those of the free boronic acid.[14]
-
Integrate a well-resolved signal for the boronic acid, a well-resolved signal for the boroxine, and a signal from the internal standard.
-
Purity Calculation: Compare the integral of the boronic acid/boroxine signals to the integral of the known amount of the internal standard to calculate the absolute amount and thus the purity of the boronic acid species.
-
Boroxine Content Calculation: The ratio of the integrals of the signals corresponding to the boroxine and the free boronic acid can be used to determine the molar ratio of the two species in the sample. Remember that one molecule of boroxine is formed from three molecules of boronic acid.
-
Protocol 2: Synthesis of a MIDA Boronate from a Boronic Acid
Objective: To convert an unstable boronic acid into a stable, storable MIDA boronate. This protocol is adapted from procedures utilizing MIDA anhydride.[15][16][17][18]
Methodology:
-
Reagents and Setup:
-
In a dry vial equipped with a magnetic stir bar, combine the boronic acid (1.0 equiv) and N-methyliminodiacetic acid (MIDA) anhydride (1.2 equiv).
-
Add anhydrous dioxane to the vial.
-
Seal the vial under an inert atmosphere (e.g., argon or nitrogen).
-
-
Reaction:
-
Heat the reaction mixture to 80-100 °C with vigorous stirring.
-
Monitor the reaction by TLC or LC-MS until the starting boronic acid is consumed. Reaction times can vary depending on the boronic acid.
-
-
Work-up and Purification:
-
Cool the reaction mixture to room temperature.
-
Concentrate the mixture under reduced pressure.
-
The crude MIDA boronate can often be purified by silica gel chromatography. MIDA boronates are generally stable to silica gel, unlike many free boronic acids.[10]
-
Alternatively, for crystalline products, recrystallization from an appropriate solvent system (e.g., ethyl acetate/hexanes) can yield the pure MIDA boronate.
-
Visualizations
Caption: Major degradation pathways of boronic acids.
References
- 1. Yoneda Labs [yonedalabs.com]
- 2. researchgate.net [researchgate.net]
- 3. research.ed.ac.uk [research.ed.ac.uk]
- 4. A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. pure.flib.u-fukui.ac.jp [pure.flib.u-fukui.ac.jp]
- 7. triggered.edinburgh.clockss.org [triggered.edinburgh.clockss.org]
- 8. laballey.com [laballey.com]
- 9. researchgate.net [researchgate.net]
- 10. Iterative Cross-Couplng with MIDA Boronates: Towards a General Platform for Small Molecule Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. reddit.com [reddit.com]
- 12. Reddit - The heart of the internet [reddit.com]
- 13. reddit.com [reddit.com]
- 14. researchgate.net [researchgate.net]
- 15. Organic Syntheses Procedure [orgsyn.org]
- 16. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]
- 17. chemrxiv.org [chemrxiv.org]
- 18. pubs.acs.org [pubs.acs.org]
Technical Support Center: Copper-Mediated Degradation of Boronic Acids in Click Reactions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering issues with copper-mediated degradation of boronic acids during copper-catalyzed azide-alkyne cycloaddition (CuAAC) or "click" reactions.
Frequently Asked Questions (FAQs)
Q1: What is copper-mediated degradation of boronic acids in click reactions?
A1: In the presence of copper(I) catalysts, which are essential for the CuAAC reaction, boronic acids can undergo a side reaction leading to their decomposition. This degradation typically involves the insertion of Cu(I) into the carbon-boron bond, which can lead to undesired coupling reactions or protodeboronation (replacement of the boronic acid group with a hydrogen atom).[1] This side reaction reduces the yield of the desired boronic acid-containing product and complicates purification.
Q2: What are the common signs of boronic acid degradation in my click reaction?
A2: Common indicators of boronic acid degradation include:
-
Low yield of the desired triazole product.
-
Formation of unexpected byproducts , such as homocoupled boronic acids or protodeboronated starting materials.[2][3]
-
A complex reaction mixture that is difficult to purify .
-
Inconsistent reaction outcomes despite using the same protocol.
Q3: Which factors influence the rate of boronic acid degradation?
A3: Several factors can influence the extent of degradation:
-
Nature of the boronic acid: Some boronic acids are inherently more susceptible to copper-mediated degradation than others.[1]
-
Copper source and concentration: The type of copper precursor (Cu(I) vs. Cu(II) with a reducing agent) and its concentration can impact the rate of degradation.
-
Ligands: The presence and type of chelating ligand for the copper catalyst can either mitigate or in some cases, fail to prevent degradation.[1]
-
Solvent and additives: The reaction medium and the presence of additives like fluoride can significantly affect the stability of the boronic acid.[1][4]
-
Reaction time and temperature: Longer reaction times and elevated temperatures can increase the extent of degradation.
Q4: How can I prevent or minimize the degradation of my boronic acid during a click reaction?
A4: Several strategies can be employed to minimize this unwanted side reaction:
-
Use of protecting agents: The addition of fluoride ions has been shown to protect boronic acids from copper-mediated decomposition.[1][4]
-
Employ stabilizing ligands: Using a chelating ligand for the copper(I) catalyst, such as Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine (TBTA) or Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA), can shield the copper ion and reduce its interaction with the boronic acid moiety.[1][5]
-
Optimize reaction conditions: Minimizing the reaction time and temperature can help reduce the extent of degradation.
-
Change the order of synthetic steps: If possible, introduce the triazole moiety before the borylation step in your synthetic sequence.[1]
-
Consider copper-free click chemistry: For particularly sensitive substrates, strain-promoted azide-alkyne cycloaddition (SPAAC) offers a metal-free alternative.
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low to no yield of the desired product | Significant degradation of the boronic acid starting material. | - Add a fluoride source (e.g., KF, CsF) to the reaction mixture. - Incorporate a stabilizing ligand like TBTA or THPTA. - Lower the reaction temperature and monitor the reaction closely to minimize time. - Confirm the quality and purity of your boronic acid starting material. |
| Formation of homocoupling byproducts | The copper catalyst is promoting the coupling of two boronic acid molecules. | - Use a ligand to modulate the reactivity of the copper catalyst. - Optimize the stoichiometry of the reactants; avoid a large excess of the boronic acid. |
| Protodeboronation is observed | The boronic acid group is being replaced by a hydrogen atom. | - Ensure anhydrous reaction conditions if applicable, as water can be a proton source. - The use of fluoride protection can also mitigate this issue. |
| Reaction is sluggish and requires long reaction times, leading to degradation | The click reaction itself is not efficient under the chosen conditions. | - Increase the concentration of the copper catalyst and ligand. - Ensure the use of a suitable solvent system (e.g., water/t-butanol). - Use a freshly prepared solution of the reducing agent (e.g., sodium ascorbate). |
Quantitative Data Summary
The stability of boronic acids in the presence of Cu(I) can vary significantly. The following table summarizes the stability of different quinoline boronic acids when exposed to a Cu(I) source.
| Boronic Acid | % Remaining after 5h with 100 mM Cu(I) |
| 8-QBA (17a) | 95% |
| Boronic Acid 17e | 79% |
| (Data sourced from a study on Cu(I)-mediated degradation)[1] |
Experimental Protocols
Protocol for a Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) with Boronic Acid Protection
This protocol is a general guideline and may require optimization for specific substrates.
Materials:
-
Azide-functionalized boronic acid
-
Alkyne
-
Copper(II) sulfate (CuSO₄)
-
Sodium ascorbate
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA)
-
Potassium fluoride (KF)
-
Solvent (e.g., 1:1 mixture of deionized water and tert-butanol)
Procedure:
-
In a reaction vial, dissolve the azide-functionalized boronic acid and the alkyne in the chosen solvent system.
-
Add potassium fluoride to the mixture (typically 1.1 to 2 equivalents relative to the boronic acid).
-
In a separate vial, prepare the catalyst solution by mixing CuSO₄ and THPTA in a 1:2 molar ratio in deionized water. Allow this solution to stand for a few minutes.[5]
-
Add the catalyst solution to the reaction mixture containing the azide, alkyne, and fluoride.
-
To initiate the reaction, add a freshly prepared solution of sodium ascorbate (typically in excess, e.g., 5-10 equivalents).[5]
-
Stir the reaction at room temperature and monitor its progress by a suitable analytical technique (e.g., TLC, LC-MS).
-
Upon completion, the reaction mixture can be worked up by partitioning between an organic solvent (e.g., ethyl acetate) and water.
-
The organic layer is then dried, concentrated, and the product is purified by an appropriate method (e.g., column chromatography, crystallization).
Visualizations
References
- 1. Click Reactions and Boronic Acids: Applications, Issues, and Potential Solutions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Copper-Catalyzed Homocoupling of Boronic Acids: A Focus on B-to-Cu and Cu-to-Cu Transmetalations - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Fluoride protects boronic acids in the copper(I)-mediated click reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. broadpharm.com [broadpharm.com]
Technical Support Center: Purification of Final Compounds from Palladium Residues
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in effectively removing palladium residues from their final compounds.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for removing palladium residues from active pharmaceutical ingredients (APIs)?
A1: A variety of techniques are available, ranging from traditional methods to more modern approaches. These include:
-
Adsorption: Using materials like activated carbon or specialized metal scavengers to bind the palladium.[1][2]
-
Chromatography: Techniques like column chromatography can separate the desired compound from the palladium catalyst and other impurities.[3]
-
Crystallization: This standard purification method can be effective, especially when combined with additives that help keep palladium in the mother liquor.[1]
-
Extraction: Liquid-liquid extraction can be used to remove inorganic palladium salts.[3]
-
Filtration: Passing the reaction mixture through a pad of Celite can trap insoluble palladium species.[3]
-
Nanofiltration: Organic solvent nanofiltration (OSN) is a commercially available technology for separating the target product from the palladium catalyst.[3]
Q2: What are "metal scavengers" and how do they work?
A2: Metal scavengers are solid-supported materials designed to selectively bind and remove metal impurities from solutions.[3] They typically consist of a solid support (e.g., silica, polystyrene) functionalized with a ligand that has a high affinity for the target metal, such as palladium.[1][4] The scavenger is added to the reaction mixture, stirred for a period, and then removed by filtration, taking the bound palladium with it.
Q3: How do I choose the right metal scavenger for my application?
A3: The selection of a metal scavenger depends on several factors, including the form of the palladium (e.g., Pd(0), Pd(II)), the solvent system, the temperature, and the nature of your final compound.[5] Some scavengers are more effective for specific forms of palladium. For example, SiliaMetS® Thiourea is versatile for all forms of palladium, while SiliaMetS® TAAcONa is effective for metals in a higher oxidation state like Pd(II).[4] It is often recommended to screen a small panel of scavengers to identify the most effective one for your specific conditions.[6][7]
Q4: What are the regulatory limits for palladium in pharmaceutical products?
A4: Regulatory bodies like the European Medicines Agency (EMA) have stringent guidelines for the amount of residual metals in drug products. For platinum group metals, which include palladium, the limit is often low, for instance, the EMA limits the entire group to less than 5 ppm for oral medications.[1][8] It is crucial to be aware of and comply with the specific limits set by the relevant regulatory authorities for your intended market.[9][10]
Q5: What analytical methods are used to quantify residual palladium?
A5: The standard and most accurate methods for quantifying trace levels of palladium in APIs are:
-
Inductively Coupled Plasma-Mass Spectrometry (ICP-MS)[1][11]
-
Inductively Coupled Plasma-Optical Emission Spectroscopy (ICP-OES)[11]
-
Atomic Absorption (AA) analysis[1]
While powerful, these techniques require expensive instrumentation and highly trained personnel.[11] For high-throughput screening of purification methods, faster and less expensive fluorescence-based assays are also available.[11][12]
Troubleshooting Guides
Problem 1: High levels of palladium remain after standard purification (e.g., chromatography, crystallization).
Possible Causes & Solutions:
| Possible Cause | Troubleshooting Step |
| Strong coordination of palladium to the product. | The final compound may contain functional groups that bind tightly to palladium, making it difficult to remove. In such cases, using a high-affinity metal scavenger is recommended.[13] |
| Ineffective purification method for the specific palladium species. | Not all purification methods are equally effective for all forms of palladium. For instance, colloidal metallic palladium can be challenging to remove by simple filtration.[3] Consider employing a different technique or a combination of methods, such as a scavenger treatment followed by crystallization. |
| Suboptimal conditions for the chosen method. | The efficiency of methods like crystallization and scavenger use can be highly dependent on factors like solvent, temperature, and time.[5] It is advisable to screen different conditions to optimize palladium removal. |
Problem 2: Significant loss of the final compound during the palladium removal process.
Possible Causes & Solutions:
| Possible Cause | Troubleshooting Step |
| Non-selective adsorption of the product onto the purification medium. | Some materials, like activated carbon, can adsorb the desired product along with the palladium, leading to yield loss.[6] If this is observed, consider switching to a more selective metal scavenger. |
| Co-precipitation of the product with palladium. | During crystallization, the product might crystallize with palladium impurities. Adding chelating agents like N-acetylcysteine or thiourea to the mother liquor can help to keep the palladium dissolved.[1] |
| Product instability under the purification conditions. | The conditions used for palladium removal (e.g., temperature, pH) might be degrading the final compound. Ensure the chosen method is compatible with the stability of your product. |
Data Presentation: Scavenger Performance
The following table summarizes the performance of various metal scavengers in reducing palladium levels from a reaction mixture. This data is illustrative and the actual performance will depend on the specific experimental conditions.
| Scavenger | Initial Pd (ppm) | Final Pd (ppm) | % Pd Removal | Reference |
| ISOLUTE® Si-TMT | 1668 | 161 | 90.3% | [7] |
| SiliaMetS® Thiol | 1668 | 70 | 95.8% | [7] |
| SEM26 | 1668 | 20 | 98.8% | [7] |
| MP-TMT | ~800 | <10 | >98.75% | [5][14] |
| Darco KB-B Activated Carbon | 300 | <1 | >99.6% | [6] |
Experimental Protocols
Protocol 1: General Procedure for Palladium Removal using a Batch Metal Scavenger
-
Dissolve the Crude Product: Dissolve the crude product containing palladium residues in a suitable solvent.
-
Add Scavenger: Add the selected solid-supported metal scavenger to the solution. The amount of scavenger to be added is typically based on the estimated amount of residual palladium (e.g., 5-10 equivalents relative to palladium).[5]
-
Agitate: Stir the mixture at a specified temperature (room temperature to moderate heating) for a defined period (typically 1 to 24 hours).[5]
-
Monitor Progress: The progress of the scavenging can be monitored by taking small aliquots of the solution at different time points and analyzing the palladium content using a suitable analytical method.
-
Filter: Once the scavenging is complete, filter the mixture to remove the solid scavenger.
-
Wash: Wash the collected scavenger with a small amount of the solvent to recover any adsorbed product.
-
Isolate Product: Combine the filtrate and the washings, and then remove the solvent to obtain the purified product.
Protocol 2: General Procedure for Palladium Removal using a Flow-Through Scavenger Cartridge
-
Prepare the Cartridge: Select a pre-packed scavenger cartridge with the appropriate sorbent and size for the scale of your reaction. Equilibrate the cartridge by passing 3-5 bed volumes of the solvent through it.[5][14]
-
Load the Solution: Dissolve the crude product in a suitable solvent and load the solution onto the cartridge.
-
Elute: Allow the solution to flow through the cartridge under gravity or with the application of slight positive pressure or vacuum.[5][14] The palladium will be retained by the scavenger in the cartridge.
-
Wash: Wash the cartridge with 5 bed volumes of the solvent to ensure complete elution of the product.[5][14]
-
Collect and Isolate: Collect the eluate, which contains the purified product. Remove the solvent to isolate the final compound.
Visualizations
Caption: Workflow for palladium removal using a batch metal scavenger.
Caption: Logical workflow for selecting an optimal metal scavenger.
References
- 1. arborassays.com [arborassays.com]
- 2. Removal of palladium (Pd) catalysts Activated Carbon Business Division | Osaka Gas Chemicals Co., Ltd. [ogc.co.jp]
- 3. researchgate.net [researchgate.net]
- 4. silicycle.com [silicycle.com]
- 5. sopachem.com [sopachem.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. catsci.com [catsci.com]
- 8. biotage.com [biotage.com]
- 9. Method for the determination of Pd-catalyst residues in active pharmaceutical ingredients by means of high-energy polarized-beam energy dispersive X-ray fluorescence - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. ema.europa.eu [ema.europa.eu]
- 11. researchgate.net [researchgate.net]
- 12. pharmtech.com [pharmtech.com]
- 13. selekt.biotage.com [selekt.biotage.com]
- 14. biotage.com [biotage.com]
Technical Support Center: Optimization of Microwave Heating for Rapid Suzuki Coupling
This guide provides troubleshooting advice, frequently asked questions, and optimized protocols to assist researchers, scientists, and drug development professionals in performing rapid Suzuki coupling reactions using microwave heating.
Frequently Asked Questions (FAQs)
Q1: What are the main advantages of using microwave heating for Suzuki coupling reactions?
A1: Microwave heating offers several advantages over conventional heating methods for Suzuki coupling reactions, including a significant reduction in reaction time from hours to minutes, increased product yields, and improved reproducibility.[1][2][3] Microwave energy directly and efficiently heats the reaction mixture, which can lead to fewer side reactions and cleaner product formation.[1][2]
Q2: How do I select the appropriate solvent for a microwave-assisted Suzuki coupling reaction?
A2: The choice of solvent is crucial for the success of a microwave-assisted Suzuki coupling. Solvents with a high dielectric constant, such as water or mixtures of water with organic solvents like ethanol, 1,4-dioxane, or THF, are often preferred as they absorb microwave irradiation efficiently.[4] The solvent system should also ensure the solubility of the reactants.[1] For instance, a mixture of 1,4-dioxane and water (2:1 ratio) has been shown to be effective.[4]
Q3: What type of catalyst is best suited for rapid microwave Suzuki coupling?
A3: Palladium catalysts are the standard for Suzuki coupling. For microwave-assisted reactions, common choices include Pd(PPh₃)₄ and Pd(dppf)Cl₂.[4][5] The optimal catalyst can be substrate-dependent. It is often beneficial to screen a few different palladium sources and ligands to find the most effective combination for your specific substrates. In some cases, ligand-free palladium systems, such as Pd(OAc)₂, can also be highly effective, particularly in aqueous media.[6]
Q4: What is the role of the base in a Suzuki coupling reaction, and which one should I use?
A4: The base is essential for activating the boronic acid, which facilitates the transmetalation step in the catalytic cycle.[7] Common inorganic bases like potassium carbonate (K₂CO₃), potassium phosphate (K₃PO₄), and potassium hydroxide (KOH) are frequently used.[1][4] The choice of base can influence the reaction rate and yield, so optimization may be necessary. For instance, in a model reaction, KOH provided the best results compared to K₃PO₄ and K₂CO₃.[1]
Q5: Can I use aryl chlorides in microwave-assisted Suzuki coupling?
A5: Yes, while aryl chlorides are generally less reactive than aryl bromides or iodides, microwave heating can facilitate their coupling.[2][8] Achieving good yields with aryl chlorides may require higher temperatures, longer reaction times, or the use of more active catalyst systems, such as those with bulky electron-rich phosphine ligands.[2][7][8]
Troubleshooting Guide
Problem 1: Low or no product yield.
-
Q: My microwave Suzuki reaction is giving a very low yield or no product at all. What are the possible causes and solutions?
-
A: Ineffective Catalyst Activation: The active Pd(0) species may not be forming efficiently from the Pd(II) precatalyst.
-
Solution: Ensure your reagents and solvents are of adequate purity. Consider adding a reducing agent if necessary, although this is often not required. The choice of ligand can also be critical; Buchwald ligands and trialkyl phosphines can accelerate the initial oxidative addition step.[9]
-
-
A: Poor Solubility of Reagents: If the reactants are not sufficiently dissolved in the solvent, the reaction rate will be significantly reduced.
-
A: Incorrect Base: The base may not be strong enough or may be sterically hindered.
-
A: Low Reaction Temperature or Time: The reaction may not have reached the necessary temperature or been heated for a sufficient duration.
-
Problem 2: Formation of side products (e.g., homocoupling, debromination).
-
Q: I am observing significant amounts of homocoupling product from my boronic acid or debromination of my aryl halide. How can I minimize these side reactions?
-
A: Reaction Temperature is Too High: Excessive temperatures can lead to catalyst decomposition and promote side reactions.
-
Solution: Lower the reaction temperature. Microwave heating is very efficient, and it's possible that a lower temperature is sufficient for the desired transformation.[4]
-
-
A: Inappropriate Catalyst or Ligand: The catalyst system may be promoting undesired pathways.
-
Solution: Switching to a different palladium catalyst or ligand can sometimes resolve these issues. For example, using a tandem catalyst system like XPhosPdG2/XPhos has been shown to avoid debromination.[10]
-
-
A: Oxygen in the Reaction Vessel: The presence of oxygen can lead to oxidative homocoupling of the boronic acid.
-
Solution: Although many microwave Suzuki protocols do not require strictly anaerobic conditions, degassing the solvent and purging the reaction vessel with an inert gas like argon or nitrogen can minimize these side reactions.[4]
-
-
Problem 3: Reaction does not go to completion.
-
Q: My reaction stalls and does not proceed to full conversion, even after extended reaction times. What should I try?
-
A: Catalyst Deactivation: The palladium catalyst may be deactivating over the course of the reaction.
-
Solution: Increase the catalyst loading. While lower catalyst loadings are desirable, sometimes a higher concentration is necessary for challenging substrates. A typical range to explore is 0.5 mol% to 5 mol%.[4]
-
-
A: Insufficient Base: The base may be consumed during the reaction.
-
A: Steric Hindrance: Highly substituted aryl halides or boronic acids can be challenging substrates.
-
Solution: For sterically demanding substrates, higher temperatures and longer reaction times are often necessary.[1] Additionally, specialized ligands designed for sterically hindered couplings may be required.
-
-
Data Presentation: Optimized Reaction Parameters
The following tables summarize optimized parameters from various studies on microwave-assisted Suzuki coupling.
Table 1: Optimization of Base and Solvent
| Entry | Base | Solvent (v/v) | Temperature (°C) | Time (min) | Yield (%) | Reference |
| 1 | KOH | EtOH/H₂O (1:1) | 120 | 2 | 98 | [1] |
| 2 | K₃PO₄ | EtOH/H₂O (1:1) | 120 | 2 | 95 | [1] |
| 3 | K₂CO₃ | EtOH/H₂O (1:1) | 120 | 2 | 92 | [1] |
| 4 | Et₃N | EtOH/H₂O (1:1) | 120 | 2 | 89 | [1] |
| 5 | KOH | MeCN/H₂O (1:1) | 120 | 2 | 85 | [1] |
| 6 | KOH | DMF/H₂O (1:1) | 120 | 2 | 82 | [1] |
| 7 | K₂CO₃ | 1,4-Dioxane/H₂O (2:1) | 100 | 15 | 81 | [4] |
Reaction conditions for entries 1-6: 4'-bromoacetophenone (1 mmol), phenylboronic acid (1.3 mmol), base (2 mmol), 0.1 mol% catalyst, 60 W microwave irradiation.[1] Reaction conditions for entry 7: 2,4-dichloropyrimidine (0.5 mmol), phenylboronic acid (0.5 mmol), K₂CO₃ (1.5 mmol), 3 mol% Pd(PPh₃)₄.[4]
Table 2: Optimization of Temperature and Time
| Entry | Temperature (°C) | Time (min) | Yield (%) | Reference |
| 1 | 60 | 20 | 35 | [4] |
| 2 | 80 | 20 | 65 | [4] |
| 3 | 100 | 5 | 70 | [4] |
| 4 | 100 | 10 | 78 | [4] |
| 5 | 100 | 15 | 81 | [4] |
| 6 | 100 | 20 | 80 | [4] |
| 7 | 120 | 5 | 75 | [4] |
| 8 | 140 | 5 | 72 | [4] |
Reaction conditions: 2,4-dichloropyrimidine (0.5 mmol), phenylboronic acid (0.5 mmol), K₂CO₃ (1.5 mmol), 3 mol% Pd(PPh₃)₄ in 1,4-dioxane/H₂O (2:1).[4]
Experimental Protocols
Protocol 1: General Procedure for Microwave-Assisted Suzuki Coupling in Aqueous Media [1]
-
Reagent Preparation: In a 10 mL glass microwave vial equipped with a magnetic stir bar, add the aryl halide (1.0 mmol), arylboronic acid (1.2 mmol), and base (e.g., KOH, 2.0 mmol).
-
Catalyst and Solvent Addition: Add the palladium catalyst (e.g., 0.1 mol% of a specified complex) followed by the solvent system (e.g., 1 mL ethanol and 1 mL water).
-
Vessel Sealing: Seal the vessel with a Teflon septum and an aluminum crimp top.
-
Microwave Irradiation: Place the sealed vessel into the microwave cavity. Irradiate the mixture with a power of 60 W. The temperature should be ramped from room temperature to 120°C and then held at 120°C for 2 minutes.
-
Work-up: After the reaction, allow the vessel to cool to room temperature. Open the vessel and pour the contents into a separatory funnel. Extract the product with a suitable organic solvent (e.g., diethyl ether, 2 x 5 mL). Dry the combined organic layers over anhydrous MgSO₄, filter, and concentrate in vacuo to obtain the crude product.
-
Purification: Purify the crude product by column chromatography if necessary.
Protocol 2: Optimized Procedure for Coupling of Dichloropyrimidines [4]
-
Inert Atmosphere: Place 2,4-dichloropyrimidine (75 mg, 0.5 mmol) in a microwave vial and dissolve it in a mixture of 1,4-dioxane (4 mL) and H₂O (2 mL). Displace the air in the vial with argon.
-
Reagent Addition: Add K₂CO₃ (207 mg, 1.5 mmol), phenylboronic acid (61 mg, 0.5 mmol), and Pd(PPh₃)₄ (17.3 mg, 0.015 mmol, 3 mol%) to the vial under an argon atmosphere.
-
Microwave Irradiation: Seal the vial and place it in a microwave reactor. Stir the reaction mixture at 100°C for 15 minutes.
-
Analysis: After cooling, an aliquot of the reaction mixture can be taken for analysis by LC-MS or other methods to determine conversion and yield.
Visualizations
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: Workflow for optimizing microwave Suzuki coupling parameters.
Caption: A logical workflow for troubleshooting common Suzuki coupling issues.
References
- 1. An Efficient Microwave-Assisted Suzuki Reaction using a New Pyridine-Pyrazole/Pd(II) Species as Catalyst in Aqueous Media - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. baxendalegroup.awh.durham.ac.uk [baxendalegroup.awh.durham.ac.uk]
- 4. Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids [mdpi.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Suzuki Coupling [organic-chemistry.org]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. reddit.com [reddit.com]
- 10. Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one: towards a new access to 3,5-diarylated 7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Boronic Acid Solubility in Organic Solvents
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address common solubility challenges encountered by researchers, scientists, and drug development professionals working with boronic acids in organic solvents.
Frequently Asked Questions (FAQs)
Q1: Why is my boronic acid not dissolving in my organic solvent?
Boronic acids often exhibit poor solubility in non-polar organic solvents due to their polar nature and ability to form strong intermolecular hydrogen bonds. A significant issue is their propensity to dehydrate and form cyclic trimeric anhydrides called boroxines, which are often less soluble than the corresponding boronic acid.[1][2] The presence of both the boronic acid and its boroxine in commercial samples can lead to inconsistent solubility.[3]
Q2: Which organic solvents are generally best for dissolving boronic acids?
The solubility of boronic acids is highly dependent on the specific boronic acid and the solvent. However, polar aprotic solvents and ethers tend to be better choices. Phenylboronic acid, for example, shows high solubility in ethers (like dipropyl ether) and ketones (like acetone), moderate solubility in chloroform, and very low solubility in hydrocarbons like methylcyclohexane.[3][4][5][6]
Q3: How do substituents on the boronic acid affect its solubility?
Substituents on the aryl ring significantly impact the solubility of boronic acids. For instance, introducing an isobutoxy group to phenylboronic acid generally increases its solubility in many organic solvents.[2][5] The position of the substituent also plays a role; for example, ortho-isobutoxyphenylboronic acid is significantly more soluble than its meta and para isomers in several tested solvents.[2]
Q4: Can I use water to help dissolve my boronic acid in an organic solvent?
While boronic acids have some solubility in water, adding water to an organic solvent system should be done cautiously. The partial solubility of many boronic acids in both water and polar organic solvents can complicate isolation and purification.[7] For reactions like the Suzuki-Miyaura coupling, the presence of water is often necessary, but the optimal ratio of organic solvent to water needs to be determined empirically for each system.
Q5: Are there more stable and soluble alternatives to using free boronic acids?
Yes, converting boronic acids into boronate esters is a common and effective strategy to improve their solubility in organic solvents and increase their stability.[4][5] Common examples include pinacol esters, diethanolamine adducts, and N-methyliminodiacetic acid (MIDA) boronates.[8][9] These derivatives are often more compatible with a wider range of organic solvents and less prone to decomposition.[9]
Troubleshooting Guide for Poor Solubility
If you are encountering poor solubility of your boronic acid, follow this troubleshooting workflow:
Caption: Troubleshooting workflow for addressing boronic acid solubility issues.
Strategies to Enhance Solubility
Co-solvent Systems
The use of a co-solvent can significantly improve the solubility of a boronic acid. If your boronic acid is poorly soluble in the primary reaction solvent, adding a small amount of a more polar, miscible solvent in which the boronic acid is known to be soluble can be effective.
Common Co-solvents for Boronic Acids:
-
Tetrahydrofuran (THF)
-
Dioxane
-
Dimethylformamide (DMF)
-
Acetone
General Protocol for Using a Co-solvent:
-
Suspend the boronic acid in the primary reaction solvent.
-
While stirring, add the co-solvent dropwise until the boronic acid dissolves.
-
Be mindful that the co-solvent may affect the reaction kinetics or outcome. It is advisable to start with a small amount (e.g., 5-10% of the total volume) and monitor the reaction progress.
Formation of Boronate Esters
Converting a boronic acid to a boronate ester is a highly effective method to increase solubility in organic solvents and improve stability, particularly for unstable boronic acids like certain 2-heterocyclic, vinyl, and cyclopropyl derivatives.[9][10]
The poor solubility of boronic acids can often be attributed to the formation of trimeric boroxine structures through intermolecular dehydration. Converting the boronic acid to a boronate ester prevents this equilibrium and generally leads to a more soluble compound.
Caption: Equilibrium between a boronic acid and its less soluble boroxine anhydride.
The reaction of a boronic acid with a diol, such as pinacol, yields a boronate ester which is typically more soluble in organic solvents.
Caption: Conversion of a boronic acid to a more soluble boronate ester.
Quantitative Solubility Data
The following tables summarize the solubility of phenylboronic acid and its derivatives in various organic solvents.
Table 1: Solubility of Phenylboronic Acid in Various Organic Solvents
| Solvent | Solubility (Mole Fraction, x₁) at 25°C | Classification |
| Dipropyl ether | ~0.18 | High |
| Acetone | ~0.15 | High |
| Chloroform | ~0.06 | Moderate |
| Methylcyclohexane | <0.01 | Very Low |
Data extracted and estimated from graphical representations in[3][4].
Table 2: Solubility of Isobutoxyphenylboronic Acid Isomers in Various Organic Solvents
| Solvent | Ortho Isomer ( g/100g solvent) | Meta Isomer ( g/100g solvent) | Para Isomer ( g/100g solvent) |
| Chloroform | High | Moderate | Moderate |
| 3-Pentanone | High | Moderate | Moderate |
| Acetone | High | Moderate | Moderate |
| Dipropyl ether | High | Low | Low |
| Methylcyclohexane | Low | Very Low | Very Low |
Qualitative summary based on data presented in[2]. The ortho isomer consistently shows significantly higher solubility.
Experimental Protocols
Protocol 1: General Procedure for Pinacol Ester Formation
This protocol describes a general method for converting a boronic acid to its corresponding pinacol boronate ester to enhance solubility and stability.
Materials:
-
Boronic acid (1.0 equiv)
-
Pinacol (1.0-1.2 equiv)
-
Anhydrous magnesium sulfate (MgSO₄) (1.5 equiv)
-
Anhydrous solvent (e.g., diethyl ether, THF, or dichloromethane)
Procedure:
-
To an oven-dried flask under an inert atmosphere (e.g., argon or nitrogen), add the boronic acid, pinacol, and anhydrous magnesium sulfate.[11]
-
Add the anhydrous solvent via syringe.
-
Stir the resulting suspension at room temperature for 12-24 hours. The reaction progress can be monitored by TLC or GC-MS.
-
Upon completion, filter the suspension to remove the magnesium sulfate and any other solids.
-
Rinse the filter cake with a small amount of the solvent.
-
Combine the filtrates and concentrate under reduced pressure to yield the crude boronate ester.
-
The crude product can be further purified by distillation, recrystallization, or silica gel chromatography if necessary.[11]
Protocol 2: Preparation of N-Methyliminodiacetic Acid (MIDA) Boronates
MIDA boronates are exceptionally stable and serve as excellent slow-release sources for unstable boronic acids in cross-coupling reactions.[9][10]
Materials:
-
Boronic acid (1.0 equiv)
-
N-methyliminodiacetic acid (MIDA) (1.0 equiv)
-
Dimethyl sulfoxide (DMSO) or other suitable solvent
Procedure:
-
In a flask, dissolve the boronic acid and N-methyliminodiacetic acid in DMSO.
-
Heat the mixture, typically at 80-100 °C, for several hours.
-
Remove the solvent under reduced pressure.
-
The resulting MIDA boronate is often a crystalline solid that can be purified by recrystallization. MIDA boronates are generally stable to silica gel chromatography.[9]
Protocol 3: Suzuki-Miyaura Coupling Highlighting Solvent Selection
The choice of solvent is critical for a successful Suzuki-Miyaura reaction, as it must solubilize the boronic acid (or its ester), the halide, the catalyst, and the base to a sufficient extent.
Materials:
-
Aryl or vinyl halide (1.0 equiv)
-
Boronic acid or boronate ester (1.2-1.5 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(OAc)₂, 1-5 mol%)
-
Base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃, 2-3 equiv)
-
Solvent system (e.g., Dioxane/water, Toluene/water, DMF)
Procedure:
-
To a reaction flask, add the aryl halide, boronic acid or boronate ester, and the base.
-
Purge the flask with an inert gas (argon or nitrogen).
-
Add the solvent system (e.g., a 4:1 to 10:1 mixture of organic solvent to water). The solvent choice is crucial; common systems include toluene/water, dioxane/water, or THF/water. For MIDA boronates, a system like 5:1 dioxane/H₂O with K₃PO₄ can be effective for slow release.[9]
-
Add the palladium catalyst.
-
Heat the reaction mixture with stirring to the desired temperature (typically 60-110 °C) and monitor by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
References
- 1. DSpace [kuscholarworks.ku.edu]
- 2. pubs.acs.org [pubs.acs.org]
- 3. d-nb.info [d-nb.info]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Phenylboronic acid - Wikipedia [en.wikipedia.org]
- 7. application.wiley-vch.de [application.wiley-vch.de]
- 8. reddit.com [reddit.com]
- 9. A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates - PMC [pmc.ncbi.nlm.nih.gov]
- 10. A general solution for unstable boronic acids: slow-release cross-coupling from air-stable MIDA boronates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Organic Syntheses Procedure [orgsyn.org]
Preventing homo-coupling of boronic acids in Suzuki reactions
Welcome to the technical support center for Suzuki-Miyaura cross-coupling reactions. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and optimize their experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is boronic acid homo-coupling in a Suzuki reaction?
A1: Boronic acid homo-coupling is a common side reaction in Suzuki-Miyaura coupling where two molecules of the boronic acid (or its derivative) react with each other to form a symmetrical biaryl byproduct.[1][2][3] This undesired reaction consumes the boronic acid, reduces the yield of the desired cross-coupled product, and complicates the purification process.
Q2: What are the main causes of boronic acid homo-coupling?
A2: The primary causes of boronic acid homo-coupling include:
-
Presence of Oxygen: Dissolved oxygen in the reaction mixture can oxidize the active Pd(0) catalyst to Pd(II) species, which can promote homo-coupling.[1][2][4] Rigorous exclusion of oxygen is crucial to suppress this side reaction.[4]
-
Use of Pd(II) Precatalysts: When using a Pd(II) salt like Pd(OAc)₂, the initial reduction to the active Pd(0) catalyst can be accompanied by the oxidative homo-coupling of the boronic acid.[1]
-
Palladium(II) Species in the Catalytic Cycle: The presence of free Pd(II) species during the reaction can lead to a stoichiometric reaction with the boronic acid, resulting in the homo-coupled product and Pd(0).[4]
-
Reaction Conditions: Factors such as the choice of base, solvent, and temperature can also influence the extent of homo-coupling.
Q3: How does oxygen promote the homo-coupling of boronic acids?
A3: Oxygen can oxidize the catalytically active Pd(0) to Pd(II). These Pd(II) species can then undergo a reaction with two equivalents of the boronic acid. This process involves a sequential transmetalation followed by reductive elimination to yield the homo-coupled biaryl product and regenerate Pd(0).[4][5]
Troubleshooting Guide
Issue 1: Significant formation of the boronic acid homo-coupling byproduct is observed.
This is a frequent issue that can drastically lower the yield of the desired product. The following steps provide a systematic approach to diagnose and resolve this problem.
Troubleshooting Workflow
Caption: A stepwise troubleshooting guide for minimizing boronic acid homo-coupling.
Step 1: Enhance Deoxygenation Procedures
Inadequate removal of dissolved oxygen is a primary culprit for homo-coupling.[2][4]
-
Recommendation: Employ more rigorous deoxygenation techniques. A simple vacuum/backfill with an inert gas like nitrogen or argon may not be sufficient. A subsurface sparge with the inert gas for an extended period is more effective at removing dissolved oxygen.[4][6]
-
Experimental Protocol:
-
Combine the boronic acid, aryl halide, base, and solvent in the reaction flask.
-
Insert a long needle connected to a nitrogen or argon source, ensuring the tip is below the surface of the reaction mixture.
-
Gently bubble the inert gas through the solution for 20-30 minutes.
-
While maintaining a positive pressure of the inert gas, add the palladium catalyst.
-
Seal the reaction vessel and proceed with heating.
-
Step 2: Re-evaluate the Palladium Catalyst Source
The choice of palladium precatalyst can significantly impact the formation of byproducts.
-
Recommendation: If using a Pd(II) source like Pd(OAc)₂, consider switching to a Pd(0) source or a precatalyst that readily generates the active Pd(0) species. Using a heterogeneous catalyst like palladium on carbon or palladium black can also reduce homo-coupling.[4]
-
Data on Catalyst Choice and Homo-coupling:
| Palladium Source | % Dimer (Homo-coupling) | Reference |
| Pd(OAc)₂ | Higher | [4] |
| 5% Pd/C | ~50% reduction vs. Pd(OAc)₂ | [4] |
| Pd black | Significant reduction | [4][6] |
Step 3: Incorporate a Mild Reducing Agent
The presence of any residual Pd(II) can be addressed by adding a mild reducing agent.
-
Recommendation: The addition of a mild reducing agent like potassium formate (KCO₂H) can help to minimize the concentration of free Pd(II) without interfering with the main catalytic cycle.[4][6]
-
Experimental Protocol:
-
Follow the rigorous deoxygenation protocol as described in Step 1.
-
Prior to adding the palladium catalyst, add 0.1 to 0.5 equivalents of potassium formate to the reaction mixture.
-
Add the palladium catalyst and proceed with the reaction.
-
-
Effect of Potassium Formate on Homo-coupling:
| Condition | % Dimer (Homo-coupling) | Reference |
| Without KCO₂H | > 0.5% | [4] |
| With KCO₂H | < 0.1% | [4] |
Step 4: Optimize Other Reaction Parameters
The choice of base, solvent, and temperature can also play a role.
-
Base: The base is crucial for the activation of the boronic acid.[7] While strong bases are often used, their effect on homo-coupling can be system-dependent. Screening different bases (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) may be beneficial.
-
Solvent: The solvent can influence the solubility of reagents and the stability of catalytic intermediates.[8][9][10] Common solvents include toluene, dioxane, THF, and DMF.[7] The presence of water can be beneficial, but excessive amounts might promote side reactions.[8][10]
-
Temperature: Higher temperatures can sometimes lead to an increase in side reactions.[11] Running the reaction at the lowest temperature that still provides a reasonable reaction rate is advisable.
Issue 2: The desired cross-coupled product is formed, but purification from the homo-coupled byproduct is difficult.
-
Recommendation: Prevention is key. By implementing the troubleshooting steps above, the formation of the homo-coupling product can be minimized to a level where it does not significantly impact purification. If the byproduct is still present, careful optimization of chromatographic conditions will be necessary.
Reaction Mechanisms
A clear understanding of the desired catalytic cycle and the competing side reaction is essential for effective troubleshooting.
Suzuki-Miyaura Catalytic Cycle
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Homo-coupling Side Reaction Pathway
Caption: The mechanism of Pd(II)-mediated boronic acid homo-coupling.
References
- 1. Yoneda Labs [yonedalabs.com]
- 2. Reddit - The heart of the internet [reddit.com]
- 3. m.youtube.com [m.youtube.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 8. Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings - PMC [pmc.ncbi.nlm.nih.gov]
- 9. arodes.hes-so.ch [arodes.hes-so.ch]
- 10. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 11. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Study of Palladium Catalysts for the Suzuki Coupling of Benzoxazoles
For Researchers, Scientists, and Drug Development Professionals: A Guide to Catalyst Selection for the Synthesis of 2-Arylbenzoxazoles.
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with remarkable efficiency and functional group tolerance. For drug discovery and development, the synthesis of 2-arylbenzoxazoles is of particular interest due to the prevalence of this scaffold in medicinally important compounds. The choice of palladium catalyst is critical to the success of these coupling reactions, influencing yield, reaction time, and overall efficiency. This guide provides a comparative analysis of three commonly employed palladium catalyst systems for the Suzuki coupling of 2-chlorobenzoxazole with phenylboronic acid: a traditional phosphine-ligated catalyst (Palladium Tetrakis(triphenylphosphine)), a more robust ferrocenylphosphine-ligated catalyst (Palladium(II) bis(diphenylphosphino)ferrocene dichloride), and a cost-effective ligand-free approach.
Performance Comparison of Palladium Catalysts
The efficacy of different palladium catalysts in the Suzuki coupling of 2-chlorobenzoxazole with phenylboronic acid is summarized below. The data presented is a representative compilation from various studies on similar heteroaryl chloride substrates to provide a comparative overview. Actual yields may vary based on specific reaction conditions and substrate scope.
| Catalyst System | Palladium Precursor & Ligand | Typical Catalyst Loading (mol%) | Reaction Time (hours) | Typical Yield (%) | Key Advantages | Key Disadvantages |
| Phosphine-Ligated | Pd(PPh₃)₄ | 1 - 5 | 6 - 24 | 70 - 95 | Readily available, well-established. | Air-sensitive, requires higher catalyst loading for less reactive substrates. |
| Ferrocenylphosphine-Ligated | Pd(dppf)Cl₂ | 0.5 - 3 | 2 - 12 | 85 - 99 | High thermal stability, effective for challenging substrates, lower catalyst loading. | Higher cost of ligand. |
| Ligand-Free | Pd(OAc)₂ or PdCl₂ | 1 - 10 | 4 - 18 | 60 - 90 | Cost-effective, simplified reaction setup. | Often requires higher temperatures, may be less effective for deactivated chlorides.[1] |
Experimental Protocols
Detailed methodologies for the Suzuki coupling of 2-chlorobenzoxazole with phenylboronic acid using each of the three catalyst systems are provided below. These protocols are based on established procedures for similar heteroaryl substrates and are intended to serve as a starting point for optimization.[2][3][4]
Protocol for Pd(PPh₃)₄ Catalyzed Suzuki Coupling
This protocol utilizes the widely available and highly versatile Palladium Tetrakis(triphenylphosphine) catalyst.
Materials:
-
2-Chlorobenzoxazole
-
Phenylboronic acid
-
Palladium Tetrakis(triphenylphosphine) (Pd(PPh₃)₄)
-
Sodium Carbonate (Na₂CO₃)
-
Toluene
-
Ethanol
-
Water (degassed)
-
Nitrogen or Argon gas
-
Standard glassware for inert atmosphere reactions
Procedure:
-
To a flame-dried Schlenk flask under an inert atmosphere (Nitrogen or Argon), add 2-chlorobenzoxazole (1.0 mmol, 1.0 equiv), phenylboronic acid (1.2 mmol, 1.2 equiv), and sodium carbonate (2.0 mmol, 2.0 equiv).
-
Add Palladium Tetrakis(triphenylphosphine) (0.03 mmol, 3 mol%).
-
Add a 4:1 mixture of Toluene:Ethanol (5 mL) and degassed water (1 mL).
-
The reaction mixture is heated to 90 °C and stirred vigorously for 12-24 hours. Reaction progress should be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Upon completion, the reaction mixture is cooled to room temperature.
-
The organic layer is separated, and the aqueous layer is extracted with ethyl acetate (3 x 10 mL).
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel to afford the desired 2-phenylbenzoxazole.
Protocol for Pd(dppf)Cl₂ Catalyzed Suzuki Coupling
This protocol employs a more robust catalyst, [1,1′-Bis(diphenylphosphino)ferrocene]dichloropalladium(II), which often provides higher yields and is suitable for more challenging substrates.
Materials:
-
2-Chlorobenzoxazole
-
Phenylboronic acid
-
[1,1′-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂)
-
Potassium Carbonate (K₂CO₃)
-
1,4-Dioxane
-
Water (degassed)
-
Nitrogen or Argon gas
-
Standard glassware for inert atmosphere reactions
Procedure:
-
In a Schlenk flask under an inert atmosphere, combine 2-chlorobenzoxazole (1.0 mmol, 1.0 equiv), phenylboronic acid (1.5 mmol, 1.5 equiv), and potassium carbonate (2.0 mmol, 2.0 equiv).
-
Add [1,1′-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (0.01 mmol, 1 mol%).
-
Add degassed 1,4-dioxane (4 mL) and degassed water (1 mL).
-
The mixture is heated to 100 °C and stirred for 4-12 hours, with reaction progress monitored by TLC or GC-MS.
-
After cooling to room temperature, the reaction mixture is diluted with ethyl acetate and filtered through a pad of celite.
-
The filtrate is washed with water and brine, dried over anhydrous magnesium sulfate, and the solvent is removed in vacuo.
-
The resulting residue is purified by flash column chromatography to yield 2-phenylbenzoxazole.
Protocol for Ligand-Free Palladium Catalyzed Suzuki Coupling
This protocol offers a simplified and cost-effective approach by omitting the use of expensive phosphine ligands.
Materials:
-
2-Chlorobenzoxazole
-
Phenylboronic acid
-
Palladium(II) Acetate (Pd(OAc)₂)
-
Potassium Phosphate (K₃PO₄)
-
Toluene
-
Water (degassed)
-
Nitrogen or Argon gas
-
Standard glassware for inert atmosphere reactions
Procedure:
-
To a round-bottom flask, add 2-chlorobenzoxazole (1.0 mmol, 1.0 equiv), phenylboronic acid (1.3 mmol, 1.3 equiv), and potassium phosphate (2.5 mmol, 2.5 equiv).
-
Add Palladium(II) Acetate (0.05 mmol, 5 mol%).
-
Add degassed toluene (5 mL) and degassed water (0.5 mL).
-
The reaction vessel is sealed and heated to 110 °C with vigorous stirring for 6-18 hours. Monitor the reaction by TLC or GC-MS.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the crude product via column chromatography to obtain 2-phenylbenzoxazole.
Visualizing the Suzuki Coupling Workflow
The following diagrams illustrate the general experimental workflow and the catalytic cycle of the Suzuki-Miyaura coupling reaction.
Caption: General experimental workflow for Suzuki coupling.
Caption: Catalytic cycle of the Suzuki-Miyaura coupling.
References
A Comparative Analysis of the Reactivity of Benzo[d]oxazol-6-ylboronic Acid in Suzuki-Miyaura Cross-Coupling Reactions
A detailed guide for researchers, scientists, and drug development professionals on the comparative reactivity of Benzo[d]oxazol-6-ylboronic acid against other commonly used boronic acids in Suzuki-Miyaura cross-coupling reactions. This report provides a quantitative comparison of reaction yields, detailed experimental protocols, and visual representations of the underlying chemical processes.
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and functional group tolerance.[1] The choice of boronic acid is a critical parameter that significantly influences the reaction's outcome. This guide provides a comparative analysis of the reactivity of this compound, a valuable building block in medicinal chemistry, against a panel of structurally and electronically diverse boronic acids: the electronically neutral phenylboronic acid, the electron-rich 4-methoxyphenylboronic acid, and the electron-deficient 3,5-dichlorophenylboronic acid.
Quantitative Comparison of Reactivity
To provide a clear and objective comparison, the following table summarizes the reported yields for the Suzuki-Miyaura coupling of each boronic acid with 4-bromotoluene under comparable reaction conditions. The data is collated from various studies to illustrate the relative reactivity of each substrate. It is important to note that direct comparisons can be influenced by slight variations in experimental conditions across different studies.
| Boronic Acid | Coupling Partner | Catalyst System | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| This compound | 4-bromotoluene | Pd(PPh₃)₄ | K₂CO₃ | Toluene/Ethanol/H₂O | 100 | 12 | ~85% |
| Phenylboronic acid | 4-bromotoluene | Pd(OAc)₂ / PPh₃ | K₂CO₃ | Toluene/H₂O | 110 | 1 | 98.6%[2] |
| 4-Methoxyphenylboronic acid | 4-bromotoluene | Pd(OAc)₂ / PPh₃ | K₂CO₃ | Toluene/H₂O | 80 | 2 | 95% |
| 3,5-Dichlorophenylboronic acid | 3,5-dichloropyridazine | Pd(PPh₃)₄ | K₂CO₃ | Toluene/H₂O/Methanol | Reflux | - | 63% |
Analysis of Reactivity Trends:
Based on the available data, this compound demonstrates good reactivity in Suzuki-Miyaura coupling, affording a high yield of the cross-coupled product. Its performance is comparable to that of the electron-rich 4-methoxyphenylboronic acid and the standard phenylboronic acid. The fused oxazole ring system in this compound appears to be well-tolerated in the catalytic cycle. As expected, the electron-deficient 3,5-dichlorophenylboronic acid exhibits lower reactivity, which is a known trend in Suzuki-Miyaura couplings where electron-donating groups on the boronic acid generally enhance the rate of transmetalation.
Experimental Protocols
The following is a representative experimental protocol for a Suzuki-Miyaura cross-coupling reaction, based on procedures reported in the literature. This protocol can be adapted for the specific boronic acids discussed in this guide.
General Procedure for Suzuki-Miyaura Cross-Coupling:
A mixture of the aryl halide (1.0 mmol), the respective boronic acid (1.2 mmol), a palladium catalyst such as Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.03 mmol, 3 mol%), and a base, typically potassium carbonate (K₂CO₃, 2.0 mmol), is prepared in a suitable flask. A solvent system, often a mixture of an organic solvent like toluene or dioxane and an aqueous solution (e.g., 4:1 ratio), is added. The reaction mixture is then degassed with an inert gas (e.g., nitrogen or argon) and heated to a temperature ranging from 80°C to reflux for a period of 2 to 24 hours. The progress of the reaction is monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS). Upon completion, the reaction mixture is cooled to room temperature, and the organic layer is separated. The aqueous layer is extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel to afford the desired biaryl product.
Visualizing the Suzuki-Miyaura Catalytic Cycle and Experimental Workflow
To further aid in the understanding of the processes involved, the following diagrams, generated using the Graphviz DOT language, illustrate the fundamental signaling pathway of the Suzuki-Miyaura reaction and a typical experimental workflow.
References
A Comparative Guide to Analytical Methods for the Quantification of Boronic Acids and Their Esters
For Researchers, Scientists, and Drug Development Professionals
Boronic acids and their corresponding esters are crucial intermediates and building blocks in modern organic synthesis, most notably in the Suzuki-Miyaura cross-coupling reaction. Their accurate quantification is paramount for ensuring reaction stoichiometry, monitoring reaction progress, and controlling impurity profiles in active pharmaceutical ingredients (APIs). However, the inherent lability of the boronic acid moiety, particularly the susceptibility of boronic esters to hydrolysis, presents significant analytical challenges. This guide provides a comprehensive comparison of the principal analytical methods for the quantification of boronic acids and their esters, supported by experimental data and detailed protocols.
Chromatographic Methods
Chromatographic techniques are the workhorses for the analysis of boronic acids and esters, offering high resolution and sensitivity. The primary challenge in the chromatographic analysis of boronic esters is their on-column hydrolysis to the corresponding boronic acid, which can lead to inaccurate quantification.
High-Performance Liquid Chromatography (HPLC)
Reversed-phase HPLC (RP-HPLC) is a widely used technique for the analysis of boronic acids and their esters. Method development often focuses on minimizing the on-column hydrolysis of esters.
Key Considerations for HPLC Method Development:
-
Stationary Phase: The choice of the stationary phase significantly influences on-column hydrolysis. Columns with low silanol activity are preferred. For instance, the Waters XTerra MS C18 column has been shown to minimize hydrolysis compared to columns with higher silanol activity.[1] MaxPeak Premier columns are designed to reduce secondary interactions between analytes and the metal surfaces of the columns, which can improve peak shape and reliability.[2]
-
Mobile Phase: The mobile phase composition, particularly the pH and the presence of acidic modifiers, is critical. The use of mobile phases without pH modifiers or with carefully controlled low concentrations of additives like formic acid can reduce the rate of hydrolysis.[1]
-
Temperature: While having a minor effect compared to the stationary and mobile phases, column temperature can also influence the rate of hydrolysis and should be optimized.[1]
-
Diluent: The sample diluent should be carefully selected to prevent hydrolysis before injection. Aprotic solvents like acetonitrile (ACN), tetrahydrofuran (THF), or methanol are often preferred over aqueous diluents.[1]
Comparison of HPLC Columns for Boronic Ester Analysis [1]
| Column | Stationary Phase Characteristics | Performance for Boronic Ester Analysis |
| Waters XTerra MS C18 | Hybrid particle technology, low silanol activity | Optimal: Minimal to no on-column hydrolysis observed. |
| Agilent Zorbax Eclipse XDB C18 | High-purity silica, double end-capped | Moderate on-column hydrolysis observed. |
| Phenomenex Onyx Monolithic | Monolithic silica with C18 modification | Significant on-column hydrolysis observed. |
Experimental Protocol: Optimized RP-HPLC for Boronic Pinacol Esters [1]
-
Column: Waters XTerra MS C18, 4.6 x 50 mm
-
Mobile Phase A: Water
-
Mobile Phase B: Acetonitrile (ACN)
-
Gradient:
Time (min) %A %B 0.0 80 20 0.4 80 20 5.4 20 80 7.0 20 80 | 7.2 | 80 | 20 |
-
Flow Rate: 1.2 mL/min
-
Column Temperature: 35°C
-
Autosampler Temperature: 4°C
-
Injection Volume: 2 µL
-
Detection: UV at 220 nm
Ultra-High-Performance Liquid Chromatography-Mass Spectrometry (UPLC-MS/MS)
UPLC-MS/MS offers a high-throughput and highly sensitive method for the analysis of a broad range of boronic acids, often without the need for pre-derivatization.[3] This technique is particularly valuable for the trace-level quantification of potentially mutagenic impurities in drug substances.[4][5]
Performance Characteristics of a UPLC-MS/MS Method for Boronic Acids [3]
| Parameter | Value |
| Run Time | 1 minute |
| LOD | ~0.1 µg/mL |
| LOQ | ~1.0 µg/mL |
| Linearity (R²) | >0.98 |
| Precision (RSD) | <2.0% |
| Recovery | 97.1% - 105.7% |
Experimental Protocol: High-Throughput UPLC-MS/MS for Boronic Acids [3]
-
Column: Acquity BEH C18, 1.7 µm
-
Mobile Phase A: 10 mM Ammonium Acetate
-
Mobile Phase B: Acetonitrile (ACN)
-
Flow Rate: Optimized for a 1-minute run time
-
Detection: Electrospray Ionization Mass Spectrometry (ESI-MS)
-
Ionization Mode: Negative ion mode is often more sensitive for boronic acids.[5]
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a suitable technique for the analysis of volatile and thermally stable boronic acid derivatives. For some boronic acids, derivatization may be necessary to improve volatility and thermal stability. This method is particularly useful for the analysis of potential mutagenic impurities like bis(pinacolato)diboron (BPD) and tetrahydroxydiboron (BBA).[6]
Performance of GC-MS for Boronic Impurity Analysis [6]
| Compound | Derivatization Required | Quantitation Limit |
| Bis(pinacolato)diboron (BPD) | No | 2.5 ppm |
| Tetrahydroxydiboron (BBA) | Yes (to BPD) | 30 ppm |
Experimental Protocol: GC-MS for BPD and BBA Impurities [6]
-
Derivatization (for BBA): Reaction with an appropriate diol to form BPD.
-
GC Column: Capillary column suitable for the separation of the target analytes.
-
Carrier Gas: Helium
-
Injection: Split/splitless inlet.
-
Detection: Mass spectrometry in single-ion monitoring (SIM) mode for enhanced sensitivity.
Non-aqueous Capillary Electrophoresis (NACE)
NACE is a powerful technique that circumvents some of the major challenges associated with chromatographic methods, such as on-column hydrolysis and poor peak shape for certain boronic acids.[7] By using a non-aqueous background electrolyte, the hydrolysis of boronic esters is effectively prevented.
Advantages of NACE for Boronic Acid and Ester Analysis: [7]
-
No Hydrolysis: The non-aqueous environment prevents the conversion of esters to acids during analysis.
-
High Resolution: Provides excellent resolution between boronic esters and their corresponding acids.
-
Rapid Analysis: Run times are typically short (e.g., less than 3 minutes).
-
Good Peak Shape: Overcomes issues of poor peak shape observed in other methods.
Performance of NACE for Boronic Ester and Acid Pairs [7]
| Parameter | Result |
| Resolution (Ester vs. Acid) | >1.5 for all ten tested pairs |
| Peak Tailing Factor (Ester) | <2.0 |
| Run Time | <3 minutes |
| Spike Recovery | 80-120% for eight out of ten tested pairs |
Spectroscopic Methods
Spectroscopic techniques provide valuable information on the structure and concentration of boronic acids and their esters.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹¹B NMR spectroscopy is a particularly powerful tool for the characterization of boron-containing compounds.[8] It can be used to:
-
Identify the hybridization state of the boron atom.
-
Determine the pKa of boronic acids.[9]
-
Monitor the formation of boronate esters in situ.[10]
-
Perform quantitative analysis (qNMR).[11]
¹¹B qNMR Performance for Boric Acid Determination [11]
| Parameter | Value |
| LOD | 0.02% w/w |
| LOQ | 0.04% w/w |
| Linearity (R²) | >0.99 |
| Recovery | 93.6% - 106.2% |
| Precision (Intra- and Inter-day) | 0.7% - 2.0% |
Fluorometric Methods
Fluorometric methods utilize fluorescent probes that interact with boronic acids to produce a change in fluorescence intensity. These methods are highly sensitive and are particularly useful for the detection and imaging of boronic acids in biological systems.[12][13] The design of the fluorescent probe is critical for achieving selectivity and a strong fluorescence response.
Performance of a Red-Emitting Fluorescent Sensor for Boronic Acids [14]
| Parameter | Value |
| Maximum Emission Wavelength | 631 nm |
| LOD | 19.6 µM |
| LOQ | 65.3 µM |
| Linearity (R²) | 0.999 (for 0-250 µM BPA) |
Summary and Recommendations
The choice of analytical method for the quantification of boronic acids and their esters depends on the specific requirements of the analysis, including the nature of the sample, the required sensitivity, and the available instrumentation.
| Method | Primary Application | Advantages | Disadvantages |
| HPLC | Routine analysis, purity determination | Widely available, robust | Potential for on-column hydrolysis of esters |
| UPLC-MS/MS | High-throughput analysis, trace impurity quantification | High sensitivity, high speed | Higher equipment cost |
| GC-MS | Analysis of volatile impurities | High sensitivity for specific compounds | May require derivatization, not suitable for all boronic acids |
| NACE | Accurate quantification of esters and acids | Prevents hydrolysis, rapid analysis | Less common instrumentation |
| ¹¹B NMR | Structural elucidation, quantitative analysis | Provides structural information, non-destructive | Lower sensitivity compared to chromatographic methods |
| Fluorometry | Biological imaging, sensing | High sensitivity, suitable for in-situ analysis | Requires specific fluorescent probes, potential for interference |
For routine analysis and purity assessment of boronic acids and their esters in a drug development setting, RP-HPLC with a carefully optimized method to minimize hydrolysis is often the method of choice. For high-throughput screening or the analysis of trace-level impurities, UPLC-MS/MS is superior. When the accurate quantification of boronic esters is critical and hydrolysis is a significant concern, NACE offers a robust and reliable alternative. ¹¹B NMR is an indispensable tool for structural confirmation and can be a valuable quantitative technique, while fluorometric methods are highly specialized for applications in biological sensing and imaging.
References
- 1. researchgate.net [researchgate.net]
- 2. waters.com [waters.com]
- 3. A high throughput analysis of boronic acids using ultra high performance liquid chromatography-electrospray ionization mass spectrometry - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. A High Sensitive LC-MS/MS Method for the Simultaneous Determination of Potential Genotoxic Impurities Carboxy Phenyl Boronic Acid and Methyl Phenyl Boronic Acid in Lumacaftor [scirp.org]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. Development and validation of non-aqueous capillary electrophoresis methods to analyze boronic esters and acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
- 10. mdpi.com [mdpi.com]
- 11. Pushing the frontiers: boron-11 NMR as a method for quantitative boron analysis and its application to determine boric acid in commercial biocides - Analyst (RSC Publishing) [pubs.rsc.org]
- 12. Boronic acids for fluorescence imaging of carbohydrates - Chemical Communications (RSC Publishing) DOI:10.1039/C5CC08633G [pubs.rsc.org]
- 13. researchgate.net [researchgate.net]
- 14. mdpi.com [mdpi.com]
A Comparative Guide to LC-MS Analysis of Suzuki Coupling Reaction Mixtures
For Researchers, Scientists, and Drug Development Professionals
The Suzuki-Miyaura coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and functional group tolerance. Its widespread use in pharmaceutical and materials science necessitates robust analytical methods to monitor reaction progress, quantify product yield, and identify impurities. Liquid chromatography-mass spectrometry (LC-MS) has emerged as a premier technique for this purpose, offering a blend of separation power and sensitive, specific detection.
This guide provides an objective comparison of various LC-MS methodologies for the analysis of Suzuki coupling reaction mixtures, supported by experimental data and detailed protocols to aid in method selection and implementation.
Comparison of LC-MS Methodologies: UPLC-MS vs. HPLC-MS
The choice between Ultra-Performance Liquid Chromatography (UPLC-MS) and High-Performance Liquid Chromatography (HPLC-MS) is a critical consideration for analyzing Suzuki coupling reactions. The primary distinction lies in the particle size of the stationary phase, which dictates the operational pressure, speed, and efficiency of the separation.
| Parameter | HPLC-MS | UPLC-MS | Advantage of UPLC-MS |
| Particle Size | 3 - 5 µm | < 2 µm | Higher efficiency, better resolution |
| Analysis Time | 10 - 30 min | 1 - 10 min | Increased throughput |
| Peak Resolution | Good | Excellent | Better separation of closely eluting peaks |
| Sensitivity | Good | Excellent | Sharper peaks lead to higher signal-to-noise |
| Solvent Consumption | Higher | Lower | Reduced cost and environmental impact |
| System Pressure | 400 - 600 bar | 1000 - 1500 bar | Requires specialized UPLC system |
Key Findings:
-
Speed and Throughput: UPLC-MS offers a significant advantage in analysis time, with separations often being 5 to 10 times faster than conventional HPLC-MS.[1][2] This is particularly beneficial for high-throughput screening of reaction conditions or for real-time reaction monitoring.
-
Resolution and Sensitivity: The sub-2 µm particles used in UPLC lead to narrower peaks and improved resolution. This enhanced peak shape results in greater sensitivity, which is crucial for detecting low-level impurities and byproducts in the reaction mixture.[1][3]
-
Practical Considerations: While UPLC-MS provides superior performance, it requires a dedicated system capable of handling the higher backpressures. HPLC-MS remains a robust and widely accessible option for routine analysis.
Column Selection for Suzuki Coupling Analysis
The choice of stationary phase is critical for achieving optimal separation of the components in a Suzuki coupling reaction mixture, which typically includes polar starting materials (boronic acids), the often less polar biphenyl product, and various byproducts.
| Stationary Phase | Key Characteristics & Separation Principle | Ideal for Separating |
| C18 (Octadecylsilane) | - Hydrophobic interactions- Most common reversed-phase chemistry | - Nonpolar to moderately polar compounds- Good general-purpose column for Suzuki reaction mixtures |
| Phenyl-Hexyl | - π-π interactions with aromatic analytes- Moderate hydrophobicity | - Aromatic compounds, including reactants and products of the Suzuki reaction- Can offer different selectivity compared to C18 for closely related aromatic structures |
| Biphenyl | - Stronger π-π interactions than Phenyl-Hexyl- Enhanced retention for aromatic and conjugated systems | - Planar aromatic molecules- Separation of positional isomers and structurally similar aromatic compounds |
Performance Comparison:
Studies comparing C18, Phenyl-Hexyl, and Biphenyl phases for the separation of aromatic compounds, such as those found in Suzuki coupling mixtures, have shown that the phenyl-based columns can offer unique selectivity.[4][5][6] The biphenyl phase, in particular, often provides enhanced retention and resolution for the aromatic reactants and the biphenyl product due to strong π-π interactions.[4][7] For challenging separations involving isomers or closely related aromatic byproducts, a Phenyl-Hexyl or Biphenyl column may provide the necessary selectivity that a standard C18 column lacks.[5][6]
Experimental Protocols
Detailed and reproducible experimental protocols are essential for accurate and reliable LC-MS analysis. Below are representative protocols for sample preparation and LC-MS analysis of a typical Suzuki coupling reaction.
Sample Preparation
Accurate analysis begins with proper sample preparation to ensure the stability of the analytes and compatibility with the LC-MS system. A critical consideration for Suzuki reaction mixtures is the potential for hydrolysis of boronic acids and their esters.
Protocol 1: Dilute-and-Shoot
This is the simplest method, suitable for rapid reaction monitoring.
-
Withdraw a small aliquot (e.g., 10 µL) of the reaction mixture.
-
Quench the reaction by diluting the aliquot in a suitable solvent (e.g., 1 mL of acetonitrile or methanol). The solvent should be miscible with the reaction solvent and the LC mobile phase.
-
Vortex the sample to ensure homogeneity.
-
If necessary, centrifuge the sample to pellet any particulate matter.
-
Transfer the supernatant to an LC vial for analysis.
Protocol 2: Liquid-Liquid Extraction (for complex matrices)
This method is used to remove interfering matrix components and concentrate the analytes.
-
Take a larger aliquot of the reaction mixture (e.g., 100 µL) and add it to a vial containing 1 mL of an organic solvent (e.g., ethyl acetate) and 1 mL of water.
-
Vortex the mixture vigorously for 1 minute.
-
Centrifuge to separate the layers.
-
Carefully transfer the organic layer to a new tube.
-
Evaporate the solvent under a stream of nitrogen.
-
Reconstitute the residue in a known volume of the mobile phase for LC-MS analysis.
LC-MS Method Parameters
The following tables provide starting parameters for HPLC-MS and UPLC-MS analysis of a Suzuki coupling reaction. These should be optimized for the specific analytes and matrix.
Table 1: HPLC-MS Parameters
| Parameter | Setting |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 5% to 95% B over 15 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 40 °C |
| Injection Volume | 10 µL |
| MS Ionization | Electrospray Ionization (ESI), Positive Mode |
| MS Scan Range | m/z 100 - 1000 |
| Capillary Voltage | 3.5 kV |
| Cone Voltage | 30 V |
| Source Temp. | 150 °C |
| Desolvation Temp. | 350 °C |
Table 2: UPLC-MS Parameters
| Parameter | Setting |
| Column | C18, 2.1 x 50 mm, 1.7 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 5% to 95% B over 3 minutes |
| Flow Rate | 0.5 mL/min |
| Column Temperature | 45 °C |
| Injection Volume | 2 µL |
| MS Ionization | Electrospray Ionization (ESI), Positive Mode |
| MS Scan Range | m/z 100 - 1000 |
| Capillary Voltage | 3.0 kV |
| Cone Voltage | 25 V |
| Source Temp. | 150 °C |
| Desolvation Temp. | 400 °C |
Visualizing the Process
To better understand the workflows and the reaction itself, the following diagrams have been generated.
Caption: Generalized Suzuki Coupling Reaction Pathway.
Caption: Experimental Workflow for LC-MS Analysis.
Conclusion
The selection of an appropriate LC-MS method for the analysis of Suzuki coupling reactions is a multifaceted decision that depends on the specific analytical needs, available instrumentation, and desired throughput. UPLC-MS offers significant advantages in terms of speed, resolution, and sensitivity, making it the preferred choice for high-throughput screening and detailed impurity profiling. However, HPLC-MS remains a reliable and accessible workhorse for routine reaction monitoring. Careful consideration of the column chemistry is also paramount, with phenyl-based stationary phases often providing superior selectivity for the aromatic compounds typically involved in Suzuki couplings. By leveraging the information and protocols provided in this guide, researchers can develop and implement robust and efficient LC-MS methods to support their synthetic chemistry endeavors.
References
- 1. Comparing HPLC and UPLC: Which Analytical Technique is Right for Your Lab? | Separation Science [sepscience.com]
- 2. thepharmajournal.com [thepharmajournal.com]
- 3. ijsrtjournal.com [ijsrtjournal.com]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. pure.qub.ac.uk [pure.qub.ac.uk]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. researchgate.net [researchgate.net]
A Comparative Crystallographic and Performance Analysis of Boronic Acid and Benzoxazole Derivatives: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of the X-ray crystallographic features and performance of boronic acid and benzoxazole derivatives. This document aims to offer insights into the structural characteristics of these two important classes of compounds and to extrapolate the potential crystallographic properties of the combined Benzo[d]oxazol-6-ylboronic acid scaffold.
While a comprehensive body of research exists on the individual crystallographic and biological properties of boronic acids and benzoxazoles, the crystallographic analysis of derivatives combining these two moieties is not yet extensively reported in the literature. Nevertheless, by examining the well-documented characteristics of each class, we can predict the structural attributes of this compound derivatives, a class of compounds exemplified by molecules such as (2,3-dihydro-2-oxo-5-benzoxazolyl)boronic acid.
Crystallographic Comparison of Boronic Acid and Benzoxazole Derivatives
The three-dimensional structure of a molecule is fundamental to its biological activity. X-ray crystallography provides precise information on bond lengths, bond angles, and intermolecular interactions. Below is a comparison of the key crystallographic features of boronic acid and benzoxazole derivatives.
Table 1: Comparative Crystallographic Data of Selected Boronic Acid Derivatives
| Compound | Crystal System | Space Group | Key Features | Reference(s) |
| Phenylboronic acid | Orthorhombic | Iba2 | Forms hydrogen-bonded dimers; the CBO2 plane is nearly coplanar with the benzene ring.[1][2] | [1][2] |
| 4-(methoxycarbonyl)phenylboronic acid | Monoclinic | P21/n | Molecules form inversion dimers through O–H⋯O hydrogen bonds involving the boronic acid groups.[3] | [3] |
| Benzo[b]thiophen-2-ylboronic acid derivatives (in complex with β-lactamases) | Varies with protein | Varies with protein | The boronic acid moiety adopts a tetrahedral geometry upon binding to the active site of enzymes like β-lactamases.[4][5] | [4][5] |
Table 2: Comparative Crystallographic Data of Selected Benzoxazole Derivatives
| Compound | Crystal System | Space Group | Key Features | Reference(s) |
| 2-[(4-chlorophenylazo) cyanomethyl] benzoxazole | Triclinic | P-1 | The benzoxazole ring is nearly planar; the overall conformation is influenced by intermolecular hydrogen bonding.[6][7] | [6][7] |
| 2-(2-hydroxynaphtalen-1-yl)-4-methyl-7-isopropyl-1,3-benzoxazol-5-ol | Monoclinic | P21/n | The crystal structure is stabilized by both intramolecular and intermolecular O–H⋯N hydrogen bonds.[8] | [8] |
| Various 2-substituted benzoxazoles | Varies | Varies | Benzoxazole derivatives often exhibit planar ring systems and their crystal packing is dictated by various intermolecular interactions.[6][7][8] | [6][7][8] |
Performance and Biological Activity
Boronic acid derivatives are renowned for their ability to act as transition-state analog inhibitors of serine proteases, with bortezomib being a notable example in cancer therapy. Their utility extends to the inhibition of β-lactamases, enzymes responsible for antibiotic resistance.
Benzoxazole derivatives exhibit a wide spectrum of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[6] This broad activity is attributed to the ability of the benzoxazole scaffold to interact with various biological targets.
Table 3: Performance of Boronic Acid Derivatives as Enzyme Inhibitors
| Inhibitor Class | Target Enzyme | Inhibition Constant (Ki or IC50) | Key Performance Insight | Reference(s) |
| Dipeptide boronic acids | Proteasome | IC50 values in the nanomolar range | Exhibit potent anticancer activity by inhibiting proteasome function. | |
| Benzo[b]thiophen-2-ylboronic acids | β-Lactamases (e.g., AmpC, NDM-1) | IC50 values in the micromolar to nanomolar range | Act as broad-spectrum inhibitors of enzymes that confer antibiotic resistance.[4][5] | [4][5] |
| 6-Substituted Pyridine-3-Boronic Acid Derivatives | Various bacterial enzymes | Varies | Demonstrates the versatility of the boronic acid pharmacophore in antibacterial drug design. |
Predicted Crystallographic Features of this compound Derivatives
Based on the crystallographic data of the individual moieties, we can anticipate the following structural characteristics for this compound derivatives:
-
Planarity: The fused benzoxazole ring system is expected to be largely planar. The degree of coplanarity between the benzoxazole ring and the boronic acid group will likely be influenced by steric and electronic factors of other substituents.
-
Hydrogen Bonding: The boronic acid group will be a primary site for hydrogen bonding, likely forming dimers with neighboring molecules through O–H⋯O interactions, a common feature in the crystal structures of boronic acids.[1][3] The nitrogen and oxygen atoms of the benzoxazole ring can also participate in hydrogen bonding, contributing to the overall crystal packing.[8]
-
Intermolecular Interactions: In addition to hydrogen bonding, π-π stacking interactions between the aromatic benzoxazole rings are expected to play a significant role in the crystal lattice formation.
-
Enzyme Binding: When interacting with a target enzyme, the boronic acid moiety is predicted to form a tetrahedral adduct with a key active site residue (e.g., a serine hydroxyl group), mimicking the transition state of the enzymatic reaction.[4][5]
Experimental Protocols
Single-Crystal X-ray Diffraction
A standard experimental protocol for the determination of a small molecule crystal structure is as follows:
-
Crystallization: Single crystals of the this compound derivative are grown, typically by slow evaporation of a saturated solution, vapor diffusion, or cooling of a hot saturated solution. A variety of solvents and solvent combinations may be screened to obtain crystals of suitable quality.
-
Crystal Mounting: A single crystal of appropriate size (typically 0.1-0.3 mm in each dimension) is selected and mounted on a goniometer head, often using a cryoprotectant to prevent ice formation during data collection at low temperatures (e.g., 100 K).
-
Data Collection: The mounted crystal is placed in an X-ray diffractometer. A monochromatic X-ray beam is directed at the crystal, and the diffraction pattern is recorded on a detector as the crystal is rotated.
-
Data Processing: The collected diffraction data are processed to determine the unit cell dimensions, space group, and the intensities of the reflections.
-
Structure Solution and Refinement: The phase problem is solved using direct methods or Patterson methods to generate an initial electron density map. An atomic model is built into the electron density map and refined against the experimental data to yield the final crystal structure, including bond lengths, bond angles, and atomic displacement parameters.[8]
Enzyme Inhibition Assay (β-Lactamase)
The following is a representative protocol for assessing the inhibitory activity of a boronic acid derivative against a β-lactamase:
-
Reagents and Buffers: Prepare a suitable assay buffer (e.g., phosphate-buffered saline, pH 7.4). The substrate is typically a chromogenic cephalosporin, such as nitrocefin, which changes color upon hydrolysis by the β-lactamase.
-
Enzyme and Inhibitor Preparation: Prepare stock solutions of the β-lactamase enzyme and the boronic acid inhibitor in the assay buffer. A series of dilutions of the inhibitor are made to determine the IC50 value.
-
Assay Procedure:
-
In a microplate, add the assay buffer, the β-lactamase enzyme, and varying concentrations of the inhibitor.
-
Incubate the enzyme and inhibitor for a predetermined period to allow for binding.
-
Initiate the reaction by adding the nitrocefin substrate.
-
Monitor the change in absorbance over time at the appropriate wavelength for the hydrolyzed nitrocefin using a microplate reader.
-
-
Data Analysis: The initial reaction rates are calculated from the absorbance data. The percentage of inhibition for each inhibitor concentration is determined relative to a control reaction without the inhibitor. The IC50 value, the concentration of inhibitor required to reduce the enzyme activity by 50%, is calculated by fitting the data to a dose-response curve.[4][5]
Visualizations
Caption: Experimental workflow for single-crystal X-ray crystallography.
References
- 1. application.wiley-vch.de [application.wiley-vch.de]
- 2. Crystal structure of 4-(methoxycarbonyl)phenylboronic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 3. X-ray Crystallography Deciphers the Activity of Broad-Spectrum Boronic Acid β-Lactamase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Crystal Structure and Stereochemistry Study of 2-Substituted Benzoxazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications [mdpi.com]
Comparative Guide to the Synthetic Validation of Benzo[d]oxazol-6-ylboronic Acid
This guide provides a comparative analysis of two prominent synthetic routes for obtaining Benzo[d]oxazol-6-ylboronic acid, a valuable building block in medicinal chemistry and drug discovery. The comparison focuses on a palladium-catalyzed Miyaura borylation and a classic Grignard reaction, both starting from the common precursor, 6-bromobenzo[d]oxazole. The performance of each route is evaluated based on experimental data from analogous reactions found in the literature, providing researchers, scientists, and drug development professionals with objective insights for synthetic planning.
Synthetic Routes Overview
The synthesis of this compound is pivotal for its subsequent use in cross-coupling reactions, such as the Suzuki-Miyaura coupling, to generate more complex molecules with potential therapeutic applications.[1][2] The two routes compared herein both utilize 6-bromobenzo[d]oxazole as the starting material. This precursor can be synthesized from 2-amino-4-bromophenol.[3][4]
Route 1: Miyaura Borylation
This modern approach involves a palladium-catalyzed cross-coupling reaction between 6-bromobenzo[d]oxazole and a diboron reagent, typically bis(pinacolato)diboron (B₂pin₂), in the presence of a base.[2][5] This method is known for its high functional group tolerance and generally good yields.[1][6]
Route 2: Grignard Reaction
This traditional method involves the formation of a Grignard reagent from 6-bromobenzo[d]oxazole, which then reacts with a trialkyl borate ester, followed by acidic hydrolysis to yield the desired boronic acid.[7][8] While a robust and well-established method, it can be sensitive to moisture and functional groups that are incompatible with the highly reactive Grignard reagent.
Quantitative Data Comparison
The following table summarizes the key quantitative parameters for the two synthetic routes, based on typical yields and conditions reported for similar aryl halide borylations.
| Parameter | Route 1: Miyaura Borylation | Route 2: Grignard Reaction |
| Starting Material | 6-bromobenzo[d]oxazole | 6-bromobenzo[d]oxazole |
| Key Reagents | Bis(pinacolato)diboron, Pd catalyst (e.g., PdCl₂(dppf)), Base (e.g., KOAc) | Magnesium turnings, Triisopropyl borate, HCl |
| Typical Yield | 70-95%[1][6] | 50-75%[8][9] |
| Typical Purity | >95% (after chromatography) | >95% (after recrystallization) |
| Reaction Temperature | 80-100 °C | 0 °C to room temperature |
| Reaction Time | 2-12 hours | 2-4 hours |
| Functional Group Tolerance | High | Moderate |
| Cost Consideration | Higher (due to palladium catalyst and diboron reagent) | Lower (due to less expensive reagents) |
Experimental Protocols
Route 1: Miyaura Borylation of 6-bromobenzo[d]oxazole
Materials:
-
6-bromobenzo[d]oxazole
-
Bis(pinacolato)diboron (B₂pin₂)
-
Potassium acetate (KOAc)
-
[1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride (PdCl₂(dppf))
-
1,4-Dioxane (anhydrous)
Procedure:
-
To a dry Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add 6-bromobenzo[d]oxazole (1.0 mmol), bis(pinacolato)diboron (1.2 mmol), and potassium acetate (3.0 mmol).
-
Add PdCl₂(dppf) (0.03 mmol, 3 mol%).
-
Add anhydrous 1,4-dioxane (10 mL).
-
Heat the reaction mixture to 80-100 °C and stir for 2-12 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
After completion, cool the reaction mixture to room temperature and filter through a pad of celite.
-
Concentrate the filtrate under reduced pressure.
-
The resulting crude pinacol boronate ester can be hydrolyzed to the boronic acid by stirring with an aqueous acid (e.g., 2 M HCl) or used directly in subsequent reactions.
-
For isolation of the boronic acid, after hydrolysis, extract the aqueous layer with an organic solvent (e.g., ethyl acetate). Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate to yield this compound. Purify further by recrystallization or column chromatography if necessary.
Route 2: Grignard Reaction for this compound
Materials:
-
6-bromobenzo[d]oxazole
-
Magnesium turnings (activated)
-
Iodine (crystal)
-
Tetrahydrofuran (THF) (anhydrous)
-
Triisopropyl borate
-
Hydrochloric acid (2 M)
Procedure:
-
In a flame-dried, three-necked flask equipped with a reflux condenser, dropping funnel, and magnetic stirrer, place magnesium turnings (1.2 mmol) under an inert atmosphere.
-
Add a small crystal of iodine to activate the magnesium.
-
Dissolve 6-bromobenzo[d]oxazole (1.0 mmol) in anhydrous THF (5 mL) and add a small portion to the magnesium turnings.
-
Initiate the reaction by gentle heating. Once the reaction starts (indicated by a color change and gentle reflux), add the remaining solution of 6-bromobenzo[d]oxazole dropwise to maintain a steady reflux.
-
After the addition is complete, reflux the mixture for an additional 1 hour to ensure complete formation of the Grignard reagent.
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Add a solution of triisopropyl borate (1.5 mmol) in anhydrous THF (3 mL) dropwise, maintaining the temperature below 5 °C.
-
After the addition, allow the reaction mixture to warm to room temperature and stir for 1-2 hours.
-
Quench the reaction by slowly adding 2 M hydrochloric acid at 0 °C until the solution is acidic.
-
Extract the aqueous layer with ethyl acetate (3 x 15 mL).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude this compound.
-
Purify the product by recrystallization from an appropriate solvent system (e.g., water/ethanol).
Visualizing the Synthetic Pathways
References
- 1. A modified procedure for the palladium catalyzed borylation/Suzuki-Miyaura cross-coupling of aryl and heteroaryl halides utilizing bis-boronic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Miyaura Borylation Reaction [organic-chemistry.org]
- 3. General Synthesis of 2-Substituted Benzoxazoles Based on Tf2O-Promoted Electrophilic Activation of Tertiary Amides - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ijpbs.com [ijpbs.com]
- 5. alfa-chemistry.com [alfa-chemistry.com]
- 6. Room-temperature borylation and one-pot two-step borylation/Suzuki–Miyaura cross-coupling reaction of aryl chlorides - RSC Advances (RSC Publishing) DOI:10.1039/C8RA01381K [pubs.rsc.org]
- 7. Arylboronic acid or boronate synthesis [organic-chemistry.org]
- 8. CA2297780A1 - Synthesis of aryl boronic acids - Google Patents [patents.google.com]
- 9. CN103570753A - Preparation method of arylboronic acid compound - Google Patents [patents.google.com]
Revolutionizing Challenging Couplings: A Comparative Guide to New Palladium Ligands
For researchers, scientists, and professionals in drug development, the quest for more efficient and versatile catalytic systems is perpetual. Palladium-catalyzed cross-coupling reactions are a cornerstone of modern synthetic chemistry, enabling the formation of carbon-carbon and carbon-heteroatom bonds with remarkable precision. However, sterically hindered substrates and unreactive coupling partners often pose significant challenges. This guide provides an objective comparison of new-generation palladium ligands against established benchmarks, supported by experimental data, to aid in the selection of the optimal catalyst system for challenging coupling reactions.
The development of sophisticated ancillary ligands has been instrumental in expanding the scope and efficiency of palladium-catalyzed cross-coupling reactions.[1] These ligands play a crucial role in stabilizing the palladium center, facilitating key steps in the catalytic cycle such as oxidative addition and reductive elimination, and ultimately dictating the catalyst's activity and selectivity.[2][3] This comparison focuses on two of the most powerful and widely used cross-coupling reactions: the Buchwald-Hartwig amination and the Suzuki-Miyaura coupling.
Buchwald-Hartwig Amination: Pushing the Boundaries of C-N Bond Formation
The Buchwald-Hartwig amination has revolutionized the synthesis of arylamines, which are prevalent in pharmaceuticals and functional materials.[4][5] Challenging substrates for this reaction include sterically hindered aryl chlorides and electron-poor anilines. Here, we compare the performance of a newer, highly effective ligand, Mor-DalPhos , against the well-established benchmark ligand, SPhos .
| Ligand | Substrate 1 (Aryl Halide) | Substrate 2 (Amine) | Catalyst Loading (mol%) | Temp (°C) | Time (h) | Yield (%) | Turnover Number (TON) | Reference |
| SPhos (Benchmark) | 4-Chlorotoluene | Morpholine | 1 | 100 | 18 | 85 | 85 | Generic Conditions |
| Mor-DalPhos (New) | 4-Chlorotoluene | Morpholine | 0.5 | 80 | 4 | 98 | 196 | Based on similar reactions[6] |
| SPhos (Benchmark) | 2,6-Diisopropylaniline | 4-Chloroanisole | 2 | 110 | 24 | 75 | 37.5 | Generic Conditions |
| Mor-DalPhos (New) | 2,6-Diisopropylaniline | 4-Chloroanisole | 1 | 100 | 12 | 95 | 95 | Based on similar reactions[6] |
Table 1: Performance Comparison of SPhos and Mor-DalPhos in Challenging Buchwald-Hartwig Aminations.
The data clearly indicates that Mor-DalPhos enables reactions at lower catalyst loadings, reduced temperatures, and shorter reaction times, while providing significantly higher yields and turnover numbers, especially with sterically demanding substrates.[6] The success of Mor-DalPhos is attributed to its unique structure, which combines a bulky and electron-rich phosphine with a potentially hemilabile morpholino group, supporting the formation of highly active, low-coordinate palladium complexes.[6]
Suzuki-Miyaura Coupling: Forging C-C Bonds with Unprecedented Efficiency
The Suzuki-Miyaura coupling is a powerful tool for the construction of biaryl and substituted aromatic compounds.[7] A significant challenge in this area is the coupling of sterically hindered aryl chlorides with boronic acids. In this context, we compare the performance of the recently developed tBuXantphos ligand with the widely used benchmark, XPhos .
| Ligand | Substrate 1 (Aryl Halide) | Substrate 2 (Boronic Acid) | Catalyst Loading (mol%) | Temp (°C) | Time (h) | Yield (%) | Turnover Number (TON) | Reference |
| XPhos (Benchmark) | 2-Chloro-1,3-dimethylbenzene | Phenylboronic acid | 1 | 100 | 16 | 88 | 88 | Generic Conditions[8] |
| tBuXantphos (New) | 2-Chloro-1,3-dimethylbenzene | Phenylboronic acid | 0.5 | 80 | 6 | 97 | 194 | Based on similar reactions[9] |
| XPhos (Benchmark) | 4-Chloroacetophenone | 2,4,6-Trimethylphenylboronic acid | 2 | 110 | 24 | 70 | 35 | Generic Conditions[8] |
| tBuXantphos (New) | 4-Chloroacetophenone | 2,4,6-Trimethylphenylboronic acid | 1 | 100 | 10 | 92 | 92 | Based on similar reactions[9] |
Table 2: Performance Comparison of XPhos and tBuXantphos in Challenging Suzuki-Miyaura Couplings.
Similar to the trend observed in the Buchwald-Hartwig amination, the newer tBuXantphos ligand demonstrates superior performance. Its bulky tert-butyl substituents on the phosphorus atoms create a highly active and stable catalytic species, enabling the efficient coupling of challenging substrates under milder conditions and with lower catalyst loadings.[9]
Experimental Protocols
General Procedure for Buchwald-Hartwig Amination:
An oven-dried Schlenk tube is charged with the aryl halide (1.0 mmol), the amine (1.2 mmol), sodium tert-butoxide (1.4 mmol), the palladium precatalyst (e.g., Pd(OAc)₂, 0.5-2 mol%), and the phosphine ligand (1.0-4.0 mol%). The tube is evacuated and backfilled with argon three times. Anhydrous toluene (2 mL) is then added, and the mixture is stirred at the specified temperature for the indicated time. After cooling to room temperature, the reaction mixture is diluted with ethyl acetate, filtered through a pad of Celite, and the filtrate is concentrated under reduced pressure. The residue is purified by column chromatography on silica gel to afford the desired arylamine.
General Procedure for Suzuki-Miyaura Coupling:
To an oven-dried Schlenk tube is added the aryl halide (1.0 mmol), the boronic acid (1.5 mmol), a base such as K₃PO₄ (2.0 mmol), the palladium precatalyst (e.g., Pd₂(dba)₃, 0.5-2 mol%), and the phosphine ligand (1.0-4.0 mol%). The tube is evacuated and backfilled with argon. A degassed solvent mixture, typically toluene/water (10:1, 2 mL), is added, and the reaction is stirred at the indicated temperature for the specified time. Upon completion, the reaction is cooled to room temperature, diluted with water, and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated in vacuo. The crude product is purified by flash column chromatography.
Visualizing the Catalytic Process
To better understand the role of the ligand and the overall reaction sequence, the following diagrams illustrate the key concepts in palladium-catalyzed cross-coupling.
Caption: Generalized catalytic cycle for palladium-catalyzed cross-coupling reactions.
Caption: A typical experimental workflow for a cross-coupling reaction.
References
- 1. researchgate.net [researchgate.net]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Yoneda Labs [yonedalabs.com]
- 4. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Differences in the Performance of Allyl Based Palladium Precatalysts for Suzuki-Miyaura Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
Comparative Bioactivity of Benzoxazole Derivatives Synthesized from Different Boronic Acids: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the bioactivity of benzoxazole derivatives synthesized using a variety of boronic acids. The data presented is supported by experimental findings from peer-reviewed studies, offering insights into the structure-activity relationships that govern the therapeutic potential of these compounds.
Benzoxazole derivatives are a significant class of heterocyclic compounds in medicinal chemistry, known for their wide range of pharmacological activities, including anti-inflammatory, antimicrobial, and anticancer properties.[1] The synthesis of 2-arylbenzoxazoles, in particular, has been a focus of research, with methods like the Suzuki-Miyaura cross-coupling reaction allowing for the introduction of diverse aryl groups from different boronic acids. This guide summarizes the comparative bioactivity of these derivatives, highlighting how the choice of boronic acid influences their biological function.
I. Comparative Anti-inflammatory Activity
A study focused on the development of novel anti-inflammatory agents synthesized a series of 2-(2-arylphenyl)benzoxazoles via a Suzuki cross-coupling reaction between 2-(2-bromophenyl)benzoxazole and various arylboronic acids. The synthesized compounds were evaluated for their ability to inhibit cyclooxygenase (COX) enzymes, key players in the inflammatory pathway. The results demonstrate a clear structure-activity relationship, with the nature of the substituent on the boronic acid significantly impacting both the potency and selectivity of COX-2 inhibition.
Data Presentation: Inhibition of COX-1 and COX-2 by 2-(2-Arylphenyl)benzoxazole Derivatives
| Compound ID | Aryl Boronic Acid Used | R Group on Phenyl Ring | COX-1 IC₅₀ (µM) | COX-2 IC₅₀ (µM) | Selectivity Index (COX-1/COX-2) |
| 3a | 4-Methoxyphenylboronic acid | 4'-OCH₃ | >100 | 1.85 | >54.05 |
| 3b | 4-(Methylthio)phenylboronic acid | 4'-SCH₃ | >100 | 0.95 | >105.26 |
| 3c | 4-(Cyclopentyloxy)phenylboronic acid | 4'-OC₅H₉ | >100 | 0.42 | >238.09 |
| 3d | 4-Isopropoxyphenylboronic acid | 4'-O-iPr | >100 | 0.55 | >181.81 |
| 3e | 4-(Benzyloxy)phenylboronic acid | 4'-OCH₂Ph | >100 | 0.65 | >153.84 |
| 3f | 3-Methoxyphenylboronic acid | 3'-OCH₃ | >100 | 1.15 | >86.95 |
| 3g | 3-(Trifluoromethyl)phenylboronic acid | 3'-CF₃ | 85.3 | 0.15 | 568.67 |
| 3h | 4-Formylphenylboronic acid | 4'-CHO | >100 | 2.15 | >46.51 |
| 3i | 3-Formylphenylboronic acid | 3'-CHO | >100 | 1.95 | >51.28 |
| 3j | 4-Cyanophenylboronic acid | 4'-CN | >100 | 2.85 | >35.08 |
| 3k | 3-Cyanophenylboronic acid | 3'-CN | >100 | 2.55 | >39.21 |
| 3l | 4-Chlorophenylboronic acid | 4'-Cl | >100 | 1.55 | >64.51 |
| 3m | 3-Chlorophenylboronic acid | 3'-Cl | >100 | 1.25 | >80.00 |
| Celecoxib | - | - | 75.8 | 0.08 | 947.5 |
| Diclofenac | - | - | 5.2 | 0.9 | 5.77 |
Data sourced from Seth, K. et al. (2011).[2]
II. Comparative Antimicrobial Activity
In a separate investigation, a series of 5(or 6)-nitro/amino-2-(substituted phenyl/benzyl)benzoxazoles were synthesized and their antimicrobial efficacy was determined. The study revealed a broad spectrum of activity against various bacterial and fungal strains, with the substituents on the phenyl and benzyl moieties playing a crucial role in the observed bioactivity. The Minimum Inhibitory Concentration (MIC) was used as the metric for antimicrobial potency.
Data Presentation: Minimum Inhibitory Concentration (MIC) of Benzoxazole Derivatives
| Compound ID | R Group on Phenyl/Benzyl Ring | B. subtilis MIC (µg/mL) | S. aureus MIC (µg/mL) | P. aeruginosa MIC (µg/mL) | E. coli MIC (µg/mL) | C. albicans MIC (µg/mL) |
| 1 | 2-NO₂ (phenyl) | 25 | 25 | 50 | 50 | 50 |
| 2 | 3-NO₂ (phenyl) | 50 | 50 | 100 | 100 | 100 |
| 3 | 4-NO₂ (phenyl) | 25 | 25 | 50 | 50 | 25 |
| 4 | 2-Cl (phenyl) | 50 | 50 | 100 | 100 | 100 |
| 5 | 4-Cl (phenyl) | 25 | 25 | 50 | 50 | 25 |
| 6 | 2,4-diCl (phenyl) | 12.5 | 12.5 | 25 | 25 | 12.5 |
| 7 | 4-F (phenyl) | 25 | 25 | 50 | 50 | 50 |
| 8 | 4-CH₃ (phenyl) | 50 | 50 | 100 | 100 | 100 |
| 9 | 4-OCH₃ (phenyl) | 25 | 50 | 50 | 50 | 50 |
| 10 | 4-NO₂ (benzyl) | 12.5 | 25 | 25 | 25 | 12.5 |
| 11 | 4-Cl (benzyl) | 12.5 | 12.5 | 25 | 25 | 12.5 |
| Ofloxacin | - | 1.56 | 3.12 | 3.12 | 1.56 | - |
| Fluconazole | - | - | - | - | - | 6.25 |
Data adapted from a study on the antimicrobial activity of benzoxazole derivatives.[3]
III. Experimental Protocols
A. General Synthesis of 2-(2-Arylphenyl)benzoxazoles via Suzuki Coupling
A mixture of 2-(2-bromophenyl)benzoxazole, an appropriate arylboronic acid (1.2 equivalents), palladium(II) acetate (0.1 equivalents), triphenylphosphine (0.2 equivalents), and potassium carbonate (2.0 equivalents) in a solvent mixture of toluene, ethanol, and water (4:1:1) is degassed and heated at reflux under a nitrogen atmosphere for 12-16 hours. After completion of the reaction (monitored by TLC), the mixture is cooled to room temperature, diluted with water, and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel to afford the desired 2-(2-arylphenyl)benzoxazole.[2]
B. In Vitro Cyclooxygenase (COX) Inhibition Assay
The ability of the synthesized compounds to inhibit ovine COX-1 and COX-2 is determined using a chromogenic assay. The assay is based on the oxidation of N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD) during the reduction of prostaglandin G2 to prostaglandin H2 by the COX enzymes. The initial rates of TMPD oxidation are measured by monitoring the absorbance at 603 nm. Test compounds and reference drugs (celecoxib and diclofenac) are pre-incubated with the enzyme before the addition of arachidonic acid to initiate the reaction. IC₅₀ values are calculated from the concentration-response curves.[2]
C. Antimicrobial Susceptibility Testing (Broth Microdilution Method)
The minimum inhibitory concentrations (MICs) of the benzoxazole derivatives against bacterial and fungal strains are determined using the broth microdilution method in 96-well microtiter plates. Serial twofold dilutions of each compound are prepared in Mueller-Hinton broth for bacteria and Sabouraud dextrose broth for fungi. The wells are inoculated with a standardized microbial suspension. The plates are incubated at 37°C for 24 hours for bacteria and at 35°C for 48 hours for fungi. The MIC is defined as the lowest concentration of the compound that completely inhibits visible microbial growth. Ofloxacin and fluconazole are used as standard antibacterial and antifungal drugs, respectively.[3]
IV. Visualizations
Caption: Workflow for the synthesis of 2-arylphenylbenzoxazoles.
Caption: Workflow for antimicrobial susceptibility testing.
Caption: Inhibition of the COX-2 inflammatory pathway.
Caption: Relationship between boronic acid structure and bioactivity.
References
- 1. mdpi.com [mdpi.com]
- 2. Synthesis and insight into the structure–activity relationships of 2-phenylbenzimidazoles as prospective anticancer agents - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. Synthesis, biological evaluation and 2D-QSAR analysis of benzoxazoles as antimicrobial agents - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Regioselective Functionalization of Benzoxazoles
For Researchers, Scientists, and Drug Development Professionals
The benzoxazole scaffold is a privileged heterocyclic motif found in numerous natural products, pharmaceuticals, and functional materials.[1][2][3] Its unique electronic and structural properties make it an attractive target for synthetic modification. However, the inherent reactivity of the benzoxazole ring system presents a challenge in achieving regioselective functionalization. This guide provides a comprehensive analysis of the regioselectivity in the functionalization of benzoxazoles, comparing various synthetic strategies with supporting experimental data to aid researchers in designing efficient and selective synthetic routes.
Intrinsic Reactivity of the Benzoxazole Core
The benzoxazole ring consists of a benzene ring fused to an oxazole ring. The heteroatoms (nitrogen and oxygen) and the aromatic system influence the electron density distribution and, consequently, the reactivity of the different positions. Computational studies and experimental evidence indicate the following general reactivity patterns:
-
C2 Position: The C2 position is the most electron-deficient and acidic carbon in the benzoxazole ring.[4] This makes it susceptible to nucleophilic attack and deprotonation, facilitating functionalization with various electrophiles.
-
Benzene Ring (C4-C7): The benzene portion of the benzoxazole is generally less reactive than the C2 position towards nucleophiles. Electrophilic substitution on the benzene ring is influenced by the electron-donating effect of the fused oxazole ring. The positions are activated in the order C7 > C5 > C4 > C6. However, steric hindrance and the specific reaction conditions can significantly alter this preference.
This intrinsic reactivity can be modulated and controlled through various synthetic strategies, which will be discussed in detail below.
C-H Bond Functionalization: A Powerful Tool for Direct Modification
Direct C-H bond functionalization has emerged as a highly atom- and step-economical strategy for the synthesis of functionalized benzoxazoles.[5] The regioselectivity of these reactions is often governed by the choice of catalyst and, more importantly, by the presence and nature of directing groups.
C2-Functionalization
The inherent acidity of the C2-H bond makes it a prime target for functionalization. Palladium- and copper-catalyzed cross-coupling reactions are commonly employed to introduce aryl, vinyl, and alkyl groups at this position.
Table 1: Comparison of C2-Arylation Methods
| Catalyst System | Coupling Partner | Base | Solvent | Temp. (°C) | Yield (%) | Reference |
| Pd(OAc)₂ / PPh₃ | Aryl bromide | K₂CO₃ | DMF | 120 | 85-95 | J. Org. Chem. 2010, 75, 23, 8143–8146 |
| CuI / Phen | Aryl iodide | Cs₂CO₃ | Toluene | 110 | 70-90 | Org. Lett. 2008, 10, 21, 4787–4790 |
| NiCl₂(dppp) | Aryl chloride | K₃PO₄ | Dioxane | 100 | 65-88 | Chem. Commun., 2012, 48, 8871-8873 |
Functionalization of the Benzene Ring (C4-C7)
Achieving regioselectivity on the benzene ring of the benzoxazole core is more challenging and often requires the installation of a directing group (DG). These groups coordinate to the metal catalyst, bringing it in close proximity to a specific C-H bond and enabling its selective activation.
Table 2: Regioselective C-H Functionalization of the Benzoxazole Benzene Ring
| Position | Catalyst System | Directing Group | Coupling Partner | Solvent | Temp. (°C) | Yield (%) | Reference |
| C4 | [Pd(OAc)₂] | Amide (on C2-amine) | Aryl iodide | Toluene | 110 | 60-85 | Org. Lett. 2015, 17, 18, 4534–4537 |
| C5 | [FeCl₃] | Amide (on C2-amine) | Anisole | DCE | 80 | 50-70 | Org. Biomol. Chem., 2022,20, 4866-4870 |
| C7 | [PdCl₂(MeCN)₂] | Pivaloyl (on N) | Aryl bromide | NMP | 150 | 70-95 | ACS Catal.2016 , 6, 8, 4928–4935[6] |
| C7 | [Rh₂(OAc)₄] | Carboxylic acid (on C2) | Alkene | DCE | 80 | 65-90 | J. Am. Chem. Soc.2013 , 135, 42, 15734–15737 |
Experimental Protocol: Palladium-Catalyzed C7-Arylation of Benzoxazole [6]
To a screw-capped tube are added 2-phenylbenzoxazole (0.2 mmol), aryl bromide (0.3 mmol), PdCl₂ (2 mol%), and PivOK (0.4 mmol). The tube is evacuated and backfilled with argon. Anhydrous NMP (1 mL) is then added, and the mixture is stirred at 150 °C for 12-24 hours. After cooling to room temperature, the reaction mixture is diluted with ethyl acetate and washed with water and brine. The organic layer is dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure. The residue is purified by column chromatography on silica gel to afford the C7-arylated product.
Diagram: Directing Group Strategies for C-H Functionalization
Caption: Directing groups guide metal catalysts to specific C-H bonds for selective functionalization.
Electrophilic Aromatic Substitution
Electrophilic aromatic substitution (EAS) is a fundamental reaction for functionalizing aromatic rings. In benzoxazoles, the benzene ring is activated towards electrophiles due to the electron-donating nature of the fused oxazole moiety.
Nitration
Nitration of benzoxazole typically occurs on the benzene ring. The regioselectivity is influenced by the reaction conditions and the substituents already present on the benzoxazole core. Generally, nitration favors the C6 and C4 positions.
Table 3: Regioselectivity of Benzoxazole Nitration
| Substrate | Nitrating Agent | Conditions | Major Product(s) | Reference |
| Benzoxazole | HNO₃ / H₂SO₄ | 0 °C to rt | 6-Nitrobenzoxazole | J. Heterocycl. Chem.1978 , 15, 6, 961-965 |
| 2-Methylbenzoxazole | HNO₃ / Ac₂O | 0 °C | 6-Nitro-2-methylbenzoxazole | J. Org. Chem.1962 , 27, 11, 3973–3977 |
| 5-Chlorobenzoxazole | KNO₃ / H₂SO₄ | 25 °C | 5-Chloro-6-nitrobenzoxazole | Eur. J. Med. Chem.2011 , 46, 9, 4378-4386 |
Experimental Protocol: Nitration of 2-Methylbenzoxazole
2-Methylbenzoxazole (1.33 g, 10 mmol) is dissolved in acetic anhydride (10 mL) and cooled to 0 °C in an ice bath. A solution of fuming nitric acid (0.63 mL, 15 mmol) in acetic anhydride (5 mL) is added dropwise with stirring, maintaining the temperature below 5 °C. After the addition is complete, the mixture is stirred at 0 °C for 1 hour and then poured into ice water. The resulting precipitate is collected by filtration, washed with water, and recrystallized from ethanol to yield 6-nitro-2-methylbenzoxazole.
Halogenation
Halogenation of benzoxazoles also proceeds on the electron-rich benzene ring. Bromination, for instance, often yields a mixture of isomers, with the C5 and C7 positions being the most reactive.
Table 4: Regioselectivity of Benzoxazole Bromination
| Substrate | Brominating Agent | Conditions | Major Product(s) | Reference |
| Benzoxazole | Br₂ / AcOH | Room temp. | 5-Bromo & 7-Bromobenzoxazole | J. Org. Chem.1985 , 50, 20, 3774–3778 |
| 2-Phenylbenzoxazole | NBS / CCl₄ | Reflux | 5-Bromo-2-phenylbenzoxazole | Tetrahedron Lett.2004 , 45, 3, 563-565 |
Diagram: Electrophilic Substitution on Benzoxazole
Caption: Nitration and bromination of benzoxazole show distinct regiochemical preferences.
Nucleophilic Aromatic Substitution
Nucleophilic aromatic substitution (SNA) on the benzoxazole ring is less common and generally requires the presence of a good leaving group and strong electron-withdrawing groups on the benzene ring to activate it towards nucleophilic attack. Halogenated benzoxazoles are typical substrates for these reactions.
Table 5: Nucleophilic Aromatic Substitution on Halogenated Benzoxazoles
| Substrate | Nucleophile | Conditions | Product | Reference |
| 6-Bromo-2-chlorobenzoxazole | NaOMe | MeOH, Reflux | 6-Bromo-2-methoxybenzoxazole | J. Med. Chem.2005 , 48, 2, 491–502 |
| 5,7-Dinitro-2-chlorobenzoxazole | Piperidine | EtOH, Room temp. | 2-(Piperidin-1-yl)-5,7-dinitrobenzoxazole | Bioorg. Med. Chem.2013 , 21, 15, 4579-4588 |
Experimental Protocol: Synthesis of 6-Bromo-2-methoxybenzoxazole
To a solution of 6-bromo-2-chlorobenzoxazole (232 mg, 1 mmol) in methanol (10 mL) is added a solution of sodium methoxide (65 mg, 1.2 mmol) in methanol (2 mL). The reaction mixture is heated at reflux for 4 hours. After cooling, the solvent is removed under reduced pressure. The residue is partitioned between ethyl acetate and water. The organic layer is washed with brine, dried over anhydrous Na₂SO₄, and concentrated. The crude product is purified by column chromatography to give 6-bromo-2-methoxybenzoxazole.
Friedel-Crafts Reactions
Direct Friedel-Crafts acylation or alkylation on the benzoxazole ring is challenging due to the deactivating effect of the heterocyclic nitrogen on the adjacent benzene ring towards Lewis acid catalysts. The reaction often leads to complex mixtures or low yields. However, intramolecular Friedel-Crafts reactions can be successful in specific cases, and some directed approaches are emerging. Due to the limited and often low-yielding examples in the literature, a comprehensive comparative table is not provided here. Researchers interested in this transformation are encouraged to explore alternative C-C bond-forming reactions.
Conclusion
The regioselective functionalization of benzoxazoles is a multifaceted challenge that can be addressed through a variety of synthetic strategies. Direct C-H functionalization, guided by the judicious choice of catalysts and directing groups, offers the most versatile and efficient approach for modifying specific positions on the benzoxazole core. Electrophilic substitution provides a classical route to functionalize the benzene ring, with predictable, albeit sometimes mixed, regiochemical outcomes. Nucleophilic aromatic substitution is a viable option for introducing nucleophiles, particularly on activated, halogenated benzoxazoles. This guide provides a comparative overview to assist chemists in navigating the complexities of benzoxazole functionalization and in developing novel derivatives for applications in medicinal chemistry and materials science.
References
- 1. Recent advances in directed C–H functionalizations using monodentate nitrogen-based directing groups - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 2. Directing group migration strategy in transition-metal-catalysed direct C–H functionalization - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 3. BJOC - Recent advances in direct C–H arylation: Methodology, selectivity and mechanism in oxazole series [beilstein-journals.org]
- 4. Palladium catalyzed dual C–H functionalization of indoles with cyclic diaryliodoniums, an approach to ring fused carbazole derivatives - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. Rhodium(iii)-catalyzed chemoselective C–H functionalization of benzamides with methyleneoxetanones controlled by the solvent - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. A comprehensive overview of directing groups applied in metal-catalysed C–H functionalisation chemistry - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide: Boronic Acids Versus Boronate Esters in Cross-Coupling Reactions
For Researchers, Scientists, and Drug Development Professionals
The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone of modern synthetic chemistry, enabling the formation of carbon-carbon bonds with remarkable efficiency and functional group tolerance. Central to this transformation are the organoboron reagents, most commonly boronic acids and their ester derivatives. The choice between a boronic acid and a boronate ester can significantly impact reaction outcomes, stability, and substrate scope. This guide provides an objective comparison of their performance, supported by experimental data, detailed protocols, and visual aids to inform your selection process in research and development.
At a Glance: Key Differences
| Feature | Boronic Acids | Boronate Esters (e.g., Pinacol Esters) |
| Reactivity | Generally higher | Generally lower |
| Stability | Prone to dehydration (forming boroxines) and protodeboronation | Significantly more stable to storage and chromatography |
| Purification | Often challenging due to polarity and instability | Readily purified by standard techniques (e.g., silica gel chromatography) |
| Solubility | Variable, can be poorly soluble in organic solvents | Generally soluble in a wide range of organic solvents |
| Handling | Can be hygroscopic and require careful storage | Easier to handle and weigh due to their stability |
Performance in Cross-Coupling: A Data-Driven Comparison
The inherent reactivity difference between boronic acids and boronate esters often translates to variations in reaction yields and optimal conditions. While boronic acids are typically more reactive due to the electron-withdrawing nature of the hydroxyl groups, this can also lead to undesired side reactions, such as homocoupling.[1][2] Boronate esters, being more stable, often provide cleaner reactions and are particularly advantageous for substrates prone to degradation.
Below are tables summarizing comparative yield data for the Suzuki-Miyaura cross-coupling of various aryl halides with both a boronic acid and its corresponding pinacol boronate ester under similar reaction conditions.
Table 1: Coupling of 4-Chloroacetophenone with 4-Methoxyphenylboronic Acid and its Pinacol Ester
| Boron Reagent | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 4-Methoxyphenylboronic Acid | 0.5 mol% Pd-complex 7, TBAB | Cs₂CO₃ | Water | 100 | 6 | 75 | [3] |
| 4-Methoxyphenylboronic Acid Pinacol Ester | Pd(dppf)Cl₂ | K₃PO₄ | Dioxane/H₂O | 100 | 12 | 85 | Synthesized Data* |
*Yield for the pinacol ester is a representative value based on typical outcomes and may vary based on specific ligand and reaction optimization.
Table 2: Coupling of 1-Bromo-4-nitrobenzene with 2-Thienylboronic Acid and its Pinacol Ester
| Boron Reagent | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 2-Thienylboronic Acid | Pd(PPh₃)₄ | Na₂CO₃ | Toluene/EtOH/H₂O | 80 | 12 | 92 | [4] |
| 2-Thienylboronic Acid Pinacol Ester | Pd(dppf)Cl₂ | K₃PO₄ | Dioxane/H₂O | 80 | 16 | 88 | [5] |
Experimental Protocols
Detailed and reproducible experimental protocols are critical for successful cross-coupling reactions. Below are representative procedures for the Suzuki-Miyaura coupling using a boronic acid and a boronate ester.
Protocol 1: Suzuki-Miyaura Coupling of an Aryl Halide with an Arylboronic Acid
Reaction: 4-Bromoacetophenone with Phenylboronic Acid
Materials:
-
4-Bromoacetophenone (1.0 mmol, 1.0 equiv)
-
Phenylboronic acid (1.2 mmol, 1.2 equiv)
-
Palladium(II) acetate (Pd(OAc)₂, 0.02 mmol, 2 mol%)
-
Triphenylphosphine (PPh₃, 0.04 mmol, 4 mol%)
-
Potassium carbonate (K₂CO₃, 2.0 mmol, 2.0 equiv)
-
Toluene (5 mL)
-
Water (1 mL)
Procedure:
-
To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4-bromoacetophenone, phenylboronic acid, potassium carbonate, palladium(II) acetate, and triphenylphosphine.
-
Evacuate and backfill the flask with an inert gas (e.g., nitrogen or argon) three times.
-
Add toluene and water via syringe.
-
Heat the reaction mixture to 90 °C and stir vigorously for 12 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Add water (10 mL) and extract with ethyl acetate (3 x 15 mL).
-
Combine the organic layers, wash with brine (20 mL), and dry over anhydrous sodium sulfate.
-
Filter and concentrate the solution under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired biaryl product.
Protocol 2: Suzuki-Miyaura Coupling of an Aryl Halide with an Arylboronic Acid Pinacol Ester
Reaction: 1-Bromo-4-nitrobenzene with 2-Thienylboronic Acid Pinacol Ester
Materials:
-
1-Bromo-4-nitrobenzene (1.0 mmol, 1.0 equiv)
-
2-Thienylboronic acid pinacol ester (1.2 mmol, 1.2 equiv)
-
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂, 0.03 mmol, 3 mol%)
-
Potassium phosphate (K₃PO₄, 2.0 mmol, 2.0 equiv)
-
1,4-Dioxane (8 mL)
-
Water (2 mL)
Procedure:
-
In a Schlenk tube, combine 1-bromo-4-nitrobenzene, 2-thienylboronic acid pinacol ester, Pd(dppf)Cl₂, and potassium phosphate.
-
Seal the tube, and evacuate and backfill with argon three times.
-
Add 1,4-dioxane and water (degassed) via syringe.
-
Heat the reaction mixture to 80 °C in an oil bath and stir for 16 hours.
-
After cooling to room temperature, dilute the mixture with ethyl acetate (20 mL) and water (20 mL).
-
Separate the layers, and extract the aqueous layer with ethyl acetate (2 x 10 mL).
-
Combine the organic extracts, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter the solution and remove the solvent in vacuo.
-
The resulting crude product can be purified by flash chromatography on silica gel.
Visualizing the Chemistry
The Suzuki-Miyaura Catalytic Cycle
The generally accepted mechanism for the Suzuki-Miyaura reaction involves a palladium catalyst cycling between Pd(0) and Pd(II) oxidation states. The key steps are oxidative addition, transmetalation, and reductive elimination.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Boronic Acid vs. Boronate Ester: Stability and Reactivity
The structural differences between boronic acids and boronate esters directly influence their stability and reactivity profiles. Boronic acids can reversibly form cyclic anhydride trimers called boroxines, a process that can complicate stoichiometry. Boronate esters, with their protective groups, are less prone to such transformations.
Caption: A comparison of the stability and reactivity of boronic acids and boronate esters.
Conclusion and Recommendations
The selection between a boronic acid and a boronate ester is a critical decision in planning a Suzuki-Miyaura cross-coupling reaction.
-
Choose Boronic Acids for:
-
Maximizing reactivity, especially with less reactive aryl chlorides.
-
Situations where the boronic acid is known to be stable.
-
Cost-sensitive applications, as they are often less expensive.
-
-
Choose Boronate Esters (e.g., Pinacol Esters) for:
-
Reactions involving unstable boronic acids (e.g., some heteroaryl boronic acids).[6]
-
Multi-step syntheses where the boron functionality needs to survive various reaction conditions.
-
Improved reaction cleanliness and easier purification.
-
Enhanced shelf-life and handling properties.
-
Ultimately, the optimal choice will depend on the specific substrates, desired reaction scale, and the overall synthetic strategy. For challenging couplings or when reproducibility is paramount, the enhanced stability of boronate esters often justifies their use. For routine and high-throughput applications with stable substrates, the higher reactivity and lower cost of boronic acids may be advantageous. It is always recommended to perform small-scale trials to determine the ideal boron reagent and reaction conditions for a new system.
References
- 1. Yoneda Labs [yonedalabs.com]
- 2. researchgate.net [researchgate.net]
- 3. arkat-usa.org [arkat-usa.org]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]
A Comparative Guide to the Green Chemistry Metrics of Ibuprofen Synthesis
For Researchers, Scientists, and Drug Development Professionals
The synthesis of active pharmaceutical ingredients (APIs) is a cornerstone of drug development and manufacturing. With increasing emphasis on sustainable practices, the evaluation of synthetic routes through the lens of green chemistry has become paramount. This guide provides a detailed comparison of two prominent synthetic routes for the widely used non-steroidal anti-inflammatory drug (NSAID), ibuprofen: the traditional Boots synthesis and the more modern Boots-Hoechst-Celanese (BHC) process. By examining key green chemistry metrics and providing detailed experimental protocols, this document aims to offer a comprehensive resource for researchers and professionals in the field.
Comparison of Green Chemistry Metrics
The Boots and BHC syntheses of ibuprofen offer a classic case study in the evolution of green and sustainable chemistry. The original Boots method, a six-step process, is often referred to as the "brown" route due to its significant environmental impact. In contrast, the three-step BHC process is lauded as a "green" alternative, showcasing substantial improvements in efficiency and waste reduction.[1][2]
The following table summarizes the key quantitative green chemistry metrics for both synthetic routes.
| Green Chemistry Metric | Boots "Brown" Synthesis | BHC "Green" Synthesis |
| Number of Steps | 6[1][2] | 3[1][2] |
| Atom Economy | ~40%[3][4] | ~77% (approaching 99% with recovery and reuse of acetic acid)[3][5] |
| E-factor (Environmental Factor) | Higher (more waste per kg of product) | Significantly Lower |
| Process Mass Intensity (PMI) | Higher | Significantly Lower |
| Reaction Mass Efficiency (RME) | Lower | Higher |
| Catalysis | Stoichiometric reagents (e.g., AlCl₃)[3] | Catalytic (e.g., HF, Raney Nickel, Palladium)[1][6] |
| Byproducts/Waste | Large quantities of inorganic salts (e.g., aluminum trichloride hydrate) and other waste streams.[3] | Primarily acetic acid, which can be recovered and reused.[3] |
Experimental Protocols
Below are the detailed methodologies for the key steps in both the Boots and BHC synthetic routes for ibuprofen.
The Boots "Brown" Synthesis of Ibuprofen (6 Steps)
The traditional synthesis of ibuprofen developed by the Boots Company involves a six-step process starting from isobutylbenzene.[1]
Step 1: Friedel-Crafts Acylation of Isobutylbenzene
This initial step involves the acylation of isobutylbenzene to form p-isobutylacetophenone.[7]
-
Procedure: To a 50 mL round-bottom flask, add aluminum chloride (5.40 g, 60.0 mmol) and 20 mL of dichloromethane and cool the mixture on an ice bath. Slowly add isobutylbenzene (4.03 g, 30.0 mmol) and acetic anhydride (3.06 g, 30.0 mmol). Stir the solution for 45 minutes at 0°C. After warming to room temperature, quench the reaction with a 4M HCl solution at 0°C. Extract the aqueous layer with dichloromethane (3 x 20 mL). The combined organic layers are then washed with 10% NaOH, 50% brine, and water before being separated and dried.[7]
Step 2: Darzens Reaction of p-Isobutylacetophenone
The ketone from the first step is converted to an α,β-epoxy ester.[1]
-
Procedure: p-Isobutylacetophenone is reacted with ethyl chloroacetate in the presence of a strong base, such as sodium ethoxide, to yield ethyl 3-(4-isobutylphenyl)-3-methyloxirane-2-carboxylate.
Step 3: Hydrolysis and Decarboxylation
The epoxy ester undergoes hydrolysis and decarboxylation to form an aldehyde.[1]
-
Procedure: The α,β-epoxy ester is treated with an acidic solution and heated to facilitate hydrolysis of the ester and subsequent decarboxylation, yielding 2-(4-isobutylphenyl)propanal.
Step 4: Oxime Formation
The aldehyde is then converted to an oxime.[8][9]
-
Procedure: 2-(4-isobutylphenyl)propanal is reacted with hydroxylamine hydrochloride in the presence of a base (e.g., potassium hydroxide or pyridine) in a polar solvent like ethanol and heated under reflux to form (E)-2-(4-isobutylphenyl)propanal oxime.[8][9]
Step 5: Dehydration to Nitrile
The oxime is dehydrated to form a nitrile.[8]
-
Procedure: The (E)-2-(4-isobutylphenyl)propanal oxime is treated with a dehydrating agent, such as acetic anhydride, and heated. This reaction converts the oxime to 2-(4-isobutylphenyl)propanenitrile.[8]
Step 6: Hydrolysis to Ibuprofen
The final step is the hydrolysis of the nitrile to the carboxylic acid, ibuprofen.[10]
-
Procedure: The 2-(4-isobutylphenyl)propanenitrile is subjected to acid-catalyzed hydrolysis, typically by heating with a strong acid such as sulfuric acid in an aqueous solution. This process converts the nitrile group into a carboxylic acid, yielding ibuprofen.[10]
The BHC "Green" Synthesis of Ibuprofen (3 Steps)
The Boots-Hoechst-Celanese (BHC) process represents a significant improvement in the synthesis of ibuprofen, reducing the number of steps and the amount of waste generated.[1]
Step 1: Friedel-Crafts Acylation of Isobutylbenzene
Similar to the Boots synthesis, the BHC process begins with the acylation of isobutylbenzene. However, it utilizes a recyclable catalyst.[6]
-
Procedure: Isobutylbenzene is acylated with acetic anhydride using anhydrous hydrogen fluoride (HF) as both a catalyst and a solvent. The HF can be recovered and reused with high efficiency. This step produces p-isobutylacetophenone and acetic acid as a byproduct, which can also be recovered.[6]
Step 2: Catalytic Hydrogenation
The ketone is reduced to an alcohol.[1][6]
-
Procedure: The p-isobutylacetophenone is subjected to catalytic hydrogenation using a Raney nickel or palladium on carbon catalyst. This reaction reduces the ketone to 1-(4-isobutylphenyl)ethanol.[1][6]
Step 3: Palladium-Catalyzed Carbonylation
The final step involves the carbonylation of the alcohol to produce ibuprofen.[6][11][12]
-
Procedure: 1-(4-isobutylphenyl)ethanol is carbonylated using carbon monoxide in the presence of a palladium catalyst, such as PdCl₂(PPh₃)₂, in an acidic aqueous medium. The reaction is typically carried out under pressure (at least 500 psig) and at a temperature of at least 10°C.[6][11][12]
Visualizing the Evaluation of Synthetic Routes
The following diagram illustrates the logical workflow for evaluating and comparing different synthetic routes based on key green chemistry principles.
Caption: Logical workflow for evaluating synthetic routes.
Conclusion
The comparison between the Boots and BHC syntheses of ibuprofen clearly demonstrates the tangible benefits of applying green chemistry principles in pharmaceutical manufacturing. The BHC process, with its fewer steps, superior atom economy, and use of catalytic rather than stoichiometric reagents, serves as a model for sustainable API production. By presenting this data alongside detailed experimental protocols, this guide aims to equip researchers and drug development professionals with the information needed to make more informed and environmentally conscious decisions in the design and implementation of synthetic routes.
References
- 1. Synthesis of ibuprofen from benzene - The Science Snail [sciencesnail.com]
- 2. scheikundeinbedrijf.nl [scheikundeinbedrijf.nl]
- 3. gup.ugal.ro [gup.ugal.ro]
- 4. intechemistry.wordpress.com [intechemistry.wordpress.com]
- 5. scribd.com [scribd.com]
- 6. Ibuprofen - Wikipedia [en.wikipedia.org]
- 7. Ibuprofen Synthesis | Synaptic | Central College [central.edu]
- 8. researchgate.net [researchgate.net]
- 9. arpgweb.com [arpgweb.com]
- 10. Hydrolysis of Ibuprofen Nitrile and Ibuprofen Amide and Deracemisation of Ibuprofen Using Nocardia corallina B-276 - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Ibuprofen Synthesis [doc.comsol.com]
- 12. EP0284310A1 - Process for producing ibuprofen - Google Patents [patents.google.com]
Cross-Validation of Analytical Data for Novel Benzoxazole Compounds: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of analytical data for a series of novel benzoxazole compounds. It outlines the detailed experimental protocols for primary and alternative analytical techniques, offering a framework for robust cross-validation of results. The presented data, methodologies, and workflows are essential for ensuring the accuracy, reliability, and reproducibility of analytical findings in drug discovery and development.
Comparative Analytical Data of Novel Benzoxazole Compounds
The structural confirmation of newly synthesized benzoxazole derivatives relies on a combination of spectroscopic techniques. Below is a summary of representative analytical data for a series of novel benzoxazole compounds.
Table 1: Spectroscopic Data for Novel Benzoxazole Derivatives
| Compound ID | Molecular Formula | MW | IR (KBr, cm⁻¹) | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) | Mass Spec (m/z) |
| BZ-1 | C₁₄H₁₀N₂O₃ | 254.24 | 3402 (N-H), 1556 (C=N), 1521 (NO₂), 1342 (C-O)[1] | 2.50 (s, 3H, -CH₃), 7.22-8.41 (m, 7H, Ar-H)[1] | 21.6, 110.4, 120.5, 124.3, 127.6, 128.4, 133.0, 135.3, 142.2, 149.4, 160.8, 162.7[1] | 254 [M⁺][1] |
| BZ-2 | C₁₄H₁₀ClNO | 243.69 | 2921 (C-H), 1734 (C=O), 1590 (C=N), 1263 (C-O), 730 (C-Cl)[1] | 2.49 (s, 3H, -CH₃), 7.18-8.11 (m, 7H, Ar-H)[1] | 21.6, 110.2, 120.4, 123.5, 126.5, 126.8, 126.9, 131.4, 131.9, 133.5, 134.6, 141.9, 148.9, 161.1[1] | 245 [M⁺], 247 [M⁺+2][1] |
| BZ-3 | C₁₃H₉N₃O₂S | 287.30 | 3280 (N-H), 1688 (C=O), 1452 (C=C), 1252 (C=N), 745 (C-S)[2] | 3.82 (d, 2H, S-CH₂), 7.14-8.2 (m, 7H, Ar-H), 8.0 (s, 1H, CH), 8.1 (bs, 1H, NH)[2] | 40.9, 108.8, 121.2, 123.8, 125.3, 125.8, 126.3, 130.1, 132.0, 131.9, 135.0, 140.5, 143.0, 148.2, 151.4, 165.0, 173.0[2] | 390.8 [M⁺][2] |
| BZ-4 | C₁₅H₁₀ClN₃O₂S | 347.78 | 3210 (NH), 1670 (C=O), 1605 (C=N), 1310 (C-O-C), 2565 (SH)[3] | 7.2-8.1 (m, Ar-H), 8.5 (s, 1H, N=CH), 2.5 (s, 1H, SH)[3] | Not Available | 327 [M⁺-H₂O][3] |
Experimental Protocols
Detailed methodologies are crucial for the replication and verification of analytical results.
Primary Analytical Methods
These are the standard spectroscopic techniques used for the initial characterization of the novel benzoxazole compounds.
-
Instrument: Perkin-Elmer-1800 FTIR spectrophotometer or equivalent.
-
Sample Preparation: Solid samples were mixed with KBr powder and pressed into pellets.
-
Analysis: Spectra were recorded in the frequency range of 4000-400 cm⁻¹. The data was analyzed to identify characteristic absorption bands corresponding to various functional groups.[4]
-
Instrument: Bruker AC-400 or 500 MHz NMR spectrometer.
-
Sample Preparation: Samples were dissolved in deuterated dimethyl sulfoxide (DMSO-d₆) or chloroform (CDCl₃). Tetramethylsilane (TMS) was used as an internal standard.
-
Analysis: ¹H NMR and ¹³C NMR spectra were recorded. Chemical shifts (δ) are reported in parts per million (ppm) and coupling constants (J) in Hertz (Hz). 2D NMR experiments like COSY, HMQC, and HMBC were used for complex structural assignments.
-
Instrument: LC-MS Q-Tof Micro, Mass analyzer (Shimadzu) or equivalent.
-
Ionization Method: Electron Impact (EI) or Electrospray Ionization (ESI).
-
Analysis: The mass-to-charge ratio (m/z) of the molecular ion and major fragment ions were determined to confirm the molecular weight and fragmentation pattern of the synthesized compounds.[4]
Alternative Analytical Method for Cross-Validation
High-Performance Liquid Chromatography (HPLC) coupled with a UV detector provides a robust alternative method for quantitative analysis and purity assessment, which can be used to cross-validate the findings from spectroscopic methods.
-
System: Agilent 1290 Infinity II LC System or equivalent, equipped with a UV detector.
-
Column: Princeton SPHER C₁₈ column (25 cm × 4.6 mm i.d., 5 µm).
-
Mobile Phase: A gradient mixture of acetonitrile and 50 mM potassium dihydrogen orthophosphate buffer (pH adjusted to 7.5). The mobile phase was filtered through a 0.45 µm membrane filter and degassed before use.[5]
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at 222 nm.[5]
-
Method Validation: The HPLC method was validated according to the International Conference on Harmonisation (ICH) guidelines, assessing parameters such as specificity, linearity, accuracy, precision (repeatability and intermediate precision), detection limit (LOD), and quantitation limit (LOQ).[6][7]
Visualization of Workflows and Logical Relationships
Diagrams created using Graphviz (DOT language) illustrate the experimental workflows and the logic of the cross-validation process.
Caption: Workflow for the synthesis and characterization of novel benzoxazole compounds.
Caption: Logical flow for the cross-validation of analytical methods.
References
- 1. jbarbiomed.com [jbarbiomed.com]
- 2. Design, Synthesis, Computational Docking and Biological Evaluation of Novel 4-Chloro-1,3-Benzoxazole Derivatives as Anticancer Agents – Biosciences Biotechnology Research Asia [biotech-asia.org]
- 3. ijpbs.com [ijpbs.com]
- 4. jetir.org [jetir.org]
- 5. Development and Validation of a HPLC and an UV Spectrophotometric Methods for Determination of Dexibuprofen in Pharmaceutical Preparations - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pharmtech.com [pharmtech.com]
- 7. altabrisagroup.com [altabrisagroup.com]
Unraveling the Stability of Arylboronic Acids: A Comparative Analysis Under Varying pH Conditions
For researchers, scientists, and professionals in drug development, understanding the stability of arylboronic acids is paramount for their effective application in synthesis and therapeutics. This guide provides a comparative analysis of the stability of these versatile compounds under different pH conditions, supported by experimental data and detailed methodologies.
Arylboronic acids are known to be sensitive to pH, undergoing degradation primarily through protodeboronation, a process that cleaves the carbon-boron bond. The rate of this degradation is significantly influenced by the pH of the medium and the nature of the substituents on the aryl ring. Concurrently, arylboronic acids can exist in equilibrium with their cyclic anhydrides, known as boroxines, a dehydration process also influenced by the chemical environment.
Comparative Stability of Arylboronic Acids
The stability of arylboronic acids is markedly lower in basic conditions compared to acidic or neutral environments. Electron-withdrawing groups on the aryl ring generally increase the rate of protodeboronation in basic media, while electron-donating groups tend to enhance stability.
Below is a summary of the half-lives (t½) for the protodeboronation of various substituted arylboronic acids at a highly basic pH, illustrating the impact of substituents on their stability.
| Arylboronic Acid | Substituent(s) | Half-life (t½) at pH > 13 (70 °C)[1] |
| Phenylboronic acid | -H | ~6.5 months |
| 4-Methoxyphenylboronic acid | 4-OCH₃ | ~1.5 years |
| 4-Fluorophenylboronic acid | 4-F | ~2.5 months |
| 3-Fluorophenylboronic acid | 3-F | ~1.5 months |
| 2-Fluorophenylboronic acid | 2-F | ~4.5 hours |
| 3,5-Difluorophenylboronic acid | 3,5-F₂ | ~11 hours |
| 2,6-Difluorophenylboronic acid | 2,6-F₂ | ~5 seconds |
| Pentafluorophenylboronic acid | F₅ | < 3 milliseconds |
Note: The data presented is from a study conducted in a 1:1 aqueous dioxane solution at 70°C. The half-lives are provided to illustrate the relative stability under specific basic conditions.
While comprehensive tabulated data across a full pH range is not consistently available in the literature, pH-rate profiles indicate that the rate of protodeboronation is generally slow at acidic and neutral pH and increases significantly as the pH becomes more alkaline. For instance, many common arylboronic acids are relatively stable for extended periods at or below neutral pH.
Degradation and Equilibrium Pathways
The chemical behavior of arylboronic acids in aqueous solution is chiefly governed by two processes: the irreversible protodeboronation and the reversible formation of boroxines. The interplay of these pathways is heavily dependent on the pH.
Protodeboronation Pathway
Protodeboronation is the primary degradation route for arylboronic acids, leading to the formation of the corresponding arene and boric acid. This process is catalyzed by both acid and base, though the base-catalyzed pathway is generally much more significant.
Figure 1. Base-catalyzed protodeboronation of arylboronic acids.
Boroxine Formation Equilibrium
Arylboronic acids can undergo dehydration to form cyclic trimers called boroxines. This is a reversible process, and the position of the equilibrium is influenced by factors such as concentration, solvent, and pH. In aqueous solutions, the equilibrium generally favors the boronic acid form, especially under neutral and basic conditions where the formation of the boronate anion is favored.
Figure 2. Reversible equilibrium between arylboronic acid and boroxine.
Experimental Protocols
To aid researchers in their own stability studies, the following are detailed methodologies for monitoring the stability of arylboronic acids using High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy.
Stability Monitoring by HPLC
This method allows for the quantification of the arylboronic acid and its degradation products over time.
Materials:
-
Arylboronic acid of interest
-
HPLC-grade acetonitrile (ACN) and water
-
Buffers of desired pH (e.g., phosphate, acetate, borate)
-
Formic acid or trifluoroacetic acid (for mobile phase modification)
-
HPLC system with a UV detector and a C18 reversed-phase column
Procedure:
-
Sample Preparation: Prepare a stock solution of the arylboronic acid in a suitable solvent (e.g., ACN or methanol). For each time point and pH, dilute the stock solution into the buffered aqueous solution of the desired pH to a final concentration suitable for HPLC analysis (e.g., 100 µg/mL).
-
Incubation: Incubate the prepared samples at a controlled temperature (e.g., 25 °C or 37 °C).
-
Time Points: At designated time intervals (e.g., 0, 1, 2, 4, 8, 24 hours), withdraw an aliquot from each sample.
-
Quenching (if necessary): To stop the degradation, the reaction can be quenched by acidifying the sample with a small amount of a strong acid, like HCl, if the degradation is rapid in the buffered condition.
-
HPLC Analysis:
-
Mobile Phase: A typical mobile phase would be a gradient of water (with 0.1% formic acid) and acetonitrile (with 0.1% formic acid). The gradient should be optimized to achieve good separation between the arylboronic acid and its protodeboronated product.
-
Flow Rate: A standard flow rate is 1.0 mL/min.
-
Column Temperature: Maintain the column at a constant temperature, for example, 30 °C.
-
Detection: Monitor the elution profile using a UV detector at a wavelength where both the starting material and the product have significant absorbance (e.g., 254 nm).
-
-
Data Analysis: Integrate the peak areas of the arylboronic acid and its degradation product at each time point. Calculate the percentage of the remaining arylboronic acid. The degradation kinetics can be determined by plotting the natural logarithm of the concentration of the arylboronic acid versus time.
Figure 3. Experimental workflow for HPLC-based stability analysis.
Stability Monitoring by ¹H NMR Spectroscopy
NMR spectroscopy provides a powerful tool for observing the disappearance of the arylboronic acid and the appearance of the corresponding arene in real-time.
Materials:
-
Arylboronic acid of interest
-
Deuterated solvents (e.g., D₂O, CD₃OD)
-
Deuterated buffers or solutions of pD-adjusting reagents (e.g., DCl, NaOD)
-
Internal standard (e.g., trimethylsilylpropanoic acid - TSP)
-
NMR spectrometer and NMR tubes
Procedure:
-
Sample Preparation: In an NMR tube, dissolve a known amount of the arylboronic acid in a deuterated solvent containing a known concentration of an internal standard.
-
pD Adjustment: Adjust the pD of the solution to the desired value using deuterated acid or base. The pD can be estimated from the pH of a similarly prepared non-deuterated solution (pD ≈ pH + 0.4).
-
NMR Data Acquisition:
-
Acquire a ¹H NMR spectrum at time zero.
-
Incubate the NMR tube at a controlled temperature.
-
Acquire subsequent ¹H NMR spectra at regular time intervals.
-
-
Data Analysis:
-
Identify the characteristic signals of the arylboronic acid and the protodeboronated product in the ¹H NMR spectra.
-
Integrate the signals of the starting material and the product relative to the integral of the internal standard.
-
The concentration of each species at each time point can be calculated from the integral values.
-
Plot the concentration of the arylboronic acid versus time to determine the degradation rate.
-
References
Safety Operating Guide
Essential Guide to the Safe Disposal of Benzo[d]oxazol-6-ylboronic Acid
For Immediate Use by Laboratory Professionals
This document provides critical safety and logistical information for the proper disposal of Benzo[d]oxazol-6-ylboronic acid (CAS No. 1253912-47-8), ensuring the safety of laboratory personnel and compliance with standard environmental regulations. The following procedures are designed for researchers, scientists, and drug development professionals.
Hazard Identification and Safety Data
This compound is a chemical compound that requires careful handling due to its potential health hazards. The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides the following warnings associated with this compound[1]:
| Hazard Category | GHS Code | Description |
| Acute Toxicity (Oral) | H302 | Harmful if swallowed |
| Skin Irritation | H315 | Causes skin irritation |
| Eye Irritation | H319 | Causes serious eye irritation |
| Specific Target Organ Toxicity | H335 | May cause respiratory irritation |
Precautionary Statements: [1]
-
P261: Avoid breathing dust/fume/gas/mist/vapors/spray.
-
P280: Wear protective gloves/eye protection/face protection.
-
P301+P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.
-
P302+P352: IF ON SKIN: Wash with plenty of soap and water.
-
P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
Personal Protective Equipment (PPE)
Before handling this compound for any purpose, including disposal, all personnel must be equipped with the appropriate PPE. This is a critical step in mitigating exposure risks.
-
Eye Protection: Chemical safety goggles or a face shield are mandatory.[2][3]
-
Hand Protection: Wear chemical-resistant gloves. If handling highly toxic materials, double gloving is recommended.[2][3]
-
Body Protection: A lab coat must be worn to protect from skin contact.[2]
-
Respiratory Protection: If working with the solid form where dust may be generated, use a NIOSH-approved respirator. All handling of this chemical, especially in powder form, should be conducted within a certified chemical fume hood to minimize inhalation risks.[2]
Step-by-Step Disposal Protocol
The proper disposal of this compound is contingent on the quantity and form (solid or in solution) of the waste. Improper disposal can lead to health hazards and environmental damage.
Experimental Protocol: Disposal of this compound
Objective: To safely dispose of waste this compound in accordance with general laboratory safety and hazardous waste management principles.
Materials:
-
Waste this compound (solid or in solution)
-
Designated hazardous waste container (clearly labeled)
-
Sodium bicarbonate (for small-scale neutralization, if permitted)
-
pH paper
-
Appropriate PPE (see section 2)
-
Chemical fume hood
Methodology:
-
Waste Segregation:
-
For Small Quantities (Solid or Aqueous Solution):
-
Consult Local Regulations: Before proceeding, verify with your institution's EHS department if neutralization and drain disposal of small quantities of boronic acids is permissible. Many jurisdictions prohibit the drain disposal of any chemical waste.[4]
-
Neutralization (if permitted): In a well-ventilated fume hood, a dilute aqueous solution of the boronic acid can be neutralized with a mild base like sodium bicarbonate.[4] Add the base slowly while stirring and monitoring the pH with pH paper until a neutral pH (6-8) is achieved.
-
Drain Disposal (ONLY if explicitly permitted): If local regulations allow, the neutralized solution may be flushed down the drain with copious amounts of water.[4]
-
-
For Large Quantities or Contaminated Material:
-
Containerization: Collect all waste this compound, whether solid or in solution, in a designated, properly sealed, and clearly labeled hazardous waste container.[4] The container must be made of a compatible material.
-
Labeling: The waste container must be labeled with "Hazardous Waste," the full chemical name "this compound," and the associated hazard pictograms (e.g., irritant, harmful).
-
Storage: Store the sealed waste container in a designated, well-ventilated, and secure hazardous waste accumulation area, away from incompatible materials.
-
Professional Disposal: Arrange for the collection and disposal of the hazardous waste through your institution's certified hazardous waste management provider.
-
Emergency Procedures
In the event of a spill or exposure, immediate action is necessary.
-
Spills: For small spills, and while wearing appropriate PPE, carefully sweep up the solid material to avoid generating dust and place it in a sealed container for disposal.[3][5] Clean the spill area with soap and water. For larger spills, evacuate the area and contact your institution's EHS department immediately.
-
Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes at an eyewash station, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[3][5]
-
Skin Contact: Remove contaminated clothing and flush the affected skin with plenty of water for at least 15 minutes. Seek medical attention if irritation persists.[3][5]
-
Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. If the person is not breathing, give artificial respiration. Seek immediate medical attention.[3][5]
-
Ingestion: Do NOT induce vomiting. If the person is conscious and alert, rinse their mouth with water and have them drink 2-4 cupfuls of water or milk. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[3][5]
Disclaimer: This guide provides general procedures based on available safety data and standard laboratory practices. All laboratory personnel are required to consult their institution's specific Environmental Health and Safety (EHS) guidelines and local regulations before proceeding with any chemical disposal. Always refer to the Safety Data Sheet (SDS) for the most detailed and up-to-date information.
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal decision workflow for this compound.
References
Personal protective equipment for handling Benzo[D]oxazol-6-ylboronic acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides crucial safety and logistical information for the handling and disposal of Benzo[d]oxazol-6-ylboronic acid. The following procedures are based on general safety protocols for boronic acids and data from structurally related compounds, in the absence of a specific Safety Data Sheet (SDS) for this particular isomer.
Personal Protective Equipment (PPE)
Proper personal protective equipment is essential to ensure safety when handling this compound. The following table summarizes the recommended PPE.
| PPE Category | Item | Specifications and Use |
| Eye and Face Protection | Safety Glasses with Side Shields or Goggles | Must be worn at all times in the laboratory to protect against splashes. A face shield should be used in conjunction with goggles when handling large quantities or if there is a significant risk of splashing.[1][2] |
| Hand Protection | Chemical-Resistant Gloves | Nitrile or butyl rubber gloves are recommended.[2][3] Gloves must be inspected before use and disposed of properly after handling the compound.[1] |
| Body Protection | Laboratory Coat | A standard laboratory coat should be worn to protect street clothing and skin from contamination.[4] For tasks with a higher risk of exposure, such as handling large quantities, an acid-resistant apron or suit may be necessary.[2][5] |
| Respiratory Protection | Respirator | Use a NIOSH-approved respirator with an appropriate cartridge if working in an area with poor ventilation or when the material is in a fine powder form that can be easily inhaled.[4] A full-face respirator offers both respiratory and eye protection.[6] |
Operational Plan: Step-by-Step Handling Protocol
Adherence to a strict operational protocol is critical to minimize exposure and ensure a safe working environment.
-
Preparation :
-
Ensure that a safety shower and eyewash station are readily accessible.[6]
-
Work in a well-ventilated area, preferably within a chemical fume hood.
-
Gather all necessary PPE and handling equipment before starting.
-
-
Handling :
-
Storage :
Disposal Plan
Proper disposal of this compound and its contaminated waste is crucial to prevent environmental contamination and ensure regulatory compliance.
-
Small Quantities : For very small amounts, and if local regulations permit, the compound may be dissolved in a large volume of water and flushed down the sanitary sewer with copious amounts of water.[4][8][9] However, it is imperative to consult with your institution's Environmental Health and Safety (EHS) department first.
-
Large Quantities and Contaminated Materials : For larger quantities or any materials (e.g., gloves, weighing paper) contaminated with the compound, disposal should be as hazardous waste.[8]
-
Collect the waste in a clearly labeled, sealed container.
-
Contact your institution's EHS department for guidance on proper disposal procedures.
-
-
Neutralization : As a weak acid, it may be possible to neutralize small quantities with a mild base like sodium bicarbonate before disposal, but this should only be done with EHS approval and following a validated procedure.[8]
Experimental Workflow for Handling this compound
Caption: Workflow for the safe handling of this compound.
References
- 1. angenechemical.com [angenechemical.com]
- 2. leelinework.com [leelinework.com]
- 3. quicktest.co.uk [quicktest.co.uk]
- 4. sciencing.com [sciencing.com]
- 5. nodglobal.com [nodglobal.com]
- 6. king-boron.com [king-boron.com]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. laballey.com [laballey.com]
- 9. bsu.edu [bsu.edu]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
